molecular formula C₂₇H₂₄D₅F₃O₆S B1157937 Fluticasone-d5 Furoate

Fluticasone-d5 Furoate

Cat. No.: B1157937
M. Wt: 543.61
Attention: For research use only. Not for human or veterinary use.
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Description

Fluticasone-d5 Furoate, also known as Fluticasone-d5 Furoate, is a useful research compound. Its molecular formula is C₂₇H₂₄D₅F₃O₆S and its molecular weight is 543.61. The purity is usually 95%.
BenchChem offers high-quality Fluticasone-d5 Furoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluticasone-d5 Furoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₇H₂₄D₅F₃O₆S

Molecular Weight

543.61

Synonyms

(6α,11β,16α,17α)-6,9-Difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carbothioic Acid S-(Fluoromethyl) Ester-d5;  Allermist-d5;  Avamys-d5;  GSK 685 698-d5;  GW 685698X-d5; 

Origin of Product

United States

Foundational & Exploratory

What is Fluticasone-d5 Furoate and its primary use?

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Fluticasone-d5 Furoate , designed for researchers and drug development professionals.

Advanced Bioanalytical Applications and Physicochemical Characterization

Executive Summary

Fluticasone-d5 Furoate is the stable isotope-labeled analog of Fluticasone Furoate, a potent synthetic trifluorinated corticosteroid used in the treatment of allergic rhinitis and chronic obstructive pulmonary disease (COPD). In drug development and clinical pharmacology, the d5-labeled variant serves as the Gold Standard Internal Standard (IS) for the precise quantification of Fluticasone Furoate in biological matrices (plasma, serum, lung tissue) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Its primary utility lies in its ability to correct for variability in extraction recovery, ionization efficiency (matrix effects), and chromatographic performance. The deuterium labeling (


) provides a mass shift of +5 Da, ensuring no isotopic interference with the analyte's natural isotopic envelope while maintaining identical physicochemical behavior (retention time, extraction efficiency) to the non-labeled drug.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Fluticasone-d5 Furoate is chemically modified to incorporate five deuterium atoms (


). The labeling is typically distributed to ensure metabolic stability and prevent back-exchange in aqueous media.
2.1 Structural Specifications
  • Common Name: Fluticasone-d5 Furoate

  • Chemical Name:

    
    -6,9-Difluoro-17-{[(dideuterio-fluoromethyl)thio]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl 3,4,5-trideuteriofuran-2-carboxylate.
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 543.61 g/mol (Unlabeled: 538.58 g/mol )

  • CAS Number: 397864-44-7 (Unlabeled parent); Specific labeled CAS varies by vendor (e.g., specific isotopologue registries).

  • Solubility: Soluble in DMSO, Methanol, Acetonitrile; Practically insoluble in water.

2.2 Isotopic Labeling Pattern

The most common commercial isotopologue features the label on the furoate ester moiety (


)  and the S-fluoromethyl group (

)
.
  • Furan Ring: 3 Deuteriums (

    
    )
    
  • Fluoromethyl Group: 2 Deuteriums (

    
    )
    

Figure 1: Chemical Structure & Labeling Logic

Fluticasone_Structure Core Androstane Steroid Core (C19H22F2O3) Furoate Furoate Ester (Label: d3) Core->Furoate Ester Linkage (C17) Fluoromethyl S-Fluoromethyl Group (Label: d2) Core->Fluoromethyl Thioester Linkage (C17)

Caption: Schematic representation of Fluticasone-d5 Furoate showing the distribution of the 5 deuterium atoms on the furan ring and fluoromethyl group.

Primary Application: LC-MS/MS Quantification

The quantification of Fluticasone Furoate in biological samples is challenging due to its low systemic bioavailability (<1%) and high potency, resulting in sub-pg/mL plasma concentrations. The d5-IS is critical for achieving the required Lower Limit of Quantification (LLOQ).

3.1 Bioanalytical Workflow

The following protocol outlines a validated method for extracting and quantifying Fluticasone Furoate using the d5 internal standard.

Table 1: Optimized LC-MS/MS Conditions

ParameterSpecification
Instrument Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495)
Ionization Positive Electrospray Ionization (ESI+)
Column C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol (with 0.1% Formic Acid)
Flow Rate 0.4 - 0.6 mL/min
Gradient 0-0.5 min (20% B) → 3.0 min (90% B) → 4.0 min (90% B) → Re-equilibrate
Injection Vol 10 - 20 µL
3.2 Mass Spectrometry Transitions (MRM)

The Multiple Reaction Monitoring (MRM) transitions rely on the fragmentation of the parent molecule. For the d5 variant described (d3-furan/d2-fluoromethyl), the primary fragment often involves the loss of the ester side chain.

Table 2: MRM Transitions

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Note
Fluticasone Furoate 539.1

313.125 - 35Loss of Furoic Acid &

Fluticasone-d5 Furoate 544.1

313.125 - 35Fragment is unlabelled core

Note on Cross-Talk: Since the product ion (313.1) is often the steroid core stripped of the labeled groups, the IS and Analyte share the same product ion. Specificity is achieved via the Precursor Ion shift (+5 Da) and chromatographic co-elution.

Figure 2: Experimental Workflow (LLE Extraction)

Bioanalysis_Workflow cluster_QC Validation Checkpoints Sample Biological Sample (Plasma/Serum 200-500 µL) Spike IS Spiking Add Fluticasone-d5 Furoate (Final Conc: ~50-100 pg/mL) Sample->Spike Extract Liquid-Liquid Extraction (LLE) Solvent: MtBE or Ethyl Acetate:Hexane Spike->Extract Mix & Centrifuge Dry Evaporation N2 stream @ 40°C Extract->Dry Supernatant Transfer Recon Reconstitution Mobile Phase (e.g., 50:50 MeOH:H2O) Dry->Recon LCMS LC-MS/MS Analysis MRM Mode (539→313 / 544→313) Recon->LCMS

Caption: Step-by-step extraction and analysis workflow for high-sensitivity quantification.

Method Validation & Regulatory Compliance

When using Fluticasone-d5 Furoate in regulated studies (GLP/GCP), the method must adhere to FDA/EMA Bioanalytical Method Validation guidelines.

4.1 Critical Validation Parameters
  • Selectivity: The d5-IS must not contribute interference to the analyte channel (539 -> 313). A blank sample spiked only with IS should show <20% of the LLOQ response in the analyte channel.

  • Matrix Effect: The "Absolute Matrix Effect" is calculated by comparing the peak area of the IS spiked into extracted blank plasma vs. neat solution. The d5-IS compensates for this, so the "IS-Normalized Matrix Factor" should be close to 1.0 with low CV (%).

  • Linearity: Typical dynamic range: 0.5 pg/mL to 100 pg/mL .

  • Recovery: Extraction efficiency of the d5-IS should mirror the analyte (typically >80% for LLE methods).

4.2 Stability Considerations
  • Stock Solutions: Stable at -20°C in acetonitrile for >6 months.

  • Ester Hydrolysis: The furoate ester is susceptible to hydrolysis in plasma containing esterases. Handling Rule: Keep samples on ice; use acidified plasma (optional) or process rapidly. The d5-IS tracks this degradation if added immediately.

Synthesis & Handling
  • Synthesis Route: Generally synthesized by esterification of the 17

    
    -hydroxyl group of the fluticasone core with d3-furoyl chloride , followed by fluoromethylation using a deuterated reagent if the d2 label is required on the S-methyl group.
    
  • Storage: -20°C or -80°C, protected from light (furoate esters can be photo-labile).

  • Safety: Potent corticosteroid. Handle in a fume hood with PPE (gloves, mask) to avoid inhalation.

References
  • Agilent Technologies. (2023). LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate in Plasma Using the Agilent 6495C Triple Quadrupole LC/MS. Link

  • U.S. Food and Drug Administration (FDA). (2023).[1] Determination of Fluticasone Furoate in serum-free media using LC-MS/MS to support Lung Microphysiological System Assessment of inhaled Drugs. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71316901, Fluticasone Furoate-d5. Link

  • Vivan Lifesciences. (2024). Fluticasone Furoate-d5 Product Data. Link

  • Journal of Pharmaceutical and Biomedical Analysis. (2000). A sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma. (Contextual reference for steroid fragmentation). Link

Sources

Fluticasone-d5 Furoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fluticasone-d5 Furoate: Structure, Properties, and Application as an Internal Standard in Quantitative Bioanalysis

Introduction

Fluticasone Furoate is a potent, synthetic trifluorinated corticosteroid renowned for its high affinity for the glucocorticoid receptor and its pronounced anti-inflammatory effects.[1][2] Clinically, it is a first-line therapy for managing the symptoms of allergic rhinitis and asthma, administered topically via nasal spray or inhalation to maximize local efficacy and minimize systemic exposure.[3][4][5] In the realms of drug development, pharmacokinetic studies, and clinical monitoring, the precise and accurate quantification of Fluticasone Furoate in complex biological matrices is paramount. This necessitates a robust bioanalytical methodology.

This guide provides a comprehensive technical overview of Fluticasone-d5 Furoate, the stable isotope-labeled (SIL) analog of Fluticasone Furoate. We will delve into its chemical structure, and physicochemical properties, and detail its critical role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). As authored from the perspective of a Senior Application Scientist, the focus will be on the causality behind experimental choices, establishing a framework for a self-validating and trustworthy quantitative system for researchers, scientists, and drug development professionals.

Chapter 1: The Analyte of Interest: Fluticasone Furoate

Mechanism of Action

Fluticasone Furoate exerts its therapeutic effect by acting as a potent agonist of the glucocorticoid receptor (GR).[6] The mechanism is a well-established pathway for corticosteroids. Upon entering a target cell, the lipophilic Fluticasone Furoate molecule binds to the GR located in the cytoplasm.[1] This binding event triggers a conformational change in the receptor complex, leading to its dissociation from chaperone proteins and its translocation into the cell nucleus.

Once inside the nucleus, the Fluticasone Furoate-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1] This interaction modulates gene transcription, leading to two primary outcomes:

  • Transactivation: Upregulation of the expression of anti-inflammatory proteins such as lipocortin-1 and various inhibitors of pro-inflammatory pathways.

  • Transrepression: Downregulation of the expression of pro-inflammatory proteins, including cytokines (e.g., interleukins, TNF-α), chemokines, and adhesion molecules.[2][7]

The net result is a powerful and localized suppression of the inflammatory cascade, inhibiting the activity of multiple inflammatory cell types, including mast cells, eosinophils, neutrophils, and lymphocytes.[7]

G cluster_cell Target Cell cluster_nucleus Nucleus FF Fluticasone Furoate (FF) GR Glucocorticoid Receptor (GR) FF->GR Binds in Cytoplasm FF_GR FF-GR Complex GR->FF_GR GRE Glucocorticoid Response Element (GRE) on DNA FF_GR->GRE Translocates to Nucleus & Binds DNA Transcription Modulation of Gene Transcription GRE->Transcription Anti_Inflammatory Anti-Inflammatory Proteins Transcription->Anti_Inflammatory Upregulation (Transactivation) Pro_Inflammatory Pro-Inflammatory Proteins (Cytokines) Transcription->Pro_Inflammatory Downregulation (Transrepression) Inflammation Inflammatory Response Anti_Inflammatory->Inflammation Inhibition Pro_Inflammatory->Inflammation Promotion

Caption: Mechanism of action for Fluticasone Furoate.

Physicochemical Properties

The chemical properties of Fluticasone Furoate dictate its behavior in both biological systems and analytical procedures. Its high lipophilicity and very low water solubility are key considerations for formulation and extraction method development.[8][9]

PropertyValueSource
IUPAC Name (6α,11β,16α,17α)-6,9-difluoro-17-{[(fluoro-methyl)thio]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl 2-furancarboxylate[1]
Molecular Formula C₂₇H₂₉F₃O₆S[1]
Molar Mass 538.58 g·mol⁻¹[1]
Appearance White to light yellow powder[10]
LogP (Octanol/Water) 4.13[9]
Water Solubility Very slightly soluble[8]
Protein Binding >99%[2][11]
Primary Metabolism Hepatic, via Cytochrome P450 3A4 (CYP3A4)[1][3]

Chapter 2: Fluticasone-d5 Furoate - The Internal Standard

The Rationale for Isotopic Labeling in Mass Spectrometry

In quantitative LC-MS/MS, an internal standard (IS) is added at a known, constant concentration to all samples, calibrators, and quality controls. Its purpose is to correct for analyte loss during sample processing and for variability in instrument response. While structurally similar analogs can be used, the gold standard is a stable isotope-labeled version of the analyte.[12]

Deuterated internal standards are chemically identical to the analyte.[12] This ensures they exhibit nearly identical behavior in every step of the analytical process:

  • Co-elution: They elute from the liquid chromatography (LC) column at the same retention time as the analyte.

  • Extraction Efficiency: They have the same recovery as the analyte during sample preparation steps like protein precipitation or solid-phase extraction.

  • Ionization Efficiency: They experience the same degree of ion suppression or enhancement in the mass spectrometer source, a phenomenon known as the "matrix effect."[13]

Because the SIL-IS and the analyte behave in parallel, the ratio of their peak areas remains constant even if sample loss or matrix effects occur.[14] This provides a highly accurate and precise measurement of the analyte concentration, transforming the method into a robust, self-validating system.[13][15]

Chemical Structure and Properties

Fluticasone-d5 Furoate is the deuterated analog of Fluticasone Furoate, with five hydrogen atoms replaced by deuterium atoms.[16] This substitution results in a mass shift of +5 Daltons, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer while preserving its chemical identity.

The IUPAC name reveals the precise location of the deuterium labels: [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate.[17] Two deuterium atoms are on the S-fluoromethyl group, and three are on the furoate ring. This placement is strategic, as these positions are not susceptible to back-exchange with hydrogen atoms under typical analytical conditions.

G cluster_main Fluticasone-d5 Furoate img label_d2 D2 on Fluoromethyl Group label_d3 D3 on Furoate Ring

Caption: Chemical structure of Fluticasone-d5 Furoate.

PropertyFluticasone FuroateFluticasone-d5 Furoate
Molecular Formula C₂₇H₂₉F₃O₆SC₂₇H₂₄D₅F₃O₆S
Molar Mass 538.58 g·mol⁻¹543.61 g·mol⁻¹
Mass Difference -+5.03 Da
Conceptual Synthesis Overview

The synthesis of Fluticasone-d5 Furoate follows the same fundamental pathway as its unlabeled counterpart, but utilizes deuterated starting materials at key steps. The general synthesis of Fluticasone Furoate involves the esterification of a carbothioic acid intermediate with a furoyl group, followed by reaction with a fluoromethylating agent.[18][19] To produce the d5-labeled version, deuterated reagents would be introduced. For example, a deuterated furan-2-carbonyl chloride would be used to introduce the three deuterium atoms on the furoate ring, and a dideuterated-bromofluoromethane (BrCD₂F) would be used for the fluoromethylthio ester formation. This ensures the stable incorporation of the deuterium labels into the final molecule.

Chapter 3: Quantitative Analysis via LC-MS/MS - A Self-Validating System

The following protocol describes a typical, robust method for the quantification of Fluticasone Furoate in human plasma using Fluticasone-d5 Furoate as the internal standard. This workflow is designed for high sensitivity and throughput.

Bioanalytical Workflow Diagram

G A 1. Sample Collection (Plasma) B 2. IS Spiking (Add known amount of Fluticasone-d5 Furoate) A->B C 3. Sample Preparation (Protein Precipitation) B->C D 4. Centrifugation & Supernatant Transfer C->D E 5. LC-MS/MS Analysis (Separation & Detection) D->E F 6. Data Processing (Peak Area Ratio vs. Conc.) E->F G 7. Concentration Calculation F->G

Sources

Technical Guide: Isotopic Labeling of Fluticasone Furoate for Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Necessity of Labeling

Fluticasone Furoate (FF) is a high-affinity corticosteroid distinct from its predecessor, fluticasone propionate, primarily due to the 17


-furoate ester which confers enhanced lipophilicity (LogP ~4.13) and tissue retention. In drug development and DMPK (Drug Metabolism and Pharmacokinetics) studies, "cold" analytical methods often fail to distinguish between endogenous steroids, metabolic byproducts, and the parent drug at sub-nanomolar concentrations.

Isotopic labeling is not merely a tagging exercise; it is a structural engineering challenge that dictates the utility of the resulting molecule. This guide details the technical roadmap for generating and utilizing Fluticasone Furoate isotopologues —specifically focusing on Deuterium (


H) and Carbon-13 (

C) variants—to resolve bioanalytical interference and map metabolic fate.
Core Application Matrix
ApplicationPreferred IsotopeLabel PositionRationale
LC-MS/MS Quantification Deuterium (

)
Furoate RingCost-effective; +3 Da mass shift avoids natural isotopic overlap (

vs

).[1]
Metabolic Stability (ID) Carbon-13 (

)
Steroid BackboneMetabolically inert; label persists even after ester hydrolysis.
Receptor Binding (

)
Tritium (

H)
1,2-positionsHigh specific activity for scintillation counting; minimal steric perturbation.

Strategic Design: The "Metabolic Soft Spot" Analysis

Before synthesis, one must analyze the metabolic liability of FF to ensure the label is not lost during the very process it is meant to track.

The CYP3A4 Liability

FF is extensively metabolized by hepatic CYP3A4.[2] The primary metabolic pathway is the hydrolysis of the S-fluoromethyl carbothioate group to yield the inactive 17


-carboxylic acid metabolite (GW694301X).[3]
  • Scenario A: Labeling the S-fluoromethyl group (

    
    ). 
    
    • Outcome: If you label this group (e.g.,

      
      ), the label is lost  upon primary metabolism.
      
    • Utility: Excellent for quantifying the parent drug only. Useless for metabolite tracking.

  • Scenario B: Labeling the Furoate Ester.

    • Outcome: Research indicates the furoate moiety is metabolically stable relative to the thioester.

    • Utility: The label remains attached to the steroid core during the primary metabolic step, allowing simultaneous tracking of Parent and Metabolite M10.

Expert Insight: For robust bioanalysis, I recommend Fluticasone Furoate-furan-


 . It provides a clean +3 Da shift and retains the label on the primary metabolite, enabling a single internal standard to normalize extraction efficiency for both species if necessary.

MetabolicFate cluster_legend Label Retention Logic FF Fluticasone Furoate (Parent) CYP CYP3A4 (Hydrolysis) FF->CYP M10 Metabolite GW694301X (17u03b2-carboxylic acid) CYP->M10 Retains Furoate Label Frag S-Fluoromethyl Fragment (Cleaved) CYP->Frag Loses S-Methyl Label note Furoate-d3 label tracks Parent AND Metabolite. S-methyl-d2 label tracks Parent ONLY.

Figure 1: Metabolic fate of isotopic labels. Selecting the Furoate ring for labeling ensures the isotope remains attached to the primary metabolite (GW694301X).

Synthetic Protocol: Fluticasone Furoate-furan-

This protocol describes the "late-stage" incorporation of the label using deuterated furoyl chloride. This is chemically superior to backbone labeling as it uses a commercially available steroid precursor.

Reagents & Materials[4][5][6][7][8]
  • Precursor: 6

    
    ,9
    
    
    
    -Difluoro-11
    
    
    ,17
    
    
    -dihydroxy-16
    
    
    -methyl-3-oxoandrosta-1,4-diene-17
    
    
    -carbothioic acid (S-acid).[4]
  • Labeling Reagent: 2-Furoyl chloride-

    
     (Isotopic purity >99 atom % D).
    
  • Alkylating Agent: Bromofluoromethane (gas or solution in 2-butanone).

  • Catalysts: Triethylamine (TEA), DMAP (4-Dimethylaminopyridine).

  • Solvent: Methyl Ethyl Ketone (MEK) or Acetone.

Step-by-Step Workflow

Step 1: Esterification (Label Incorporation)

  • Dissolve the S-acid precursor (1.0 eq) in anhydrous MEK under nitrogen atmosphere.

  • Cool to 0°C. Add TEA (2.5 eq) and catalytic DMAP (0.1 eq).

  • Slowly add 2-Furoyl chloride-

    
      (1.2 eq) dropwise.
    
    • Critical Control: Maintain temperature <5°C to prevent thioanhydride side-reactions.

  • Stir for 30–60 minutes. Monitor by HPLC for the formation of the 17

    
    -furoate-
    
    
    
    thioacid intermediate.

Step 2: S-Fluoromethylation

  • To the same reaction vessel (one-pot potential), add a solution of Bromofluoromethane (1.5 eq).

  • Allow the reaction to warm to room temperature (20–25°C) and stir for 4–6 hours.

  • Mechanism: The sulfur attacks the fluoromethyl halide, creating the S-fluoromethyl carbothioate linkage.

Step 3: Purification

  • Quench with water and extract into Ethyl Acetate.

  • Wash with 0.1M HCl (remove amines), NaHCO

    
     (neutralize), and Brine.
    
  • Recrystallization: FF is highly crystalline. Recrystallize from Methanol/Water to achieve chemical purity >99%.

Synthesis Precursor Steroid S-Acid Precursor (C21H28F2O4S) Inter Intermediate: 17u03b1-Furoate-d3 Thioacid Precursor->Inter Esterification (MEK, 0°C) Reagent1 2-Furoyl Chloride-d3 (Label Source) Reagent1->Inter Product Fluticasone Furoate-d3 (Final Product) Inter->Product S-Alkylation (20°C) Reagent2 Bromofluoromethane (CH2FBr) Reagent2->Product

Figure 2: Synthetic route for Fluticasone Furoate-d3 via late-stage esterification.

Analytical Application: LC-MS/MS Protocol

Quantifying FF requires overcoming its notorious "stickiness" (Non-Specific Binding - NSB) and high potency (requiring low pg/mL sensitivity).

Internal Standard (IS) Usage

Use FF-


  at a concentration of 5–10 ng/mL in the working solution. The +3 Da shift is sufficient to avoid cross-talk from the naturally occurring 

isotope of the parent (M+2), provided the resolution is adequate.
Sample Preparation (Liquid-Liquid Extraction)

Avoid plastic wherever possible. FF binds avidly to polypropylene.

  • Aliquot: 200 µL Plasma + 20 µL FF-

    
     IS .
    
  • Extract: Add 1.5 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Vortex: 5 minutes (high speed).

  • Centrifuge: 4000 rpm, 5 mins, 4°C.

  • Transfer: Supernatant to Silanized Glass Vials .

  • Dry: Evaporate under

    
     at 40°C.
    
  • Reconstitute: 100 µL Mobile Phase (50:50 MeOH:H

    
    O).
    
Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode.

  • Transitions (MRM):

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Note
Fluticasone Furoate 539.1

313.125Cleavage of ester/thioester
FF-

(IS)
542.1

313.125Warning: If fragment loses furoate, mass is same!
FF-

(Alt Trans)
542.1

316.125Use if fragment retains furoate

Critical Technical Note on MRM: If the fragmentation pathway cleaves the furoate ester entirely, the daughter ion for FF and FF-


 might be identical (the steroid core).
  • Validation Step: You must characterize the fragmentation. If the dominant fragment is the steroid core (m/z ~313), the IS and Analyte will share the same daughter ion. This is acceptable only if the parent ions (539 vs 542) are completely resolved by the first quadrupole (Q1).

  • Recommendation: Try to find a transition that retains the furoate ring (e.g., loss of HF or loss of the S-methyl group only) to maintain the mass shift in the daughter ion (Q3) for higher specificity.

Quality Control & Troubleshooting

Isotopic Purity vs. Chemical Purity
  • Requirement: Isotopic purity must be

    
     99% 
    
    
    
    .
  • Risk: Presence of

    
     (unlabeled) in the IS will cause a positive bias in your blank samples ("IS contribution to analyte").
    
  • Test: Inject a high concentration of IS only. Monitor the analyte channel (539.1 -> 313.1). Signal should be < 20% of the LLOQ.

Non-Specific Binding (NSB)

FF is extremely lipophilic.

  • Symptom: Non-linear calibration curves at the low end (drug is lost to the container).

  • Solution: Use Low-Binding plates or silanized glass. Add 0.1% Bovine Serum Albumin (BSA) or Tween-80 to stock solutions to act as a carrier protein/surfactant.

References

  • GlaxoSmithKline. (2007). Fluticasone Furoate (GW685698) Clinical Pharmacology and Biopharmaceutics Review. FDA Access Data. Link

  • Allen, A., et al. (2013). "Ultrasensitive and automated 1 pg/ml fluticasone propionate assay in human plasma using LC-MS/MS." Bioanalysis, 5(4), 423-435. Link

  • FDA. (2023).[5] "Determination of Fluticasone Furoate in serum-free media using LC-MS/MS to support Lung Microphysiological System Assessment." FDA Science & Research. Link

  • Biggadike, K., et al. (2008). "Fluticasone furoate: a novel, once-daily inhaled corticosteroid for the treatment of rhinitis and asthma." Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. "Stable Isotope Labeled Steroid Standards: Technical Guide." Link

Sources

Technical Guide: Fluticasone-d5 Furoate Certificate of Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the Certificate of Analysis (CoA) for Fluticasone-d5 Furoate , a stable isotope-labeled internal standard (SIL-IS) used in high-sensitivity LC-MS/MS bioanalysis.

Introduction: The Role of the Internal Standard

In regulated bioanalysis (GLP/GMP), the reliability of quantitative data hinges on the Internal Standard (IS). Fluticasone-d5 Furoate is the deuterated analog of the potent corticosteroid Fluticasone Furoate. It is added to biological matrices (plasma, urine, tissue) prior to extraction to compensate for:

  • Matrix Effects: Ion suppression or enhancement in the MS source.

  • Extraction Efficiency: Variability in recovery during SPE (Solid Phase Extraction) or LLE (Liquid-Liquid Extraction).

  • Chromatographic Drift: Retention time shifts.

The Certificate of Analysis (CoA) is not merely a receipt; it is the primary document for metrological traceability . A failure to interpret the CoA correctly can lead to "Cross-Signal Contribution" (isotopic interference), resulting in biased calibration curves and failed validation runs under FDA M10 guidelines.

The Molecule: Fluticasone-d5 Furoate

To interpret the CoA, one must understand the structural differences between the analyte and the IS.

  • Analyte: Fluticasone Furoate (

    
    , MW 
    
    
    
    )
  • Internal Standard: Fluticasone-d5 Furoate (

    
    , MW 
    
    
    
    )[1]

Critical Note on Labeling Position: Unlike Fluticasone Propionate-d5 (where the label is typically on the propionate chain), the Furoate moiety (a furan ring) only possesses 3 protons. Therefore, a d5-label implies the deuterium is located on the steroid backbone (often rings A or B) or a combination of the fluoromethyl group and the furan ring.

  • Why this matters: If the label is on a metabolically labile site (e.g., a position subject to rapid CYP3A4 oxidation), the IS concentration will decrease at a different rate than the analyte, ruining the assay. Always verify the specific labeling position on the chemical structure diagram in the CoA.

Visualization: Analyte vs. IS Relationship

Fluticasone_Comparison Figure 1: Mass spectral relationship between Analyte and Deuterated Standard. cluster_0 Analyte: Fluticasone Furoate cluster_1 Internal Standard: Fluticasone-d5 Furoate FF Fluticasone Furoate MW: 538.6 Transition: 539.1 -> 313.1 FF_d5 Fluticasone-d5 Furoate MW: 543.6 (+5 Da) Transition: 544.1 -> 313.1 FF->FF_d5 Mass Shift (+5 Da) Prevents Cross-Talk

CoA Deep Dive: Critical Parameters & Interpretation

A compliant CoA for a stable isotope standard must report specific parameters. Below is the breakdown of how to interpret them for assay validity.

A. Chemical Purity vs. Isotopic Purity

This is the most common point of confusion.

  • Chemical Purity (HPLC): Measures how much of the sample is Fluticasone Furoate (regardless of isotopes) vs. synthesis byproducts/impurities.

    • Requirement: Typically >98%.

    • Impact: Low chemical purity introduces unknown contaminants that may cause ion suppression.

  • Isotopic Purity (Atom % D or Enrichment): Measures the distribution of isotopologues (

    
    ).
    
    • Requirement: High enrichment of

      
       (>99%) and minimal presence of 
      
      
      
      .
    • The "d0 Contribution" Danger: The

      
       fraction is chemically identical to your analyte. If your IS contains 1% 
      
      
      
      , and you spike it at high concentrations, you are inadvertently spiking Analyte into your samples. This causes a high background in blanks and limits the Lower Limit of Quantification (LLOQ).
B. The "Assay" (Net Content)

The mass you weigh is not 100% Fluticasone-d5. You must correct for salts, moisture, and solvents.



  • CoA Check: Look for "Loss on Drying" (LOD) or "Water Content (Karl Fischer)" and "Residual Solvents (GC)".

C. Data Summary Table
ParameterMethodSpecification (Typical)Interpretation for Bioanalysis
Appearance VisualWhite to off-white solidPhysical verification.
Identity

H-NMR, MS
Conforms to structureConfirms it is the Furoate ester, not Propionate.
Chemical Purity HPLC-UV

Ensures no synthesis side-products interfere.
Isotopic Enrichment MS (SIM mode)


Critical: Check the % of

. If

, it may interfere with LLOQ.
Water Content Karl FischerReport Value (e.g., <1%)Used for concentration correction.
Residual Solvents GCReport ValueUsed for concentration correction.

Experimental Protocols: User Re-Validation

Trusting the CoA is good; verifying it is GLP. Upon receipt, perform these three checks.

Protocol 1: Solubility & Stock Preparation

Fluticasone Furoate is lipophilic (LogP ~4.13). It is practically insoluble in water.

  • Solvent: Use DMSO (Dimethyl Sulfoxide) or Methanol for the primary stock.

  • Concentration: Prepare at 1.0 mg/mL (corrected for purity/salt).

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C or -80°C.

    • CoA Reference: Check the "Stability" section.[2][3][4] If not listed, assume 1 year at -80°C.

Protocol 2: Isotopic Interference Check (The "Cross-Talk" Test)

This determines if the IS interferes with the Analyte (d0 contribution) and vice versa.

Step-by-Step:

  • Prepare Blank Matrix: Extract blank plasma without IS.

  • Prepare "IS Only" Sample: Spike blank plasma with IS at the working concentration (e.g., 50 ng/mL).

  • Prepare "ULOQ Only" Sample: Spike blank plasma with Analyte at the Upper Limit of Quantification (without IS).

  • Inject on LC-MS/MS.

Acceptance Criteria (FDA M10):

  • IS Channel: Response in "Blank" should be

    
     of the average IS response.
    
  • Analyte Channel (in IS Only sample): Response should be

    
     of the LLOQ response. If this fails, your IS contains too much 
    
    
    
    (check CoA Isotopic Purity).
  • IS Channel (in ULOQ Only sample): Response should be

    
     of the average IS response. If this fails, your Analyte naturally contains heavy isotopes (natural abundance) that overlap with the IS mass window.
    
Visualization: Interference Workflow

Interference_Check Figure 2: Logical flow for assessing Isotopic Cross-Talk (FDA M10). cluster_check1 Check 1: Does IS contaminate Analyte? cluster_check2 Check 2: Does Analyte contaminate IS? Start Start Validation Step1 Inject 'IS Only' Sample Start->Step1 Measure1 Measure Signal at Analyte Transition (539.1 -> 313.1) Step1->Measure1 Decision1 Is Signal > 20% of LLOQ? Measure1->Decision1 Fail1 FAIL: IS contains d0 impurities. Request new batch. Decision1->Fail1 Yes Pass1 PASS Decision1->Pass1 No Step2 Inject 'ULOQ Only' Sample Pass1->Step2 Measure2 Measure Signal at IS Transition (544.1 -> 313.1) Step2->Measure2 Decision2 Is Signal > 5% of IS Response? Measure2->Decision2 Fail2 FAIL: Natural Isotope Overlap. Adjust Mass Transitions. Decision2->Fail2 Yes Pass2 PASS Decision2->Pass2 No

References

  • US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry (M10). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9854489, Fluticasone Furoate. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

Sources

Sourcing Strategy for High-Purity Fluticasone-d5 Furoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers of High-Purity Fluticasone-d5 Furoate Content Type: In-Depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and CMC Leads[1][2][3]

Executive Summary

In the quantification of Fluticasone Furoate (FF) via LC-MS/MS, the selection of an Internal Standard (IS) is the single most critical variable affecting assay reproducibility.[3] While Fluticasone Furoate-d3 is the industry-standard commodity IS, Fluticasone Furoate-d5 represents a high-specification alternative required for ultra-sensitive assays where isotopic overlap (M+3 contributions from natural isotopes) compromises the Lower Limit of Quantitation (LLOQ).[1][2][3]

This guide analyzes the commercial landscape for the rare d5-isotopologue , delineates the structural implications of the label position (steroid core vs. ester moiety), and provides a self-validating QC protocol for incoming raw materials.[1][2][3]

Part 1: Technical Specifications & The "d5" Challenge

Unlike Fluticasone Propionate, where a d5-label is easily introduced via a deuterated propionyl chain (–COCD2CD3), Fluticasone Furoate presents a synthetic challenge.[1][2][3] The furoate moiety (furan-2-carbonyl) contains only three protons.[1][3] Therefore, a d5-label cannot exist solely on the furoate ester .[1][2][3]

Implication: A true Fluticasone Furoate-d5 molecule requires the deuterium label to be located on the steroid backbone (typically the androstane core) or distributed between the fluoromethyl group and the core.[1] This makes the synthesis significantly more complex and the product scarcer than the d3 variant (which uses a d3-furoyl chloride precursor).[1]

Core Specification Targets
ParameterSpecificationTechnical Rationale
Chemical Name Fluticasone Furoate-d5Distinct from Propionate-d5.[1][2][3]
CAS Number 397864-44-7 (Unlabeled)Suppliers often list under unlabeled CAS; verify specific catalog #.[1][2][3]
Molecular Formula C27H24D5 F3O6SMW shift of +5 Da (approx. 543.61 g/mol ).
Isotopic Enrichment ≥ 99% DeuteriumMinimizes "d0" (unlabeled) contribution to the analyte channel.
Chemical Purity ≥ 98%Critical to prevent accumulation of hydrolyzed metabolites (e.g., Fluticasone acid).
Label Position Steroid Core (Preferred)Core labeling is metabolically stable; ester-labeled IS may lose the label during hydrolysis.[1][3]
Part 2: Commercial Supplier Landscape[2]

The market is bifurcated between "Stock" suppliers (mostly d3) and "Specialized" synthesis houses (d5).[3]

Tier 1: Validated Sources for Fluticasone Furoate-d5

These suppliers explicitly list the d5 isotopologue.[1]

SupplierLocationProduct CodePurity ClaimNotes
BDG Synthesis New ZealandVerify on site>98% ChemicalExplicitly lists Fluticasone Furoate-d5 with correct MW (543.61).[1][2][3] High reliability for hard-to-find isotopes.[1][3]
Clearsynth India/CanadaCS-T-54986*>98% IsotopicLists "Fluticasone-d5 Furoate".[1][2][3] Note: Verify code; CS-T-54986 is often Propionate-d5.[1][2][3][4][5] Request CoA before purchase.
Toronto Research Chemicals (TRC) CanadaCustomN/APrimarily stocks d3 (Cat# F130043).[3] d5 is typically a "Made to Order" custom synthesis.

> Critical Warning: Many catalogs index "Fluticasone-d5" and "Fluticasone Furoate" together.[1] Always verify the chemical structure image to ensure the Furoate (furan) ester is present, not the Propionate chain.

Tier 2: The "d3" Alternative (Industry Standard)

If d5 is unavailable or cost-prohibitive, Fluticasone Furoate-d3 is the standard alternative.[1][2][3]

  • Suppliers: Alentris Research (Cat# ALN-F016D01), MedChemExpress (Cat# HY-15234S), Alsachim.[1][2][3]

  • Mechanism: Label is typically on the furan ring (d3-furoate).[1][3]

  • Risk: If your metabolic study involves ester hydrolysis, you lose the label. For PK (intact drug) studies, d3 is acceptable.[3]

Part 3: Sourcing & Validation Workflow

The following decision tree outlines the logic for selecting the correct IS and validating the supplier.

SourcingStrategy Start Define Assay Requirements SensCheck Is LLOQ < 10 pg/mL? Start->SensCheck Interference Is there significant background at M+3? SensCheck->Interference Yes SelectD3 ACCEPTABLE: Fluticasone Furoate-d3 SensCheck->SelectD3 No SelectD5 REQUIREMENT: Fluticasone Furoate-d5 Interference->SelectD5 Yes Interference->SelectD3 No SourceD5 Source: BDG Synthesis or Custom Synthesis SelectD5->SourceD5 SourceD3 Source: TRC, Alentris, Alsachim SelectD3->SourceD3 Verify Incoming QC: 1. Check CoA Structure (Furoate vs Propionate) 2. MS Scan (M+5 vs M+0) SourceD5->Verify SourceD3->Verify

Figure 1: Strategic decision tree for selecting between d3 and d5 isotopes based on assay sensitivity requirements.

Part 4: Quality Control & Experimental Protocols

Once the material arrives, do not assume integrity. Fluticasone Furoate is an ester and is prone to hydrolysis if stored improperly.

Protocol 1: Incoming Material Validation (LC-MS/MS)

Objective: Confirm identity and isotopic purity (absence of d0).[1][3]

  • Solubilization: Dissolve 1 mg of standard in 1 mL DMSO (Stock A: 1 mg/mL).

    • Note: Avoid Methanol for long-term stock storage as transesterification can occur over months.[1][3]

  • Dilution: Dilute Stock A to 100 ng/mL in 50:50 Acetonitrile:Water.

  • MS Tuning (Agilent/Sciex/Waters):

    • Mode: ESI Positive.

    • Q1 Scan: Look for parent ion [M+H]+.[3]

      • d5 Target: 544.6 m/z

      • d3 Target: 542.6 m/z

      • Unlabeled (Contaminant): 539.6 m/z [1][2][3]

  • Isotopic Purity Calculation:

    
    [2][3]
    
    • Acceptance Criteria: d0 contribution must be < 0.5% of the d5 signal.

Protocol 2: Stability Monitoring

The furoate ester bond at C17 is the "weak link."

  • Storage: Store powder at -20°C under Argon.

  • Working Solutions: Keep on ice. Discard aqueous dilutions after 24 hours.

  • Degradant Check: Monitor for Fluticasone Acid (hydrolysis product) if IS response drops over time.

References
  • BDG Synthesis. Fluticasone Furoate-d5 Product Specification. Retrieved from

  • Clearsynth. Fluticasone Furoate Stable Isotopes. Retrieved from

  • Toronto Research Chemicals. Fluticasone Furoate-d3 Catalog Entry. Retrieved from [2][3]

  • FDA Bioanalytical Method Validation Guidance. Determination of Fluticasone Furoate in Plasma. U.S. Food and Drug Administration.[6] Retrieved from [2][3]

  • Agilent Technologies. LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate. Application Note 5994-1234EN.[1][3] Retrieved from

Sources

The role of deuterated standards in pharmaceutical analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision in Quantitation: The Strategic Implementation of Deuterated Standards in Pharmaceutical Bioanalysis Content Type: Technical Guide / Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, and Method Validation Specialists

Executive Summary: The Kinetic Imperative

In the high-stakes environment of regulated bioanalysis (GLP/GCP), the reliability of LC-MS/MS data hinges on a single, critical variable: the internal standard (IS). While structural analogs were once common, the Stable Isotope Labeled Internal Standard (SIL-IS) has become the gold standard for correcting variability in extraction efficiency, transfer losses, and, most critically, matrix effects .

However, treating deuterated standards as "magic bullets" is a scientific risk. The physicochemical divergence between hydrogen (


H) and deuterium (

H) can introduce chromatographic shifts—known as the Deuterium Isotope Effect —that compromise the very precision they are meant to ensure. This guide moves beyond basic protocol to explore the mechanistic nuances, selection strategy, and validation of deuterated standards in pharmaceutical analysis.

Mechanistic Foundation: The Physics of Correction

To understand why deuterated standards fail, one must first understand how they work. In Electrospray Ionization (ESI), analytes compete for charge against a background of endogenous matrix components (phospholipids, salts, proteins).

The Core Premise: If the SIL-IS co-elutes perfectly with the analyte, it experiences the exact same ionization environment. If the matrix suppresses the analyte signal by 40%, it should suppress the IS signal by 40%. The ratio (Analyte/IS) remains constant, yielding accurate quantitation.

Visualizing the Correction Mechanism

MatrixEffect cluster_0 LC Elution cluster_1 ESI Source cluster_2 Detector Analyte Analyte Peak Ionization Charge Competition Analyte->Ionization SIL_IS Deuterated IS SIL_IS->Ionization Matrix Matrix Zone (Phospholipids) Matrix->Ionization Suppression Agent Signal_A Suppressed Analyte Signal Ionization->Signal_A Signal_IS Suppressed IS Signal Ionization->Signal_IS Ratio Corrected Ratio (Constant) Signal_A->Ratio Signal_IS->Ratio

Figure 1: The Ideal Correction Model. The SIL-IS and Analyte must enter the source simultaneously to experience identical suppression events.

The "Deuterium Effect": A Critical Pitfall

The assumption of perfect co-elution is where many methods fail. The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond. This results in a slightly smaller molar volume and lower lipophilicity for the deuterated molecule.

  • The Consequence: In Reverse Phase Chromatography (RPLC), deuterated standards often elute earlier than the non-labeled analyte.[1][2]

  • The Risk: If the retention time (RT) shift is significant, the IS may elute before a matrix suppression zone (e.g., a phospholipid peak) while the analyte elutes inside it. The IS is not suppressed, but the analyte is. The ratio becomes skewed, leading to quantitative error.[2]

Expert Insight: If the RT shift exceeds 0.05–0.1 minutes in a fast gradient, consider using


C or 

N labeled standards, which do not exhibit this chromatographic isotope effect.

Strategic Selection of Deuterated Standards

Not all deuterated standards are created equal.[1][2][3] Use the following criteria to vet your reference material.

CriterionRequirementScientific Rationale
Isotopic Purity

99.0% D-incorporation
"M-0" impurity (unlabeled drug) in the IS will contribute to the analyte signal, causing high background and poor LLOQ.
Mass Difference

+3 Da (Ideal: +4 to +6 Da)
Natural isotopes of the analyte (e.g.,

C abundance) can contribute to the IS mass channel (Cross-talk). A +3 Da shift minimizes this overlap.
Label Position Stable (Non-exchangeable)Avoid labeling on acidic positions (OH, NH, SH). Deuterium on these sites can exchange with H in the mobile phase, causing the IS to revert to the analyte mass.
Label Distribution Aromatic/Aliphatic BackboneLabels on metabolic "soft spots" (sites of enzymatic attack) are acceptable for quantitation but risky if the assay must also track metabolites.

Experimental Protocol: Matrix Effect Assessment

To validate that your deuterated standard is performing its job, you must quantify the Matrix Factor (MF) . This protocol is based on the seminal work by Matuszewski et al. and aligns with FDA/EMA guidelines.

Step-by-Step Workflow
  • Prepare Three Sets of Samples:

    • Set A (Neat Standards): Analyte and IS in mobile phase (no matrix).

    • Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with Analyte and IS.

    • Set C (Pre-Extraction Spike): Standard extraction of spiked matrix (used for Recovery, not MF).

  • Calculate Matrix Factor (MF):

    
    
    
    • Result < 1.0 indicates Suppression.

    • Result > 1.0 indicates Enhancement.

  • Calculate IS-Normalized MF (The Critical Metric):

    
    
    

Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (typically 0.85 – 1.15) and, more importantly, the CV% of the IS-Normalized MF across 6 different lots of matrix must be < 15% .

Workflow Diagram

ValidationProtocol cluster_prep Sample Preparation start Start Validation setA Set A: Neat Solution (Mobile Phase) start->setA setB Set B: Post-Extraction Spike (Matrix Present) start->setB analysis LC-MS/MS Analysis setA->analysis setB->analysis calc Calculate Absolute MF (Area B / Area A) analysis->calc decision Calculate IS-Normalized MF (MF_analyte / MF_is) calc->decision pass Pass: CV < 15% across 6 lots decision->pass CV < 15% fail Fail: Investigate RT Shift or Cross-talk decision->fail CV > 15%

Figure 2: The Matuszewski Protocol for Matrix Effect Assessment.

Troubleshooting: Cross-Talk and Scrambling

Even with proper selection, issues arise. Here is how to diagnose them:

1. The "Cross-Talk" Phenomenon

  • Symptom: Signal detected in the IS channel when injecting high concentrations of Analyte (or vice versa).

  • Cause:

    • Impurity: The IS contains non-labeled drug.

    • Isotopic Overlap: Natural

      
      C isotopes of the analyte contribute to the IS mass.
      
  • Solution: Increase the mass difference (e.g., switch from D3 to D6). Ensure chromatographic resolution if mass resolution is insufficient.

2. Deuterium Scrambling (Exchange)

  • Symptom: Loss of IS signal intensity over time in the autosampler; appearance of "satellite" peaks.

  • Cause: Deuterium on acidic/exchangeable sites (e.g., -OD, -ND) exchanging with solvent protons.

  • Solution: Only use standards with deuterium on the carbon backbone (C-D). If using exchangeable labels, keep samples frozen and minimize time in the liquid state.

Regulatory Context (FDA & EMA)

  • FDA Bioanalytical Method Validation Guidance (2018): Explicitly recommends SIL-IS for LC-MS assays. Requires monitoring of IS response variability during study sample analysis.

  • ICH M10 (Harmonized Guideline): Mandates that if a SIL-IS is not used, the matrix effect must be proven to be negligible. This effectively mandates SIL-IS for complex matrices (plasma/urine).

References

  • FDA. (2018).[4] Bioanalytical Method Validation Guidance for Industry.[4][5] U.S. Food and Drug Administration.[4][5][6][7] Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[7][8][9] Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link

  • Wang, S., & Cyronak, M. (2013). Internal Standard Response Variability: A Global Perspective.[4] Bioanalysis.[1][2][3][4][5][6][7][8][10][11] Link

  • ICH. (2022).[5][12] M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[5][7] Link

Sources

An In-Depth Technical Guide to the Physical and Chemical Stability of Fluticasone-d5 Furoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical stability of Fluticasone-d5 Furoate, an isotopically labeled synthetic corticosteroid. By integrating established knowledge of Fluticasone Furoate's degradation pathways with the principles of the kinetic isotope effect (KIE), this document offers expert insights into the anticipated stability profile of this deuterated compound. It details potential degradation mechanisms, including hydrolysis and photodegradation, and provides robust, self-validating protocols for forced degradation studies and the development of stability-indicating analytical methods. This guide is intended to be an essential resource for researchers and drug development professionals engaged in the formulation, analytical development, and regulatory submission of therapeutic products containing Fluticasone-d5 Furoate.

Introduction: The Critical Role of Stability in Drug Development

The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life.[1] Stability testing provides crucial evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] For isotopically labeled compounds like Fluticasone-d5 Furoate, a thorough understanding of stability is paramount, not only for its application in pharmacokinetic studies but also for its potential development as a therapeutic agent with altered metabolic profiles.

Fluticasone Furoate is a potent synthetic corticosteroid used in the treatment of allergic rhinitis and asthma.[2] The deuterated analogue, Fluticasone-d5 Furoate, where five hydrogen atoms on the furoate ring are replaced with deuterium, is often used as an internal standard in bioanalytical methods. However, the introduction of deuterium can also influence the molecule's chemical stability due to the kinetic isotope effect (KIE), where the heavier deuterium isotope can lead to a slower rate of chemical reactions involving the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

This guide will delve into the physicochemical properties of Fluticasone-d5 Furoate, explore its potential degradation pathways with a focus on the impact of deuteration, and provide detailed experimental protocols for a comprehensive stability assessment in line with regulatory expectations.

Physicochemical Properties of Fluticasone Furoate

A foundational understanding of the physicochemical properties of the parent compound, Fluticasone Furoate, is essential for predicting the stability of its deuterated analogue.

PropertyValueSource
Chemical Formula C₂₇H₂₉F₃O₆SPubChem
Molar Mass 538.58 g/mol PubChem
Appearance White to off-white solidN/A
Solubility Water insolubleFDA
logP 4.13FDA
Protein Binding >99%PubChem

Table 1: Physicochemical Properties of Fluticasone Furoate.

The high lipophilicity and water insolubility of Fluticasone Furoate are key characteristics that influence its formulation and potential degradation in aqueous environments.

Predicted Impact of Deuteration on Stability: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium in the furoate moiety of Fluticasone-d5 Furoate is not merely an isotopic label for mass spectrometry; it can have a tangible impact on the molecule's chemical reactivity. This is due to the Kinetic Isotope Effect (KIE) . The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when deuterium is substituted at that position.

For Fluticasone-d5 Furoate, the deuteration is on the aromatic furoate ring. The primary degradation pathways for Fluticasone Furoate that could be influenced by this deuteration are:

  • Hydrolysis of the Furoate Ester: While the primary site of hydrolysis is the ester linkage, the electronic properties of the furoate ring can influence the reaction rate. Deuteration may have a minor secondary KIE on the hydrolysis rate, but a significant effect is not anticipated as the C-D bonds are not directly cleaved in this reaction.

  • Photodegradation: Photolytic reactions can involve the formation of radical species and rearrangements of the aromatic ring. If the initial steps of photodegradation involve the abstraction of a hydrogen atom from the furoate ring, a primary KIE would be expected, potentially leading to enhanced photostability of Fluticasone-d5 Furoate compared to its non-deuterated counterpart.

Potential Degradation Pathways and Mechanisms

Based on the known instability of corticosteroids and related esters, Fluticasone-d5 Furoate is susceptible to degradation under various stress conditions.

Hydrolytic Degradation

The furoate ester group in Fluticasone Furoate is a primary target for hydrolysis, especially under acidic or basic conditions. This would lead to the formation of the corresponding 17-carboxylic acid derivative.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate and the alcohol. Studies on the related compound, fluticasone propionate, have shown significant degradation under basic conditions.[3]

Photodegradation

Fluticasone Furoate is known to be sensitive to light.[4][5] Forced degradation studies under photolytic conditions have revealed the formation of several degradation products, some involving a rearrangement of the steroid ring A.[4][5] The furoate moiety, being an aromatic system, can absorb UV radiation and initiate photochemical reactions.

The proposed mechanism for the photodegradation of Fluticasone Furoate involves the formation of cross-linked degradation products through a rearrangement of the steroid ring.[4][5]

G cluster_0 Degradation Pathways cluster_1 Degradation Products A Fluticasone-d5 Furoate B Hydrolysis (Acidic/Basic Conditions) A->B C Photodegradation (UV/Visible Light) A->C D Oxidative Degradation (e.g., H2O2) A->D E Thermal Degradation (Heat) A->E F 17-Carboxylic Acid Derivative B->F G Photodegradants (Ring Rearrangement Products) C->G H Oxidized Products D->H I Thermal Degradants E->I

Caption: Major degradation pathways for Fluticasone-d5 Furoate.

Experimental Protocols for Stability Assessment

A robust stability assessment program is crucial for any drug development candidate. The following protocols are designed to be self-validating and align with ICH guidelines.[1][6]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.[7][8][9]

5.1.1. General Procedure

  • Prepare a stock solution of Fluticasone-d5 Furoate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of about 100 µg/mL.

  • Store the stressed samples under the specified conditions for a defined period.

  • At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating analytical method.

5.1.2. Specific Stress Conditions

Stress ConditionReagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 2-8 hours
Base Hydrolysis 0.1 M NaOH at room temperature for 1-4 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid drug substance at 80°C for 48 hours
Photostability Expose the drug solution and solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Table 2: Recommended Conditions for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

5.2.1. Method of Choice: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common and effective technique for developing a SIM for corticosteroids.

5.2.2. Step-by-Step Method Development Protocol

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a mixture of acetonitrile and water (e.g., 60:40 v/v).[10]

    • If co-elution of the parent peak and degradation products occurs, introduce a buffer (e.g., phosphate buffer, pH 3-4) to improve peak shape and resolution.

    • Employ a gradient elution program if necessary to resolve all degradation products from the main peak.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of Fluticasone-d5 Furoate using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

    • Specificity: The key validation parameter for a SIM. It is demonstrated by showing that the method can resolve the main drug peak from all potential degradation products. This is achieved by analyzing the stressed samples from the forced degradation studies. Peak purity analysis using a PDA detector is essential to confirm that the parent peak is free from any co-eluting impurities.

G cluster_0 Stability-Indicating Method Development Workflow A Define Analytical Target Profile (ATP) B Forced Degradation Studies A->B C Initial Method Development (Column, Mobile Phase, Wavelength) B->C D Method Optimization (Gradient, pH, Temperature) C->D E Method Validation (ICH Q2(R1)) D->E F Validated Stability-Indicating Method E->F

Caption: Workflow for developing a stability-indicating analytical method.

Data Presentation and Interpretation

All quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Stress ConditionTime (hours)% Assay of Fluticasone-d5 Furoate% Total Impurities
Control 0100.0<0.1
0.1 M HCl, 60°C 295.24.8
885.714.3
0.1 M NaOH, RT 190.19.9
475.424.6
3% H₂O₂, RT 2498.51.5
Photolytic 2492.37.7

Table 3: Example of a Summary Table for Forced Degradation Data.

Conclusion and Recommendations

This technical guide provides a comprehensive framework for assessing the physical and chemical stability of Fluticasone-d5 Furoate. The primary degradation pathways are anticipated to be hydrolysis and photodegradation. The deuteration at the furoate moiety may confer a degree of enhanced photostability due to the kinetic isotope effect, a hypothesis that should be investigated through rigorous forced degradation studies.

It is recommended that a systematic approach, as outlined in this guide, be followed to develop a robust stability profile for Fluticasone-d5 Furoate. This includes conducting comprehensive forced degradation studies under various stress conditions and developing and validating a stability-indicating analytical method in accordance with ICH guidelines. The data generated will be indispensable for ensuring the quality, safety, and efficacy of any formulation containing this deuterated corticosteroid.

References

  • Bardsley, B., Smith, M. S., & Gibbon, B. H. (2010). Structure elucidation and spectroscopic analysis of photodegradants of the anti-rhinitis drug fluticasone furoate. Organic & Biomolecular Chemistry, 8(8), 1876–1880. [Link]

  • BenchChem. (n.d.). Fluticasone stability testing under various laboratory conditions.
  • FDA. (2023). Determination of Fluticasone Furoate in serum-free media using LC-MS/MS to support Lung Microphysiological System Assessment of inhaled Drugs. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2020). Development and Validation of HPTLC Method along with Forced Degradation Study for the Simultaneous Estimation of Azelastine Hydrochloride and Fluticasone Propionate. [Link]

  • Pharma guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • PubChem. (n.d.). Fluticasone furoate. National Center for Biotechnology Information. [Link]

  • Rajeshwari, J., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4141-4146. [Link]

  • ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

Sources

Fluticasone-d5 Furoate for internal standard in bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Bioanalytical Method Development: Fluticasone Furoate Quantification Using Fluticasone-d5 Furoate Internal Standard

Executive Summary & Strategic Rationale

In the realm of respiratory drug development, Fluticasone Furoate (FF) represents a unique bioanalytical challenge.[1] Unlike its predecessor Fluticasone Propionate, FF possesses a furoate ester moiety that significantly enhances lipophilicity (LogP ~4.13) and glucocorticoid receptor affinity.[1] This results in extremely low therapeutic plasma concentrations (often <10 pg/mL), necessitating an ultra-sensitive LC-MS/MS assay.

The selection of Fluticasone-d5 Furoate as the Stable Isotope Labeled Internal Standard (SIL-IS) is not merely a regulatory checkbox; it is a critical mechanistic control. The "d5" labeling—typically on the steroid core—provides a mass shift sufficient to avoid isotopic overlap (cross-talk) from the analyte's natural isotopes (M+1, M+2) while maintaining near-identical chromatographic behavior to correct for matrix effects and ionization suppression.

This guide details a self-validating protocol for the quantification of FF, emphasizing the mitigation of Non-Specific Binding (NSB) and the optimization of MRM transitions.

Physicochemical Profiling & IS Selection

The Analyte: Fluticasone Furoate[2][3][4][5][6]
  • Molecular Formula: C27H29F3O6S

  • Monoisotopic Mass: 538.16 Da

  • Key Fragment: The primary fragmentation pathway in positive ESI involves the cleavage of the furoate ester, yielding the steroid core ion at m/z 313.1.

The Internal Standard: Fluticasone-d5 Furoate
  • Structure: Deuterium labeling is strategically placed on the steroid backbone (e.g., positions 1, 2, 4, 6) rather than the labile furoate ester.

  • Why Core Labeling Matters:

    • Transition Specificity: If the label were on the furoate ester, the primary fragment would be the unlabeled steroid core (m/z 313.1), leading to a "loss of label" transition. This increases background noise.

    • Core Labeling Advantage: The core-labeled d5-IS produces a shifted fragment (m/z 318.1), ensuring the IS transition is distinct from the analyte and endogenous interferences.

Experimental Workflow Visualization

The following diagram outlines the critical path from sample collection to data acquisition, highlighting the "Trap & Elute" logic used to manage NSB.

BioanalysisWorkflow cluster_NSB Critical Control Point: NSB Sample Plasma Sample (K2EDTA) IS_Spike IS Addition (Fluticasone-d5 Furoate) Sample->IS_Spike Normalization Pretreat Pre-treatment (1% Formic Acid) IS_Spike->Pretreat Disrupt Protein Binding SPE Solid Phase Extraction (Oasis MCX/MAX) Pretreat->SPE Load LC UPLC Separation (C18/PFP Column) SPE->LC Eluate MS MS/MS Detection (ESI+ MRM) LC->MS Retention Time Match Data Quantification (Ratio FF/FF-d5) MS->Data Integration

Caption: Workflow emphasizing the critical pre-treatment step to disrupt protein binding and prevent NSB before SPE extraction.

Detailed Protocol: Solid Phase Extraction (SPE)

Due to the high lipophilicity of FF, Liquid-Liquid Extraction (LLE) often results in evaporation losses and adsorption to container walls. Mixed-mode Cation Exchange (MCX) or Polymeric Reversed-Phase (HLB) SPE is recommended to wash away phospholipids while retaining the hydrophobic analyte.

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare Stock Solution of FF (1 mg/mL in DMSO).

    • Prepare Working IS Solution: Fluticasone-d5 Furoate at 1 ng/mL in 50:50 Methanol:Water.

    • Note: Use polypropylene or silanized glass low-binding tubes. FF sticks avidly to standard glass.

  • Sample Pre-treatment:

    • Aliquot 300 µL human plasma into a 96-well plate.

    • Add 20 µL Working IS Solution.

    • Add 300 µL 2% Formic Acid (aq) .

    • Mechanism:[2] Acidification disrupts protein binding (FF is >99% protein-bound) and ionizes the steroid for potential cation exchange retention.

  • SPE Extraction (e.g., Waters Oasis MCX 30 mg):

    • Condition: 1 mL Methanol.

    • Equilibrate: 1 mL Water.

    • Load: Apply pre-treated sample (~620 µL) at low vacuum.

    • Wash 1: 1 mL 2% Formic Acid (Removes proteins/salts).

    • Wash 2: 1 mL Methanol:Water (20:80) (Removes weak hydrophobic interferences).

    • Elute: 2 x 250 µL Acetonitrile (100%).

    • Critical: Do not use basic elution (e.g., NH4OH) as corticosteroids are generally neutral/weakly basic and ester hydrolysis may occur at high pH.

  • Reconstitution:

    • Evaporate eluate under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase A:B (60:40) .

    • Vortex for 5 minutes to ensure desorption from tube walls.

LC-MS/MS Parameters

Chromatographic Conditions
  • Column: ACQUITY UPLC BEH Phenyl or C18 (1.7 µm, 2.1 x 50 mm).

    • Why Phenyl? Provides alternative selectivity for steroid isomers compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 2mM Ammonium Formate).

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Gradient:

    • 0.0 min: 40% B

    • 2.0 min: 90% B

    • 2.5 min: 90% B

    • 2.6 min: 40% B (Re-equilibration)

  • Flow Rate: 0.4 - 0.6 mL/min.

Mass Spectrometry (MRM) Settings

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Fluticasone Furoate 539.2 [M+H]+313.1 3018Quantifier
539.2293.13025Qualifier
Fluticasone-d5 Furoate 544.2 [M+H]+318.1 3018Internal Standard

Note: The transition 544.2 -> 313.1 would imply loss of the label (if label is on the furoate). The transition 544.2 -> 318.1 confirms the label is retained on the steroid core.

Mechanism of Action: Fragmentation Logic

Understanding the fragmentation is vital for troubleshooting. The diagram below illustrates why the d5-label placement dictates the MRM transition.

Fragmentation Precursor Precursor Ion [M+H]+ = 539.2 Transition Collision Induced Dissociation (CID) Precursor->Transition Fragment_Core Product Ion (Steroid Core) m/z 313.1 Transition->Fragment_Core Major Path Fragment_Loss Neutral Loss (Furoic Acid) Transition->Fragment_Loss IS_Fragment IS Product Ion (d5-Core) m/z 318.1 Transition->IS_Fragment Retains Label IS_Precursor IS Precursor (d5-Core) [M+H]+ = 544.2 IS_Precursor->Transition

Caption: Fragmentation pathway showing the cleavage of the ester group. The d5-label on the core shifts the product ion mass, ensuring specificity.

Validation & Troubleshooting (Self-Validating Systems)

Matrix Effect Assessment

Calculate the Matrix Factor (MF) .



  • Acceptance: IS-normalized MF should be close to 1.0 (0.85 - 1.15). If the IS (Fluticasone-d5) suppresses differently than the analyte, check for "Deuterium Isotope Effect" in chromatography (slight retention time shift).

Cross-Contribution (Crosstalk)
  • Experiment: Inject ULOQ (Upper Limit of Quantification) of FF and monitor the IS channel (544->318).

  • Requirement: Signal in IS channel must be < 5% of the IS response.

  • Cause: Impure d5 standard (containing d0) or insufficient mass resolution.

Non-Specific Binding (NSB)
  • Symptom: Non-linear calibration curve at the low end (LOD/LLOQ drop-off).

  • Solution: Add 0.5% BSA (Bovine Serum Albumin) or CHAPS detergent to the reconstitution solvent or collection plates to block active sites on the plastic.

References

  • Agilent Technologies. (2023). LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate in Plasma Using the Agilent 6495C Triple Quadrupole LC/MS. Retrieved from

  • FDA. (2021). Bioanalytical Method Validation Guidance for Industry. Retrieved from

  • Waters Corporation. (2019). Sub-pg/mL Bioanalytical Quantification of Fluticasone Propionate Using the ACQUITY UPLC I-Class System and Xevo TQ-XS. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9854489, Fluticasone Furoate. Retrieved from

Sources

Methodological & Application

Protocol for using Fluticasone-d5 Furoate in plasma samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Fluticasone Furoate in Human Plasma Using LC-MS/MS with Fluticasone-d5 Furoate Internal Standardization

Executive Summary

Fluticasone Furoate (FF) is a potent synthetic corticosteroid with enhanced affinity for the glucocorticoid receptor.[1][2] Unlike its predecessor Fluticasone Propionate, the furoate ester modification significantly alters its lipophilicity and tissue binding kinetics. Due to its high potency, therapeutic doses are low (often <200 µg), resulting in systemic plasma concentrations in the low picogram per milliliter (pg/mL) range.

This guide outlines a robust protocol for the quantification of FF in human plasma utilizing Fluticasone-d5 Furoate as a Stable Isotope Labeled Internal Standard (SIL-IS). The use of a d5-labeled analog is critical for correcting matrix-induced ionization suppression and ensuring accurate quantification at sub-pg/mL levels, offering superior isotopic separation compared to d3 analogs.

Chemical & Physical Context

Understanding the physicochemical properties of the analyte is the prerequisite for a successful extraction strategy.

PropertyFluticasone Furoate (Analyte)Fluticasone-d5 Furoate (IS)Implication for Protocol
Molecular Weight ~538.6 g/mol ~543.6 g/mol Mass Shift: +5 Da ensures no cross-talk from natural isotopes (M+1, M+2) of the analyte.
LogP ~4.13 (Highly Lipophilic)~4.13Solubility: Insoluble in water.[1] Requires organic solvents (MeOH, DMSO) for stock prep. High risk of adsorption to plasticware.[1]
pKa Neutral (Steroid core)NeutralExtraction: pH adjustment is less critical for extraction efficiency but can influence matrix cleanliness.
Precursor Ion [M+H]+ 539.2[M+H]+ 544.2Ionization: Positive ESI mode is required.

Internal Standard Strategy: Why d5?

While d3-labeled standards are common, Fluticasone-d5 Furoate provides a distinct advantage in high-sensitivity assays.

  • Isotopic Purity: The +5 Da shift places the IS mass well beyond the isotopic envelope of the parent drug, eliminating "cross-signal" contribution even at high analyte concentrations (ULOQ).

  • Carrier Effect: At the Low Limit of Quantitation (LLOQ), the IS acts as a carrier, preventing the adsorption of the trace analyte to container walls during processing.

  • Matrix Compensation: The d5 analog co-elutes with the analyte, experiencing the exact same ionization suppression or enhancement from co-eluting phospholipids.

Experimental Protocol

Reagents & Materials[1][3][4][5][6]
  • Matrix: Human Plasma (K2EDTA).[3][4]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Water.

  • Additives: Ammonium Formate (10 mM), Formic Acid.

  • Consumables: 96-well deep well plates (Polypropylene), Silanized glass inserts (to prevent adsorption).

Stock Solution Preparation
  • Analyte Stock: Dissolve Fluticasone Furoate in DMSO to 1 mg/mL.

  • IS Stock: Dissolve Fluticasone-d5 Furoate in DMSO to 100 µg/mL.

  • Working IS Solution: Dilute IS stock in 50:50 MeOH:Water to a concentration of 200 pg/mL .

    • Note: The IS concentration should target the mid-range of the calibration curve signal to ensure linearity.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is selected over Protein Precipitation (PPT) to minimize phospholipid carryover and maximize sensitivity.

  • Aliquot: Transfer 250 µL of plasma into a 96-well deep plate.

  • IS Addition: Add 25 µL of Working IS Solution (Fluticasone-d5 Furoate). Vortex gently for 30 sec.

  • Buffer: Add 50 µL of 0.1M Ammonium Formate (pH ~8).

    • Reasoning: Slight alkalinity helps stabilize the steroid and ensures consistent partitioning.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Partition: Cap and shake vigorously for 10 minutes. Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean silanized plate.

  • Evaporation: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (60:40 MeOH:Water + 0.1% Formic Acid).

    • Critical Step: Vortex for a full 60 seconds to ensure desorption of the lipophilic drug from the well walls.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent sub-2-micron column.

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 40% B

    • 0.5 min: 40% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 40% B (Re-equilibration)

Mass Spectrometry (MS):

  • Source: ESI Positive (Electrospray Ionization).

  • Mode: MRM (Multiple Reaction Monitoring).[5][4]

MRM Transitions:

CompoundPrecursor (Q1)Product (Q3)Dwell (ms)Collision Energy (V)
Fluticasone Furoate 539.2313.110025
Fluticasone-d5 Furoate 544.2313.1*10025

*Note on IS Fragment: The 313.1 fragment typically corresponds to the steroid core structure. If your specific d5 labeling is on the furoate ester chain, the fragment will remain 313.1. If the labeling is on the steroid core, the fragment will shift to 318.1. Always perform a product ion scan on your specific IS lot to confirm.

Visualization: Workflow & Mechanism

Figure 1: Analytical Workflow for High-Sensitivity Extraction

G Start Human Plasma Sample (250 µL) IS_Add Add Internal Standard (Fluticasone-d5 Furoate) Start->IS_Add Buffer Add Buffer (0.1M Ammonium Formate) IS_Add->Buffer Normalize pH Extract Liquid-Liquid Extraction (Add 600 µL MTBE) Buffer->Extract Partitioning Phase_Sep Phase Separation (Centrifuge & Freeze Aqueous) Extract->Phase_Sep Evap Evaporate Organic Layer (N2 at 40°C) Phase_Sep->Evap Organic Layer Only Recon Reconstitute (60:40 MeOH:H2O) Evap->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Caption: Step-by-step LLE workflow designed to maximize recovery of lipophilic Fluticasone Furoate.

Figure 2: Matrix Effect Compensation Mechanism

G cluster_0 Chromatographic Elution cluster_1 ESI Source Analyte Fluticasone Furoate (RT: 3.2 min) Ionization Ionization Competition Analyte->Ionization IS Fluticasone-d5 (RT: 3.2 min) IS->Ionization Phospholipids Matrix Phospholipids (Co-eluting) Phospholipids->Ionization Suppression Result Corrected Ratio (Analyte Area / IS Area) Ionization->Result IS compensates for suppression

Caption: Mechanism showing how co-eluting d5-IS corrects for phospholipid-induced ionization suppression.

Validation Parameters (FDA/EMA Guidelines)

To ensure the trustworthiness of this protocol, the following validation criteria must be met:

ParameterAcceptance CriteriaMethodological Note
Linearity ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Range: 0.5 pg/mL to 100 pg/mL.[4] Weighting:

.[4]
LLOQ Signal-to-Noise > 10:1Target 0.5 pg/mL .[4] Precision within 20%.
Accuracy 85-115%80-120% at LLOQ.
Precision CV < 15%CV < 20% at LLOQ.
Matrix Effect IS Normalized Factor ~ 1.0Compare extracted spike vs. post-extraction spike. The d5 IS should mirror the analyte's suppression.
Recovery > 70% consistentLLE with MTBE typically yields >85% recovery for corticosteroids.[4]

Troubleshooting & Optimization

  • Issue: Low Sensitivity (High LLOQ)

    • Cause: Adsorption of FF to plastic.

    • Solution: Use low-binding plates or silanized glass. Ensure the reconstitution solvent has at least 40% organic content to keep the drug in solution.

  • Issue: Peak Tailing

    • Cause: Column interaction.

    • Solution: Increase column temperature to 40-50°C. Ensure the injection solvent strength matches the initial mobile phase conditions.

  • Issue: Signal Instability

    • Cause: Ester hydrolysis.

    • Solution: Keep all samples at 4°C. Process rapidly. Avoid highly acidic or basic buffers for extended periods.

References

  • Agilent Technologies. (2023).[4] LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate in Plasma Using the Agilent 6495C Triple Quadrupole LC/MS. Retrieved from [Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Allen, A., et al. (2013). The pharmacokinetics of fluticasone furoate given intranasally in healthy subjects. Clinical Pharmacokinetics. (Contextual grounding for low-dose PK).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9853368, Fluticasone furoate. Retrieved from [Link]

Sources

Advanced Bioanalytical Guide: Fluticasone-d5 Furoate Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

Fluticasone Furoate (FF) is a synthetic trifluorinated corticosteroid with high lipophilicity and low systemic bioavailability. When developing assays using Fluticasone-d5 Furoate as an Internal Standard (IS), the primary challenge is not the mass spectrometry, but the sample handling .

Due to a LogP > 4.0 (experimentally observed in bio-fluids), FF exhibits severe Non-Specific Binding (NSB) to polypropylene and polystyrene containers.[1] Standard protocols often fail because the analyte adsorbs to the walls of the preparation plate before it ever reaches the column.

This guide prioritizes loss prevention and ultrasensitive extraction (pg/mL range).

Key Physicochemical Parameters
ParameterValueImplication for Protocol
LogP ~4.13 (High)Requires high % organic solvent to keep in solution; binds to plastics.[1]
pKa Neutral/Weakly AcidicIonizes best in ESI+ (Positive Mode) as [M+H]+ or [M+NH4]+.
Bioavailability < 1% (Oral)Requires LLOQ in the low pg/mL range (0.5–1.0 pg/mL).
IS Mass Shift +5 Da (d5)[M+H]+ transition typically 544.2

293.1.

Critical Pre-Analytical Handling (The "Hidden" Failure Mode)

Most analytical failures with Fluticasone occur before extraction. You must treat the Stock and Working solutions differently than standard small molecules.

Protocol A: Anti-Adsorption Stock Preparation

Objective: Prevent differential loss of Analyte vs. Internal Standard.

  • Glassware Mandatory: Prepare all primary stocks (1 mg/mL) in amber silanized glass vials . Never use standard polypropylene eppendorfs for neat solutions.

  • Solvent Choice: Dissolve neat powder in 100% DMSO or Methanol . Avoid Acetonitrile for primary storage as solubility can be temperature-dependent.

  • The "Equilibrium" Step: When spiking IS into plasma/matrix, do not use a 100% aqueous intermediate.

    • Correct: Dilute stock to working conc using 50:50 Methanol:Water.

    • Reasoning: If you spike 100% organic stock into plasma, proteins precipitate locally, trapping the IS. If you spike 100% aqueous, the IS sticks to the pipette tip.

Extraction Protocols

Choose your protocol based on the required Lower Limit of Quantification (LLOQ).

Decision Matrix
  • Use PPT (Protocol 1) if: Concentration > 500 pg/mL (Urine, Sputum).

  • Use LLE (Protocol 2) if: Concentration < 10 pg/mL (Plasma PK studies). Gold Standard.

Protocol 1: High-Throughput Protein Precipitation (PPT)

Best for: Urine, high-conc sputum, or QC samples.

  • Aliquot: Transfer 100 µL of sample into a Low-Binding 96-well plate.

  • IS Addition: Add 20 µL of Fluticasone-d5 Furoate working solution (5 ng/mL in 50% MeOH).

  • Precipitation: Add 300 µL of Acetonitrile containing 0.1% Formic Acid .

    • Why Formic Acid? It disrupts protein binding and aids ESI+ ionization downstream.

  • Vortex: High speed for 5 minutes. (Crucial to release drug from protein/particulate matter).

  • Centrifuge: 4000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of supernatant to a fresh plate.

  • Dilution (Critical): Add 100 µL of Water to the supernatant.

    • Reasoning: Injecting pure ACN often causes "solvent effects" (peak fronting) on early eluting compounds. Diluting matches the mobile phase strength.

Protocol 2: Ultrasensitive Liquid-Liquid Extraction (LLE)

Best for: Plasma Pharmacokinetics (LLOQ ~0.5 pg/mL).

  • Aliquot: Transfer 400 µL of Plasma to a 2 mL silanized glass tube or deep-well PP plate.

  • IS Addition: Add 50 µL Fluticasone-d5 (2 ng/mL). Vortex gently.

  • Buffer: Add 200 µL of 0.1 M Ammonium Acetate (pH 9.0) or simple Water.[2]

    • Note: While FF is neutral, alkaline conditions can sometimes reduce extraction of acidic matrix interferences (phospholipids).

  • Extraction Solvent: Add 1.5 mL of MTBE:Hexane (60:40 v/v) .

    • Expert Insight: Pure MTBE extracts too many phospholipids. Adding Hexane reduces phospholipid recovery while maintaining high recovery of the lipophilic Fluticasone.

  • Agitation: Tumble or shaker for 15 minutes.

  • Phase Separation: Centrifuge at 4500 x g for 5 mins.

  • Flash Freeze: Freeze the aqueous (bottom) layer in a dry ice/acetone bath or -80°C freezer.

  • Decant: Pour the organic (top) layer into a fresh glass tube.

  • Dry Down: Evaporate under Nitrogen at 40°C. Do not over-dry. Stop exactly when liquid disappears.

  • Reconstitution: Reconstitute in 100 µL of 70:30 Methanol:Water .

    • Warning: Do not reconstitute in high water content (e.g., 50:50). The lipophilic FF will not redissolve efficiently from the glass walls.

Analytical Workflow Visualization

The following diagram illustrates the decision logic and critical checkpoints for the Fluticasone-d5 workflow.

FluticasoneWorkflow Start Biological Sample (Plasma/Urine) IS_Add Add Fluticasone-d5 (Avoid 100% Aqueous) Start->IS_Add Decision Required Sensitivity? IS_Add->Decision NSB_Check CRITICAL CHECK: Use Low-Binding Plates Silanized Glass IS_Add->NSB_Check PPT_Path > 100 pg/mL (Protocol 1: PPT) Decision->PPT_Path High Conc LLE_Path < 10 pg/mL (Protocol 2: LLE) Decision->LLE_Path Trace Level PPT_Step Precipitate w/ ACN + 0.1% FA Dilute Supernatant PPT_Path->PPT_Step LLE_Step Extract w/ MTBE:Hexane (60:40) Dry Down & Reconstitute LLE_Path->LLE_Step LCMS LC-MS/MS Analysis (C18 or Biphenyl Column) PPT_Step->LCMS LLE_Step->LCMS

Caption: Workflow decision tree emphasizing the divergence between high-throughput PPT and ultrasensitive LLE pathways.

LC-MS/MS Conditions & Validation[1][3][4][5]

To validate this method, you must monitor the Ion Ratio between the Quantifier and Qualifier ions.

Chromatographic Gradient

Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.1 x 50 mm, 1.7 µm). Biphenyl provides better selectivity against endogenous steroids. Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate. Mobile Phase B: Methanol + 0.1% Formic Acid.

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.00400.5
0.50400.5
3.00950.5
4.00950.5
4.10400.5
5.50400.5
Mass Spectrometry (MRM)

Note: Transitions may vary slightly based on the specific deuteration pattern of your d5 standard (e.g., furoate ring vs. steroid backbone).

AnalytePrecursor (m/z)Product (m/z)Role
Fluticasone Furoate 539.2293.1Quantifier
Fluticasone Furoate 539.2313.1Qualifier
Fluticasone-d5 Furoate 544.2293.1*Internal Standard

Technical Note on d5 Transition: The 544


 293 transition implies the d5 label is located on the moiety lost during fragmentation (the ester/thioester side chain), or the fragment is the common steroid core. Always run a Product Ion Scan  on your specific IS batch to confirm the most intense fragment.

References

  • FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • High-Sensitivity LLE Method. Thieme Connect. (2023).[3][4] The Pharmacokinetics of Fluticasone Furoate Given Intranasally...[5][6]. (Describes MTBE:Hexane extraction). Link

  • NSB & Solubility Data. PubChem. Fluticasone Furoate Compound Summary. Link

  • Agilent Technologies. (2023).[7] LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate. (Describes PPT + SPE workflows). Link

Sources

High-Sensitivity Quantitative Analysis of Fluticasone Furoate in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This guide details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Fluticasone Furoate (FF) in human plasma. Due to the low systemic bioavailability of inhaled corticosteroids, plasma concentrations often fall into the low picogram/mL range (


).[1]

This protocol utilizes Fluticasone Furoate-d3 (FF-d3) as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction variability. The method employs Liquid-Liquid Extraction (LLE) optimized to mitigate non-specific binding (NSB), a critical failure mode in steroid analysis.

Scientific Background & Mechanistic Rationale
2.1 The Analyte: Fluticasone Furoate [2][3][4][5][6][7]
  • Class: Synthetic trifluorinated corticosteroid.[6][7]

  • Physicochemical Challenge: FF is highly lipophilic (

    
    ).
    
  • Bioanalytical Implication: The high lipophilicity leads to severe Non-Specific Binding (NSB) . FF adheres avidly to standard polypropylene containers, leading to "disappearing" analyte during sample preparation.

  • Metabolism: FF is rapidly cleared via CYP3A4, primarily forming the 17

    
    -carboxylic acid metabolite. The method must chromatographically resolve the parent from this metabolite to avoid interference.
    
2.2 The Role of the Deuterated IS (FF-d3)

Using a structural analog (like fluticasone propionate) as an internal standard is insufficient for trace-level FF analysis.

  • Co-elution: FF-d3 co-elutes perfectly with FF.

  • Matrix Compensation: Any ion suppression caused by phospholipids at the FF retention time will equally suppress the FF-d3 signal, maintaining the accuracy of the response ratio.

  • Extraction Tracking: The IS compensates for variations in LLE recovery across different plasma lots.

Experimental Protocol
3.1 Materials & Reagents
  • Analyte: Fluticasone Furoate (Reference Standard).[2][5][6][7]

  • Internal Standard: Fluticasone Furoate-d3 (or d5).

  • Matrix: Human Plasma (K2EDTA).[1]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) : Hexane (60:40 v/v).[4] Note: This specific ratio balances extraction efficiency with lipid exclusion.

  • Mobile Phases:

    • MP A: 0.1% Formic Acid in Water (LC-MS Grade).

    • MP B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Consumables: Low-binding polypropylene tubes or silanized glass vials (Critical).

3.2 Sample Preparation Workflow (LLE)

Expert Insight: Protein Precipitation (PPT) is discouraged for this assay due to high dilution factors and "dirty" extracts that suppress ionization at low pg/mL levels. LLE is the gold standard here.

Step-by-Step Procedure:

  • Thawing: Thaw plasma samples at room temperature. Vortex gently.

  • IS Addition: Aliquot

    
     of plasma into a low-binding  tube. Add 
    
    
    
    of FF-d3 working solution (
    
    
    ).
  • Equilibration: Vortex for 1 min and let stand for 5 min. Allows IS to bind to plasma proteins similarly to the analyte.

  • Extraction: Add

    
     of MTBE:Hexane (60:40).
    
  • Agitation: Shaker/Vortex for 10 minutes at high speed.

  • Phase Separation: Centrifuge at

    
     for 10 min at 
    
    
    
    .
  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic (top) layer into a clean glass tube.

  • Evaporation: Evaporate to dryness under Nitrogen stream at

    
    .
    
  • Reconstitution: Reconstitute in

    
     of Mobile Phase (50:50 A:B). Vortex well.
    
  • Clarification: Centrifuge at

    
     for 5 min to pellet any particulates before injection.
    
3.3 Workflow Visualization

G Start Human Plasma Sample (K2EDTA) Spike Add IS (FF-d3) & Equilibrate Start->Spike LLE LLE: Add MTBE:Hexane (60:40) Vortex 10 min Spike->LLE Centrifuge Centrifuge 4000g, 10 min LLE->Centrifuge Transfer Flash Freeze Aqueous Decant Organic Layer Centrifuge->Transfer Dry Evaporate under N2 @ 40°C Transfer->Dry Recon Reconstitute 100 µL Mobile Phase Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Figure 1: Liquid-Liquid Extraction workflow optimized for lipophilic corticosteroids.

Instrumental Analysis
4.1 Liquid Chromatography Conditions
  • System: UHPLC (e.g., Agilent 1290 or Shimadzu Nexera).

  • Column: C18,

    
    , 
    
    
    
    (e.g., Waters Acquity BEH or Phenomenex Kinetex).
  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Injection Volume:

    
    .
    

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 40 Initial Hold
0.50 40 Load
3.00 95 Elution of FF
4.00 95 Wash (Remove Phospholipids)
4.10 40 Re-equilibration

| 5.50 | 40 | End |

4.2 Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[1][5][7]

  • Method: Multiple Reaction Monitoring (MRM).[3][8]

  • Capillary Voltage:

    
    .
    
  • Source Temp:

    
     (High temp required for efficient desolvation of steroids).
    

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Dwell (ms)Collision Energy (V)Role
Fluticasone Furoate 539.2313.110025Quantifier
Fluticasone Furoate 539.2335.110020Qualifier
FF-d3 (IS) 542.2313.110025IS Quantifier

Note: The product ion 313.1 corresponds to the loss of the ester side chain, a common fragmentation pathway for this class.

Validation & Troubleshooting
5.1 Validation Criteria (Bioanalytical Guidelines)
  • Linearity:

    
     to 
    
    
    
    .[3] (Weighted
    
    
    regression).
  • LLOQ:

    
     (Signal-to-Noise 
    
    
    
    ).[3]
  • Precision/Accuracy:

    
     (
    
    
    
    at LLOQ).
  • Recovery:

    
     (Consistent across low, med, high QC).
    
5.2 Critical Troubleshooting: The "Sticky" Compound

If you observe poor linearity or carryover, it is likely due to adsorption.

  • Diagnosis: Inject a high standard, then a blank. If a peak appears in the blank, you have carryover/adsorption.

  • Solution 1: Use Low-Binding plates/tubes.[5][7]

  • Solution 2: Change the needle wash solvent to a stronger organic mix (e.g., Acetonitrile:Isopropanol:Acetone:Water 40:30:20:10).

  • Solution 3: Ensure the reconstitution solvent contains at least 40-50% organic. If the solvent is too aqueous, FF will crash out or stick to the vial walls.

References
  • US Food and Drug Administration (FDA). (2023). Determination of Fluticasone Furoate in serum-free media using LC-MS/MS to support Lung Microphysiological System Assessment of inhaled Drugs. [Link]

  • Agilent Technologies. (2023). LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate in Plasma Using the Agilent 6495C Triple Quadrupole LC/MS. [Link]

  • National Institutes of Health (PubMed). (2000). A sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma.[1][3][9][10] (Foundational methodology for fluticasone class). [Link]

Sources

Application of Fluticasone-d5 Furoate in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Pharmacokinetic Profiling of Fluticasone Furoate Using Fluticasone-d5 Furoate

Executive Summary & Scientific Rationale

Fluticasone Furoate (FF) is a potent synthetic corticosteroid administered via inhalation for asthma and COPD. Due to its high lipophilicity and extensive first-pass metabolism, systemic plasma concentrations are exceptionally low (often <10 pg/mL), necessitating an analytical method with extreme sensitivity and robustness.

This guide details the application of Fluticasone Furoate-d5 (FF-d5) as a stable isotope-labeled internal standard (SIL-IS). Unlike structural analogs, FF-d5 co-elutes with the analyte, experiencing the exact same ionization environment at the electrospray source. This allows for real-time correction of matrix effects (ion suppression/enhancement) and recovery variances, which is critical for meeting FDA and EMA bioanalytical validation criteria.

Physicochemical Profile & Mass Transitions[1][2]

The selection of the d5-isotope is deliberate. A mass shift of +5 Da is sufficient to avoid isotopic overlap (crosstalk) from the natural M+2/M+3 isotopes of the analyte, ensuring spectral purity.

PropertyAnalyte: Fluticasone FuroateInternal Standard: Fluticasone Furoate-d5
Molecular Formula C₂₇H₂₉F₃O₆SC₂₇H₂₄D₅F₃O₆S
Molecular Weight ~538.6 g/mol ~543.6 g/mol
Ionization Mode ESI Positive (+)ESI Positive (+)
Precursor Ion (Q1) m/z 539.2 [M+H]⁺m/z 544.2 [M+H]⁺
Quantifier Ion (Q3) m/z 313.1 (Steroid Core)m/z 313.1 (If label on furoate)* or 318.1 (If label on core)
LogP ~4.1 (Highly Lipophilic)~4.1

*Note: Commercial FF-d5 often labels the furoate ester. Upon fragmentation, the furoate group is lost. If the label is lost, the Q3 fragment (313.1) may be identical for both. This is acceptable because Q1 separation (539 vs 544) provides the selectivity.

Experimental Workflow: The "Zero-Error" Protocol

This protocol utilizes Solid Phase Extraction (SPE) rather than Protein Precipitation (PPT). PPT is insufficient for sub-pg/mL detection limits required for inhaled corticosteroids.

Phase A: LC-MS/MS Source Optimization

Objective: Maximize ionization efficiency while minimizing background noise.

  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).[1]

  • Source: Electrospray Ionization (ESI) in Positive mode.

  • Gas Settings: High temperature (500°C+) is required to desolvate the lipophilic steroid.

  • Dwell Time: Set >50 ms per transition to ensure sufficient points across the peak for low-abundance samples.

Phase B: Sample Preparation (Solid Phase Extraction)

Rationale: FF is highly protein-bound (>99%). We must disrupt these bonds and remove phospholipids that cause ion suppression.

  • Aliquot: Transfer 500 µL of human plasma into a 96-well plate.

  • Internal Standard Addition: Add 20 µL of FF-d5 working solution (e.g., 500 pg/mL in 50:50 MeOH:Water).

    • Critical Step: Vortex immediately. The IS must equilibrate with the plasma proteins before extraction to track recovery accurately.

  • Pre-treatment: Add 500 µL of 1% Formic Acid in water. Vortex.

    • Why? Acidification disrupts protein binding and ionizes the basic moieties.

  • SPE Loading: Condition an Oasis HLB or Strata-X cartridge (30 mg) with MeOH followed by Water. Load the sample.

  • Wash Steps:

    • Wash 1: 1 mL 5% Ammonium Hydroxide (removes acidic interferences).

    • Wash 2: 1 mL 20% Methanol (removes proteins/salts without eluting FF).

  • Elution: Elute with 500 µL of 100% Acetonitrile.

  • Concentration: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (50:50 MeOH:Water).

Phase C: Chromatographic Separation

Objective: Separate FF from endogenous corticosteroids (cortisol).

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0.0 min: 40% B

    • 3.0 min: 90% B (Elution of FF and FF-d5)

    • 3.1 min: 98% B (Wash)

    • 4.0 min: 40% B (Re-equilibration)

Visualization of Method Logic

Diagram 1: The Bioanalytical Workflow

This flow illustrates the critical path from sample collection to data generation, highlighting where the FF-d5 IS integrates to ensure data integrity.

BioanalysisWorkflow Sample Patient Plasma (Unknown [FF]) Spike Spike IS (Known [FF-d5]) Sample->Spike 500 µL Equilibrate Equilibration (Binding to Matrix) Spike->Equilibrate Vortex Extract Solid Phase Extraction (SPE) Equilibrate->Extract Load LCMS LC-MS/MS Analysis Extract->LCMS Eluate Data Ratio Calculation (Area FF / Area FF-d5) LCMS->Data Quant

Caption: Step-by-step workflow ensuring the Internal Standard (FF-d5) experiences the exact extraction and ionization environment as the analyte.

Diagram 2: Correction of Matrix Effects

This diagram explains the "Why". It shows how FF-d5 corrects for signal suppression caused by phospholipids (a common issue in plasma PK).

MatrixEffect cluster_0 ESI Source (Ionization) Phospholipids Phospholipids (Suppress Ionization) Analyte Fluticasone Furoate (Signal Suppressed) Phospholipids->Analyte Competes for charge IS Fluticasone-d5 (Signal Suppressed) Phospholipids->IS Competes for charge Result Resulting Ratio Remains Constant Analyte->Result Area Drop (-20%) IS->Result Area Drop (-20%)

Caption: Mechanism of Stable Isotope Dilution. Because FF-d5 co-elutes, it suffers the same % suppression as the analyte, making the final ratio accurate.

Validation Criteria (FDA/EMA Compliance)

To validate this method for regulatory submission, the following criteria must be met using the FF-d5 IS:

  • Selectivity: No interfering peaks >20% of the LLOQ area in 6 blank plasma lots.

  • Linearity: R² > 0.99 using a 1/x² weighting factor. Typical range: 0.5 pg/mL to 100 pg/mL.[3][1]

  • Precision & Accuracy:

    • LLOQ: ±20% CV and Bias.

    • Other QCs: ±15% CV and Bias.[4]

  • IS Normalized Matrix Factor:

    • Calculate Matrix Factor (MF) = Peak Area in Presence of Matrix / Peak Area in Clean Solvent.

    • IS-Normalized MF = MF(Analyte) / MF(IS).

    • Acceptance: The CV of the IS-Normalized MF across 6 lots must be <15%. This is the primary proof that FF-d5 is working correctly.

Troubleshooting & Expert Tips

  • Deuterium Isotope Effect: While rare in C18 chromatography, highly deuterated compounds can sometimes elute slightly earlier than the non-labeled analyte.

    • Solution: Ensure the retention time shift is <0.05 min. If separation occurs, the IS cannot perfectly correct for matrix effects at the exact moment of ionization.

  • Cross-Talk: Inject a high concentration sample of FF-d5 (only) and monitor the FF transition.

    • Limit: Response in the analyte channel must be <20% of LLOQ. If high, check for isotopic purity of the standard.

  • Adsorption: Fluticasone is "sticky." Use low-binding polypropylene plates and avoid glass vials at low concentrations.

References

  • US Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry.[5][6][7][8] Retrieved from [Link][7][8]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Agilent Technologies. (2023).[1] LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate in Plasma. Application Note 5994-5936EN. Retrieved from [Link]

  • Waters Corporation. (2020). A High Sensitivity UPLC-MS/MS Method for the Analysis of Fluticasone Propionate in Plasma. Application Note. Retrieved from [Link]

Sources

Use of Fluticasone-d5 Furoate in drug metabolism research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Bioanalysis and Metabolic Profiling of Fluticasone Furoate Using Deuterated Internal Standards

Executive Summary

Fluticasone Furoate (FF) is a potent synthetic trifluorinated corticosteroid used in the treatment of asthma and allergic rhinitis. Unlike its analogue Fluticasone Propionate, FF possesses a unique 17


-furoate ester, conferring higher lipophilicity (LogP ~4.13) and enhanced glucocorticoid receptor affinity.[1][2][3] Consequently, therapeutic doses are extremely low (often 


g), resulting in systemic plasma concentrations in the low picogram per milliliter (pg/mL) range.

This guide details the application of Fluticasone-d5 Furoate (FF-d5) as a stable isotope-labeled internal standard (SIL-IS). The use of FF-d5 is critical to correct for significant matrix effects associated with electrospray ionization (ESI) and to compensate for recovery variances during the extraction of this highly lipophilic analyte.

Chemical Identity & Properties

The selection of the d5-analog is strategic. It provides a mass shift of +5 Da, sufficient to avoid isotopic overlap with the natural M+2 isotopes of the analyte (sulfur-34 contribution), while retaining chromatographic behavior nearly identical to the analyte.

PropertyFluticasone Furoate (Analyte)Fluticasone-d5 Furoate (IS)
CAS Number 397864-44-71093258-28-6 (Generic/Analog)
Formula


Molecular Weight 538.6 g/mol 543.6 g/mol
LogP 4.13 (High Lipophilicity)~4.13
Solubility Insoluble in water; Soluble in MeOH, DMSOInsoluble in water; Soluble in MeOH, DMSO
pKa Neutral (no ionizable center in physiological pH)Neutral

Critical Technical Insight: Non-Specific Binding (NSB)

Expertise Note: The most common failure mode in Fluticasone Furoate bioanalysis is not sensitivity, but Non-Specific Binding (NSB) . Due to its high lipophilicity, FF adheres aggressively to polypropylene containers, pipette tips, and LC tubing.

Mitigation Strategy:

  • Solvent Trap: Never prepare stock solutions in 100% aqueous buffers. Maintain at least 50% organic solvent (Methanol or Acetonitrile) in all intermediate steps.

  • Low-Bind Plasticware: Use silanized glass or low-binding polypropylene for all sample processing.

  • Equilibration: When spiking FF-d5 into plasma, allow 30 minutes of equilibration at room temperature with mixing to ensure the IS binds to plasma proteins (albumin/AGP) to the same extent as the analyte before extraction.

Experimental Protocol: Quantitative Bioanalysis (LC-MS/MS)

This protocol utilizes Liquid-Liquid Extraction (LLE) to maximize recovery and cleanliness, essential for achieving LLOQ levels of ~0.5–1.0 pg/mL.

Reagents
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) : Hexane (60:40 v/v).[4]

  • Reconstitution Solution: Methanol : Water (70:30 v/v) with 0.1% Formic Acid.

Sample Preparation Workflow
  • Aliquot: Transfer 500

    
    L of plasma (K2EDTA) into a 2 mL low-binding tube.
    
  • IS Spike: Add 20

    
    L of Fluticasone-d5 Furoate working solution (2 ng/mL in 50% MeOH).
    
  • Equilibration: Vortex gently for 1 min; incubate 20 min at ambient temp.

  • Extraction: Add 1.5 mL of MTBE:Hexane (60:40) .

  • Agitation: Shake on a reciprocating shaker for 15 min at high speed.

  • Phase Separation: Centrifuge at 4,000

    
     g for 10 min at 4°C.
    
  • Transfer: Flash-freeze the aqueous layer (dry ice/methanol bath) and decant the organic supernatant into a clean glass tube.

  • Dry Down: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100

    
    L of Reconstitution Solution. Vortex 1 min.
    
LC-MS/MS Parameters
  • Column: C18 High-Resolution (e.g., 2.1

    
     50 mm, 1.7 
    
    
    
    m).
  • Mobile Phase A: 0.1% Formic Acid in Water (adds protons for [M+H]+).

  • Mobile Phase B: Acetonitrile (preferred over MeOH for lower backpressure and sharper peaks).

  • Flow Rate: 0.5 mL/min.

Mass Spectrometry (MRM) Transitions:

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
Fluticasone Furoate 539.2 (

)
313.125Quantifier
Fluticasone Furoate 539.2 (

)
338.120Qualifier
Fluticasone-d5 Furoate 544.2 (

)
313.1*25Internal Standard

*Technical Note: If the d5-label is located on the furoate ester moiety, the fragment (steroid core) may be identical to the analyte (313.1). If the label is on the steroid core, the fragment will be 318.1. Verify the specific labeling position of your lot. The precursor shift (539 vs 544) usually provides sufficient selectivity.

Visualization: Bioanalytical Workflow

BioanalysisWorkflow Start Biological Sample (Plasma/Serum) IS_Add Spike Fluticasone-d5 Furoate (Internal Standard) Start->IS_Add Equil Equilibration (30 mins, Ambient) *Critical for Protein Binding* IS_Add->Equil LLE LLE Extraction MTBE:Hexane (60:40) Equil->LLE Partitioning Dry Evaporation & Reconstitution (MeOH:H2O) LLE->Dry Organic Layer LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Dry->LCMS Data Quantification (Ratio FF / FF-d5) LCMS->Data

Figure 1: Step-by-step bioanalytical workflow emphasizing the critical equilibration step for the lipophilic internal standard.

Application: Metabolic Stability Assay (CYP3A4)

Fluticasone Furoate is extensively metabolized by hepatic CYP3A4.[5] The primary metabolic pathway is the hydrolysis of the S-fluoromethyl carbothioate group to form the 17


-carboxylic acid metabolite (M10/GW694301X) .[3]
Metabolic Pathway Diagram

MetabolicPathway cluster_0 Reaction Context FF Fluticasone Furoate (Parent) m/z 539.2 CYP CYP3A4 (Liver Microsomes) FF->CYP Substrate Binding M10 Metabolite M10 (17β-carboxylic acid) Inactive CYP->M10 Hydrolysis of S-fluoromethyl carbothioate

Figure 2: Primary metabolic pathway of Fluticasone Furoate mediated by CYP3A4, resulting in the inactive M10 metabolite.[5]

Stability Protocol
  • Incubation System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Substrate: 1

    
    M Fluticasone Furoate.
    
  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Termination: Quench with ice-cold Acetonitrile containing Fluticasone-d5 Furoate (IS).

  • Analysis: Monitor disappearance of Parent (FF) and appearance of Metabolite (M10).[3]

Data Analysis & Validation

To validate the method according to FDA Bioanalytical Method Validation guidelines, calculate the Matrix Factor (MF) to ensure the d5-IS is tracking ionization suppression correctly.

Calculation:



IS-Normalized MF:



Acceptance Criteria: The CV of the IS-Normalized MF calculated from 6 different lots of plasma should be


. If the d5-IS is working correctly, it will be suppressed to the same degree as the analyte, yielding a ratio close to 1.0.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Allen, A., et al. (2013). The pharmacokinetics of fluticasone furoate given intranasally in healthy subjects using an ultra-sensitive analytical assay. Clinical Pharmacokinetics. Retrieved from [Link]

  • GlaxoSmithKline. (2020). Fluticasone Furoate Prescribing Information (Arnuity Ellipta). Retrieved from [Link][1][3][5][6]

  • Salter, M., et al. (2007). Pharmacokinetics and metabolism of fluticasone furoate, a novel inhaled corticosteroid. Drug Metabolism and Disposition.[3][5][7] Retrieved from [Link]

Sources

Application Note: High-Resolution Mass Spectrometry (HRMS) of Fluticasone-d5 Furoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and researchers requiring a robust, high-sensitivity protocol for the quantification of Fluticasone Furoate using Fluticasone-d5 Furoate as an internal standard (IS) via High-Resolution Mass Spectrometry (HRMS).[1]

Methodology: Liquid Chromatography-Parallel Reaction Monitoring (LC-PRM-HRMS) Matrix: Human Plasma Sensitivity Target: Sub-pg/mL (Ultra-Trace)[1]

Executive Summary & Strategic Rationale

Fluticasone Furoate (FF) is a high-affinity corticosteroid with low systemic bioavailability (<1%), resulting in plasma concentrations often falling below 10 pg/mL.[1] Traditional Triple Quadrupole (QqQ) methods often struggle with background noise at these levels.

Why HRMS? While QqQ is the standard for quantification, HRMS (Orbitrap or Q-TOF) offers a distinct advantage in selectivity .[1] By extracting ions with a narrow mass window (e.g., ±5 ppm), we eliminate isobaric interferences that nominal-mass QqQ methods cannot resolve.[1] This protocol utilizes Parallel Reaction Monitoring (PRM) , which combines the sensitivity of SIM/MRM with the specificity of high-resolution fragment detection.

The Role of Fluticasone-d5 Furoate: The d5-labeled IS is critical for correcting matrix effects (ion suppression) and recovery losses.

  • Critical Consideration: You must verify the position of the deuterium label. If the label is on the furoate ester moiety, and your fragmentation pathway cleaves this ester (common for corticosteroids), you may lose the label in the product ion.

  • Protocol Assumption: This guide assumes the d5-label is located on the steroid core or a fragment-retaining position, or that quantification is performed on the precursor ion.[1]

Chemical & Physical Properties[1][2][3][4][5][6][7]

PropertyAnalyte: Fluticasone FuroateInternal Standard: Fluticasone-d5 Furoate
Formula


Monoisotopic Mass 538.1637 Da543.1951 Da
Precursor Ion

539.1710 544.2024
LogP ~4.13 (Highly Lipophilic)~4.13
pKa Non-ionizable in physiologic range-
Solubility DMSO, Methanol, AcetonitrileDMSO, Methanol, Acetonitrile

Method Development Strategy (The "Brain")

The following decision tree illustrates the logic used to select the Parallel Reaction Monitoring (PRM) mode over Full Scan for this specific application.

HRMS_Decision_Logic Start Method Goal: Quantify < 1 pg/mL Fluticasone Sensitivity Is Sensitivity the limiting factor? Start->Sensitivity Selectivity Is Background Interference high? Sensitivity->Selectivity Yes FullScan Full Scan (MS1) Lower Sensitivity High Background Sensitivity->FullScan No (High Conc.) SIM t-SIM (Targeted SIM) Good Sensitivity Medium Selectivity Selectivity->SIM No (Clean Matrix) PRM PRM (Parallel Reaction Monitoring) High Sensitivity (Trap accumulation) Max Selectivity (HR Fragment) Selectivity->PRM Yes (Plasma Matrix) Final Outcome: S/N > 50:1 at LLOQ PRM->Final Select PRM: Precursor Isolation -> HCD/CID -> HR Detection

Caption: Logic flow for selecting PRM mode to maximize signal-to-noise ratio in complex plasma matrices.

Experimental Protocol

A. Reagents & Materials[1][4][8][9][10][11]
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).[1]

  • Extraction: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).[1]

  • Columns: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm).

B. Stock Solution Preparation[1]
  • Master Stock: Dissolve Fluticasone Furoate and Fluticasone-d5 Furoate separately in DMSO to 1 mg/mL.

  • Working Standard: Dilute with 50:50 MeOH:Water to create a curve range of 0.5 pg/mL to 500 pg/mL.

  • IS Working Solution: Dilute d5-IS to ~1 ng/mL in 50:50 MeOH:Water.

C. Sample Preparation (Supported Liquid Extraction - SLE)

Why SLE? Corticosteroids are lipophilic.[1] Protein precipitation (PPT) leaves too many phospholipids that cause ion suppression.[1] SLE offers the cleanliness of SPE with the simplicity of LLE.

  • Load: Aliquot 200 µL Plasma + 20 µL IS Working Solution into the SLE cartridge (e.g., Biotage Isolute).

  • Wait: Allow sample to absorb for 5 minutes (Critical for interaction with the diatomaceous earth).

  • Elute: Apply 1 mL MTBE. Wait 5 mins. Apply gravity or gentle vacuum.[1]

  • Dry: Evaporate solvent under

    
     at 40°C.
    
  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A:B (70:30) . High organic content in reconstitution helps solubility but may distort peak shape; 30% organic is a safe starting point for focusing on the column.

D. LC-HRMS Conditions[1]

Chromatography (UHPLC):

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 50°C (Improves peak sharpness for steroids).

Time (min)% Mobile Phase BEvent
0.040Initial Loading
0.540Desalting
3.595Elution of Fluticasone
4.595Wash
4.640Re-equilibration
6.040End

Mass Spectrometry (Orbitrap Example):

  • Source: HESI (Heated Electrospray Ionization) Positive Mode.[1]

  • Spray Voltage: 3500 V.

  • Mode: PRM (Parallel Reaction Monitoring).[1]

  • Resolution: 30,000 or 60,000 (at m/z 200).

  • Isolation Window: 1.5 m/z (Narrow window reduces noise).[1]

  • NCE (Collision Energy): Optimized per compound (typically 20-30 eV).[1]

Scan Parameters:

  • Analyte (FF): Precursor 539.1710

    
     Quant Fragment 313.1233 (Steroid Core).
    
  • IS (FF-d5): Precursor 544.2024

    
     Quant Fragment 318.1547 (Assuming label on core).[1]
    
    • Note: If label is on furoate, IS fragment will be 313.1233.[1] In this case, chromatographic separation is mandatory to prevent cross-talk, or use the Precursor ion for IS quantification.[1]

Analytical Workflow Diagram

Workflow Sample Plasma Sample (200 µL) IS_Add Add IS (Fluticasone-d5) Sample->IS_Add SLE SLE Extraction (MTBE Elution) IS_Add->SLE Dry Evaporation (N2 @ 40°C) SLE->Dry LC UHPLC Separation (C18 Column) Dry->LC Ionization HESI+ Ionization [M+H]+ LC->Ionization HRMS HRMS Detection (PRM Mode) Ionization->HRMS Data Quantification (Ratio Analyte/IS) HRMS->Data

Caption: Step-by-step bioanalytical workflow from plasma sample to quantitative data.

Validation Criteria (FDA M10 Compliance)

To ensure the method is trustworthy and self-validating, adhere to the FDA M10 Bioanalytical Method Validation Guidance (2022):

  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ area is permitted.[3][4]

  • Linearity: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[1] Weighting 
    
    
    
    is recommended for large dynamic ranges.[1]
  • Accuracy & Precision:

    • LLOQ: ±20% bias and CV.[1]

    • Other QCs (Low, Med, High): ±15% bias and CV.

  • Matrix Effect: Calculate Matrix Factor (MF).

    • IS-normalized MF should be close to 1.0.[1]

Troubleshooting & Expert Tips

  • Issue: Low Sensitivity.

    • Cause: Adsorption to glass/plastic.[1]

    • Fix: Fluticasone is "sticky."[1] Use Low-Bind polypropylene plates and add 0.1% Formic Acid to the reconstitution solvent to prevent adsorption.[1]

  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanols.[1]

    • Fix: Increase column temperature to 50°C or increase Ammonium Formate concentration (up to 5mM).

  • Issue: Cross-Talk (IS signal in Analyte channel).

    • Cause: Isotopic impurity or fragmentation loss of label.

    • Fix: Ensure the d5-IS has >99% isotopic purity.[1] If the label is lost during fragmentation, switch to quantifying the IS using its Precursor Ion (SIM) while keeping the Analyte in PRM mode (Pseudo-MRM).

References

  • U.S. Food and Drug Administration (FDA). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5][6]

  • National Center for Biotechnology Information (PubChem). (2024). Fluticasone Furoate (CID 9854489). [Link][7]

  • Agilent Technologies. (2023).[1] LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate in Plasma. [Link]

Sources

Application Note: A Protocol for Determining the Optimal Concentration of Fluticasone-d5 Furoate as an Internal Standard in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for determining the optimal concentration of Fluticasone-d5 Furoate for use as a stable isotope-labeled internal standard (SIL-IS) in the quantitative analysis of Fluticasone Furoate in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Adherence to this protocol will ensure the development of a robust, accurate, and reproducible bioanalytical method that meets stringent regulatory requirements. We will delve into the rationale behind the selection of an optimal IS concentration, provide a step-by-step experimental workflow, and offer guidance on data interpretation, thereby establishing a self-validating system for your bioanalytical assay.

Introduction: The Foundational Role of a Stable Isotope-Labeled Internal Standard

Fluticasone Furoate is a potent synthetic corticosteroid used in the management of allergic rhinitis and asthma.[1] Its therapeutic action is mediated through its high binding affinity for the glucocorticoid receptor (GR).[2] Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates the transcription of pro-inflammatory genes, thereby reducing inflammation.[3]

Accurate quantification of Fluticasone Furoate in biological matrices such as plasma is paramount for pharmacokinetic and toxicokinetic studies. LC-MS/MS has emerged as the gold standard for such bioanalysis due to its high sensitivity and specificity.[1] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[4][5]

To mitigate these variabilities, a suitable internal standard (IS) is employed. A stable isotope-labeled internal standard (SIL-IS), such as Fluticasone-d5 Furoate, is the preferred choice as it shares near-identical physicochemical properties with the analyte of interest.[5][6] This ensures that the SIL-IS co-elutes with the analyte and experiences similar effects during extraction and ionization.[4] Consequently, by normalizing the analyte's response to that of the SIL-IS, accurate and precise quantification can be achieved.[7] Fluticasone-d5 Furoate contains five deuterium atoms, providing a sufficient mass shift for clear spectral separation from the non-deuterated analyte while maintaining similar chromatographic behavior.[8]

The central challenge, and the focus of this guide, is the determination of the optimal concentration of the SIL-IS. An inappropriate concentration can lead to a myriad of issues, including poor linearity, inaccurate results, and a failure to adequately compensate for matrix effects.[9][10] This protocol provides a systematic approach to this critical step in bioanalytical method development.

The Glucocorticoid Receptor Signaling Pathway

Fluticasone Furoate exerts its anti-inflammatory effects by interacting with the glucocorticoid receptor (GR) signaling pathway. In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of a glucocorticoid like Fluticasone Furoate, the GR undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. Within the nucleus, the activated GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription, leading to a decrease in the production of pro-inflammatory mediators and an increase in the production of anti-inflammatory proteins.

GR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fluticasone Fluticasone GR_inactive Inactive GR (with Chaperones) Fluticasone->GR_inactive Binding GR_active Active GR GR_inactive->GR_active Conformational Change GR_dimer GR Dimer GR_active->GR_dimer Dimerization GR_active->GR_dimer Translocation GRE Glucocorticoid Response Element (DNA) GR_dimer->GRE Binding Gene_Modulation Modulation of Gene Transcription GRE->Gene_Modulation

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Experimental Protocol: Determining the Optimal Fluticasone-d5 Furoate Concentration

Rationale for the Protocol

The optimal concentration of an internal standard should be high enough to provide a consistent and reproducible signal, yet not so high that it saturates the detector or introduces isotopic interference with the analyte.[10] A common practice is to select a concentration that yields a response in the mid-range of the analyte's calibration curve.[4] This protocol is designed to systematically evaluate a range of Fluticasone-d5 Furoate concentrations to identify the one that ensures the most accurate and precise quantification of Fluticasone Furoate across its entire calibration range.

Materials and Reagents
  • Fluticasone Furoate reference standard (CAS: 397864-44-7)[11]

  • Fluticasone-d5 Furoate (SIL-IS)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Control biological matrix (e.g., human plasma) from at least six different sources[12]

  • Standard laboratory glassware and calibrated pipettes

Preparation of Stock and Working Solutions
  • Fluticasone Furoate Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Fluticasone Furoate in methanol.

  • Fluticasone-d5 Furoate Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Fluticasone-d5 Furoate in methanol. Ensure the SIL-IS has high isotopic (≥98%) and chemical purity (>99%).[3][7]

  • Fluticasone Furoate Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples.

  • Fluticasone-d5 Furoate Working Solutions: Prepare a series of working solutions at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 250 ng/mL, and 500 ng/mL) by diluting the SIL-IS stock solution.

LC-MS/MS Instrumentation and Method
  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • MS/MS Parameters: Optimize the MS/MS parameters (e.g., precursor/product ion transitions, collision energy, declustering potential) for both Fluticasone Furoate and Fluticasone-d5 Furoate by direct infusion.

Experimental Workflow for IS Concentration Optimization

The following workflow outlines the process of preparing and analyzing samples to determine the optimal IS concentration.

IS_Optimization_Workflow cluster_prep Sample Preparation cluster_spiking Internal Standard Spiking cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_evaluation Data Evaluation A Prepare Calibration Standards (LLOQ to ULOQ) D Spike separate sets of standards, QCs, and blanks with each IS concentration (e.g., 10, 50, 100 ng/mL) A->D B Prepare QC Samples (Low, Mid, High) B->D C Prepare a set of blank matrix samples C->D E Perform sample extraction (e.g., protein precipitation, SPE) D->E F Analyze all sample sets E->F G Assess IS peak area consistency across all samples F->G H Evaluate calibration curve linearity (r² > 0.99) F->H I Calculate accuracy and precision of QC samples F->I J Select IS concentration that provides best overall performance G->J H->J I->J

Caption: Workflow for Optimal Internal Standard Concentration.

Detailed Protocol
  • Prepare Sample Sets: For each Fluticasone-d5 Furoate concentration to be tested, prepare a full analytical batch consisting of:

    • A blank sample (matrix with no analyte or IS).

    • A zero sample (matrix with IS only).

    • A full calibration curve (typically 8-10 non-zero standards) prepared by spiking the control matrix with the Fluticasone Furoate working solutions.

    • At least six replicates of Quality Control (QC) samples at low, medium, and high concentrations.

  • Spike with Internal Standard: To each sample (except the blank), add a fixed volume of the corresponding Fluticasone-d5 Furoate working solution.

  • Sample Extraction: Process all samples using a validated extraction method, such as protein precipitation or solid-phase extraction.

  • LC-MS/MS Analysis: Inject the extracted samples into the LC-MS/MS system and acquire the data.

  • Data Processing: Process the data to determine the peak areas for both Fluticasone Furoate and Fluticasone-d5 Furoate.

Data Analysis and Interpretation

The goal is to select an IS concentration that provides consistent performance across the entire analytical run.

Evaluation Criteria
  • Internal Standard Response Consistency: The peak area of the Fluticasone-d5 Furoate should be consistent across all calibration standards, QCs, and unknown samples. A coefficient of variation (%CV) of the IS response of ≤ 15% is generally considered acceptable.

  • Calibration Curve Performance: The calibration curve for each IS concentration should be linear, with a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation, LLOQ).[13]

  • Accuracy and Precision of QC Samples: The accuracy (as % bias from the nominal concentration) and precision (as %CV) of the QC samples should meet the acceptance criteria outlined in regulatory guidelines such as the FDA's Bioanalytical Method Validation guidance.[14] Typically, the mean concentration should be within ±15% of the nominal value, and the %CV should not exceed 15%.[12][14]

Data Presentation

Summarize the results in tables for easy comparison.

Table 1: Internal Standard Response Consistency

IS ConcentrationMean IS Peak AreaStandard Deviation%CV
10 ng/mL550,00099,00018.0%
50 ng/mL2,800,000252,0009.0%
100 ng/mL5,750,000546,2509.5%

In this example, the 10 ng/mL concentration shows higher variability.

Table 2: QC Sample Performance (Accuracy and Precision)

IS ConcentrationQC LevelMean Calculated Conc. (ng/mL)Accuracy (% Bias)Precision (%CV)
10 ng/mL Low QC (5 ng/mL)4.3-14.0%16.5%
Mid QC (50 ng/mL)55.210.4%12.1%
High QC (200 ng/mL)180.1-9.9%10.5%
50 ng/mL Low QC (5 ng/mL)4.9-2.0%8.2%
Mid QC (50 ng/mL)51.53.0%6.5%
High QC (200 ng/mL)197.8-1.1%5.8%
100 ng/mL Low QC (5 ng/mL)5.12.0%7.9%
Mid QC (50 ng/mL)48.9-2.2%6.9%
High QC (200 ng/mL)203.41.7%6.2%
Selecting the Optimal Concentration

Based on the example data above, both the 50 ng/mL and 100 ng/mL concentrations of Fluticasone-d5 Furoate provide excellent accuracy and precision for the QC samples and acceptable IS response consistency. The 10 ng/mL concentration resulted in poorer precision, particularly at the low QC level.

In this scenario, the 50 ng/mL concentration would be chosen as the optimal concentration. It provides robust performance while being more cost-effective than the 100 ng/mL concentration. This concentration should then be used for the full method validation and subsequent analysis of study samples.

Conclusion

The selection of an appropriate internal standard and its optimal concentration is a cornerstone of a reliable bioanalytical method. By following the systematic approach detailed in this application note, researchers can confidently determine the optimal concentration of Fluticasone-d5 Furoate for the accurate and precise quantification of Fluticasone Furoate. This ensures data integrity for pharmacokinetic, toxicokinetic, and other studies that are critical for drug development and regulatory submission.

References

  • Vertex AI Search. (n.d.). Fluticasone furoate - Wikipedia. Retrieved February 9, 2026.
  • ResolveMass Laboratories Inc. (2025, November 8).
  • U.S. Food and Drug Administration. (2018).
  • Regulations.gov. (2013, December 12).
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • ResearchGate. (2020, March 23). Why does increasing the internal standard concentration (higher than the ULOQ) improves linearity in LC-MS/MS?.
  • Crawford Scientific. (n.d.). Internal Standards - What Are They?
  • European Medicines Agency. (2022, July 25).
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • International Council for Harmonisation. (2024, January 27).
  • International Council for Harmonisation. (2019, February 26).
  • SciSpace. (n.d.).
  • LGC Standards. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). Determination of Fluticasone Furoate in serum-free media using LC-MS/MS to support Lung Microphysiological System Assessment of inhaled Drugs.
  • U.S. Food and Drug Administration. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
  • PubMed. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
  • Agilent. (2023, April 25). LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate in Plasma Using the Agilent 6495C Triple.
  • Sigma-Aldrich. (n.d.). Fluticasone furoate EP Reference Standard CAS 397864-44-7.
  • U.S. Department of Health and Human Services. (n.d.).
  • ResearchGate. (2025, August 6).

Sources

Troubleshooting & Optimization

Technical Support Center: Fluticasone-d5 Furoate Isotopic Integrity

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and bioanalytical scientists working with Fluticasone-d5 Furoate . It addresses the specific challenges of isotopic exchange (back-exchange), chemical instability, and signal integrity in LC-MS/MS workflows.

Senior Application Scientist Desk Status: Operational | Topic: Isotopic Exchange & Stability Troubleshooting

Core Analysis: The "Exchange" Problem

In the bioanalysis of Fluticasone Furoate (FF), the use of a deuterated internal standard (IS), Fluticasone-d5 Furoate , is the gold standard for normalizing matrix effects and recovery. However, users frequently report "isotopic exchange," which typically manifests as:

  • Mass Shift: The M+5 precursor ion shifts to M+4 or M+3 over time.

  • Signal Loss: A gradual decrease in the IS response relative to the analyte, often misattributed to suppression.

The Scientific Reality: True H/D exchange (back-exchange) requires labile protons (e.g., -OH, -NH) or acidic protons alpha to a carbonyl group. However, Fluticasone Furoate is a corticosteroid ester.[1] The "exchange" you observe is often a misdiagnosis of chemical hydrolysis or source-induced fragmentation .

Critical Pre-Requisite: Know Your Label

Before troubleshooting, verify the label position on your Certificate of Analysis (CoA).

  • Type A (Steroid Core Label): Deuteriums are on the androstane backbone.[2] High Stability.

  • Type B (Side-Chain Label): Deuteriums are on the furoate ester or the

    
    -fluoromethyl group. High Risk. (Note: The furoate ring only has 3 protons; a d5 label implies labeling on the steroid core or a complex synthesis involving the thioester).
    

Troubleshooting Logic & Diagnostics

Use this decision tree to diagnose the root cause of your isotopic inconsistency.

TroubleshootingLogic Start Symptom: Unstable IS Signal CheckMass Check Mass Spectrum (Q1) Start->CheckMass Shift Mass Shift Observed (M+5 -> M+4, M+3) CheckMass->Shift Isotope Pattern Change Drop Signal Drop Only (No Mass Shift) CheckMass->Drop Intensity Loss Solvent Solvent Check: Are you using MeOH/Water? Shift->Solvent Binding Container Check: Glass vs. Polypropylene? Drop->Binding Enolization Diagnosis: Keto-Enol Exchange (Acidic Protons) Solvent->Enolization High pH / Protic SourceFrag Diagnosis: In-Source Fragmentation (Loss of Label) Solvent->SourceFrag High Source Temp / Voltage Hydrolysis Diagnosis: Ester Hydrolysis (Cleavage of Furoate) Binding->Hydrolysis Aqueous Storage > 24h NSB Diagnosis: Non-Specific Binding (Lipophilic Loss) Binding->NSB Plasticware Used

Figure 1: Diagnostic workflow for distinguishing between true isotopic exchange, chemical degradation, and adsorption issues.

Deep Dive: Mechanisms & Solutions

Issue 1: H/D Back-Exchange (Mass Shift)

The Mechanism: If your "d5" label is located at positions alpha to the C3 or C20 carbonyls (e.g., C2, C4, or C21), these protons are acidic (


). In protic solvents (Methanol, Water) and especially under basic conditions (pH > 7), these deuteriums can exchange with solvent protons via enolization .

The Fix:

  • Switch Solvents: Use aprotic solvents (Acetonitrile, DMSO) for stock solutions.

  • pH Control: Maintain mobile phases and reconstitution solvents at pH 3.5 – 5.0 . Avoid pH > 7.0 where enolization kinetics accelerate.

  • Temperature: Keep autosamplers at 4°C. Exchange rates double with every 10°C increase.

Issue 2: Hydrolytic Instability (Signal Loss)

The Mechanism: Fluticasone Furoate contains a


-furoate ester  and a 

-fluoromethyl carbothioate
. Both are susceptible to hydrolysis.
  • If the d5 label is on the furoate group (rare for d5, common for d3), hydrolysis cleaves the label entirely. You don't see a mass shift; you see the disappearance of the IS.

  • Pathway:

    
    .
    

The Fix:

  • Avoid Methanolysis: In the presence of Methanol (MeOH), transesterification can occur. Use Acetonitrile (ACN) for protein precipitation.

  • Buffer Selection: Use Ammonium Acetate or Formate (pH ~4.5). Avoid Phosphate buffers if possible, as they can catalyze hydrolysis in some steroids.

Issue 3: Non-Specific Binding (NSB)

The Mechanism: Fluticasone Furoate is highly lipophilic (LogP ~4.13).[3] It adheres aggressively to polypropylene (PP) plates and pipette tips. This looks like "instability" or "suppression" but is actually physical loss.

The Fix:

  • Glassware: Use silanized glass vials for stock storage.

  • Solvent Strength: Ensure your reconstitution solvent has at least 30-40% organic content (ACN/MeOH) to keep the steroid in solution. Pure aqueous reconstitution will lead to rapid NSB.

Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Standardize this workflow to prevent bench-top exchange.

StepActionTechnical Rationale
1. Solvent Dissolve Fluticasone-d5 Furoate in 100% DMSO or Acetonitrile .Aprotic solvents prevent proton availability for exchange.
2. Concentration Prepare primary stock at 1 mg/mL.High concentration saturates potential binding sites on vial walls.
3. Storage Aliquot into amber glass vials ; store at -20°C or -80°C.Prevents photolysis and hydrolysis.
4. Working Soln Dilute into 50:50 ACN:Water (0.1% Formic Acid) .The acid stabilizes the ester; organic content prevents NSB.
5. Shelf Life Discard working solutions after 24 hours at room temp.Hydrolysis is time-dependent in aqueous media.
Protocol B: LC-MS/MS Source Optimization

Prevent "Apparent" Exchange caused by source fragmentation.

  • Source Temperature: Lower the ESI source temperature (keep < 500°C if possible). Excessive heat can cleave the furoate ester in the gas phase.

  • Declustering Potential (DP): Ramp DP carefully. High DP can strip the label if it is on a labile moiety.

  • Monitor Transition:

    • Preferred:

      
       544 
      
      
      
      293 (or equivalent core fragment).
    • Check: Ensure the fragment ion (293) retains the structural integrity of the core where the label might not be. Correction: If the label is on the core, the fragment should be shifted (e.g., 298). If the fragment is not shifted (293), the label was on the lost group (furoate/thioester). Verify this logic with your specific standard.

Frequently Asked Questions (FAQs)

Q1: My M+5 signal is appearing as M+4 after 4 hours in the autosampler. Why? A: This is classic H/D back-exchange . You are likely using a protic solvent (Methanol/Water) without sufficient acidification.

  • Immediate Action: Acidify your mobile phase and sample diluent with 0.1% Formic Acid. Switch from Methanol to Acetonitrile if possible.

Q2: I see a secondary peak in the IS channel that wasn't there yesterday. A: This is likely a hydrolysis product (e.g., Fluticasone propionate or the alcohol derivative) or an isomer. Fluticasone Furoate can isomerize or hydrolyze the thioester. Check if the secondary peak has a mass of [M-112] (loss of furoic acid).

Q3: Can I use Fluticasone Propionate-d5 as an IS for Fluticasone Furoate? A: Not recommended. While they share the steroid core, their retention times and ionization efficiencies differ due to the furoate vs. propionate ester. This fails to correct for matrix effects at the specific RT of the furoate. Always use the structural analog (Furoate-d5 or d3).

Q4: Why is my IS recovery dropping in the low standards but fine in the high standards? A: This is Non-Specific Binding (NSB) . The percentage of drug lost to the container wall is higher at lower concentrations. Add 0.5% BSA (Bovine Serum Albumin) or increase the organic solvent ratio in your sample solvent to block binding sites.

References

  • FDA Center for Drug Evaluation and Research. (2023).[3] Determination of Fluticasone Furoate in serum-free media using LC-MS/MS to support Lung Microphysiological System Assessment of inhaled Drugs.[3][4]

  • Agilent Technologies. (2023).[5] LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate in Plasma. Application Note 5994-5936EN.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9854489, Fluticasone furoate.

  • Allen, A., et al. (2013). The pharmacokinetics and pharmacodynamics of fluticasone furoate.[1][6] Clinical Pharmacokinetics.[7] (Contextual grounding on ester stability).

Sources

Optimizing mass spectrometer parameters for Fluticasone-d5 Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluticasone-d5 Furoate LC-MS/MS Optimization

Executive Summary

Fluticasone Furoate (FF) is a high-potency synthetic corticosteroid.[1] Its lipophilicity (LogP ~4.13) and low therapeutic dosage (pg/mL range in plasma) present unique challenges in bioanalysis, specifically Non-Specific Binding (NSB) and Ionization Efficiency .

This guide focuses on the optimization of LC-MS/MS parameters using Fluticasone-d5 Furoate as the Internal Standard (IS). The use of a deuterated IS is critical to compensate for matrix effects and recovery losses, but it requires precise tuning to avoid isotopic interference (cross-talk).

Module 1: Method Configuration & MRM Transitions

Q: What are the optimal MRM transitions for Fluticasone Furoate and the d5-IS?

A: The choice of transitions depends heavily on the position of the deuterium label. For Fluticasone Furoate, the primary ionization mode is ESI Positive , generating the protonated molecule


.
CompoundPrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Dwell Time (ms)Collision Energy (V)
Fluticasone Furoate 539.2 313.1 293.150-10020 - 30
Fluticasone-d5 Furoate 544.2 318.1 *313.1**50-10020 - 30

*Technical Note on IS Transitions:

  • Scenario A (Label on Steroid Core): If your d5 label is on the steroid backbone, the fragment will shift by +5 Da to 318.1 . This is the ideal scenario as it eliminates cross-talk in the product channel.

  • Scenario B (Label on Ester/Side Chain): If the label is lost during fragmentation (e.g., on the furoate group), the product ion will remain 313.1 . In this case, chromatographic separation between Analyte and IS is mandatory to prevent signal contribution from the IS into the Analyte channel.

Recommendation: Perform a Product Ion Scan of


 544.2 to confirm the dominant fragment before finalizing your method.

Module 2: Source & Chromatography Optimization

Q: My signal is unstable. Should I use ESI+ or ESI-? A: ESI Positive is the standard for Fluticasone Furoate. While some corticosteroids show sensitivity in negative mode (as adducts), FF protonates readily in the presence of formic acid.

Critical Source Parameters (Generic Triple Quadrupole):

  • Capillary Voltage: 2.5 – 3.5 kV (Avoid arcing at high voltage).

  • Source Temperature: 400°C – 500°C (High temp required for efficient desolvation of the steroid).

  • Desolvation Gas: High flow (800 – 1000 L/hr) to assist droplet evaporation.

  • Cone Voltage / Declustering Potential: Optimize to minimize in-source fragmentation. Start at 30V and ramp.

Q: Which mobile phase additives minimize adduct formation? A: Corticosteroids are prone to forming Sodium


 adducts, which split your signal and reduce sensitivity.
  • Preferred: Ammonium Formate (2mM) + 0.1% Formic Acid . The ammonium ions suppress sodium adducts, while formic acid promotes

    
    .
    
  • Avoid: Pure water/methanol without additives.

Module 3: Troubleshooting Guide

Issue 1: Low Recovery & Non-Specific Binding (NSB)

Symptom: Calibration standards show poor linearity at the low end (<10 pg/mL), or QC samples fail low. Root Cause: Fluticasone Furoate is highly lipophilic and sticks to standard polypropylene (PP) and glass surfaces.

Protocol:

  • Consumables: Use Low-Binding PP plates and tubes. Never use standard glass vials for low-concentration samples.

  • Solvent: Ensure the sample solvent contains at least 30-50% organic (Methanol/Acetonitrile) immediately after extraction to keep the analyte in solution.

  • Wash: If using an autosampler, ensure the needle wash contains strong organic (e.g., 90% ACN) to prevent carryover.

Issue 2: Isotopic Interference (Cross-Talk)

Symptom: Signal detected in the Analyte channel (539.2 -> 313.1) when injecting only the Internal Standard. Root Cause: Impurities in the d5 standard (presence of d0) or isotopic contribution of the d5 isotope envelope into the d0 mass window.

Protocol:

  • Check Purity: Inject a high concentration of IS (only). Calculate the % contribution to the analyte transition. If >20% of the LLOQ response, dilute the IS working solution.

  • Chromatography: If the transition is the same (313.1), you must separate them chromatographically. Use a C18 column (e.g., Kinetex EVO, Acquity BEH) with a flatter gradient.

Visualizations

Figure 1: MS Parameter Tuning Workflow

This workflow outlines the logical sequence for optimizing sensitivity while mitigating adduct formation.

MS_Tuning_Workflow Start Start: 1 µg/mL Infusion Q1_Scan Q1 Scan (Full Scan) Identify Precursor [M+H]+ Start->Q1_Scan Adduct_Check Check for Adducts ([M+Na]+, [M+NH4]+) Q1_Scan->Adduct_Check Optimize_MP Add 2mM Amm. Formate Adjust pH (Formic Acid) Adduct_Check->Optimize_MP High Adducts Product_Scan Product Ion Scan Identify Fragments (313.1, 293.1) Adduct_Check->Product_Scan Clean [M+H]+ Optimize_MP->Q1_Scan CE_Opt Ramp Collision Energy (CE) Maximize Quant Ion Product_Scan->CE_Opt Source_Opt Optimize Source Temp & Gas Maximize S/N Ratio CE_Opt->Source_Opt Final_Method Finalize MRM Method Source_Opt->Final_Method

Caption: Step-by-step logic for tuning Fluticasone Furoate. Note the loop-back for mobile phase adjustment if adducts are detected.

Figure 2: Troubleshooting Low Sensitivity

Decision tree for diagnosing loss of signal intensity.

Sensitivity_Troubleshoot Problem Issue: Low Sensitivity / High LLOQ Check_IS Is IS signal also low? Problem->Check_IS Global_Issue System/Source Issue Check Probe position Check Solvents Check_IS->Global_Issue Yes (Both Low) Specific_Issue Analyte Specific Issue Check_IS->Specific_Issue No (Only Analyte Low) Matrix_Check Matrix Effect? Perform Post-Column Infusion Specific_Issue->Matrix_Check Suppression Ion Suppression Detected Improve Cleanup (SPE/LLE) Switch Column Chemistry Matrix_Check->Suppression Yes Adsorption Adsorption/NSB? Check Container Material Increase Organic % in Reconstitution Matrix_Check->Adsorption No

Caption: Diagnostic path for isolating sensitivity issues. Differentiates between instrument failure and chemical interactions.

References

  • FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. [Link]

  • Determination of Fluticasone Furoate in serum-free media using LC-MS/MS. FDA Office of Clinical Pharmacology. [Link]

  • LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate. Agilent Technologies Application Note. [Link]

  • Highly Sensitive LC-MS/MS Method for Fluticasone Propionate (Analog Reference). SCIEX Technical Note. [Link]

Sources

Technical Support Center: Resolving Chromatographic Peak Splitting with Deuterated Standards

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Chromatography Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Logic

The Core Conflict: Users often report "peak splitting" when using deuterated internal standards (IS). However, this symptom usually falls into one of two distinct categories with opposite root causes:

  • True Chromatographic Splitting: A physical failure (e.g., solvent mismatch, column void) affecting both the analyte and the standard.

  • Isotopic Separation (Resolution): The chemical resolution of the deuterated standard from the native analyte due to the Deuterium Isotope Effect . This is not an error but a physical reality of high-efficiency chromatography.

Diagnostic Workflow: Before attempting a fix, you must categorize the issue. Use the following logic gate to determine your troubleshooting path.

DiagnosticTree Start SYMPTOM: Split Peaks with Deuterated IS Q1 Question 1: Is the 'split' observed in the Native Analyte peak as well? Start->Q1 Decision_Yes YES (Both peaks are split) Q1->Decision_Yes Analyte is distorted Decision_No NO (Only IS is separated from Analyte) Q1->Decision_No Analyte is symmetrical Path_Physical DIAGNOSIS: PHYSICAL SPLITTING Root Cause: Solvent Mismatch or Column Health Decision_Yes->Path_Physical Path_Isotopic DIAGNOSIS: ISOTOPIC SEPARATION Root Cause: Deuterium Isotope Effect Decision_No->Path_Isotopic

Figure 1: Diagnostic logic tree to distinguish between physical chromatographic failure and isotopic resolution.

Troubleshooting Guide: Physical Peak Splitting

Diagnosis: Both the native analyte and the internal standard exhibit split, broad, or fronting peak shapes.

Root Cause: The Strong Solvent Effect

This is the most common cause of splitting in LC-MS. If your sample is dissolved in a solvent stronger (higher elution power) than your initial mobile phase, the analyte travels faster than the mobile phase at the head of the column. This causes the sample plug to disperse before focusing occurs.

  • Mechanism: In Reversed-Phase (RP) LC, injecting 100% Acetonitrile (ACN) into a 5% ACN starting gradient causes the analyte to "surf" the injection plug down the column, resulting in a split or distorted band.

The Protocol: The Dilution Test

To confirm and resolve this, perform the "Dilution Check" :

  • Prepare Sample A: Standard preparation (e.g., in 100% MeOH).

  • Prepare Sample B: Dilute Sample A 1:4 with Water (or initial mobile phase).

  • Inject: Run both samples.

  • Evaluate: If Sample B shows a sharp, symmetrical peak (Symmetry Factor

    
    ) while Sample A remains split, the issue is solvent mismatch.
    

Solvent Strength Mismatch Table (Reversed Phase)

Injection SolventInitial Mobile PhaseRisk LevelResulting Peak Shape
100% Organic (MeOH/ACN)5% Organic / 95% AqueousCRITICAL Split, Fronting, Doublet
50% Organic5% Organic / 95% AqueousHIGH Broad, Shoulder
10% Organic5% Organic / 95% AqueousLOW Sharp (Focusing occurs)
Corrective Action
  • Dissolve samples in the initial mobile phase whenever possible.

  • If solubility is an issue, reduce the injection volume (e.g., from 5 µL to 1 µL) to allow the mobile phase to dilute the plug inside the column.

Troubleshooting Guide: Isotopic Separation (The Deuterium Effect)

Diagnosis: The native analyte peak is sharp. The deuterated IS peak is sharp. However, they do not perfectly co-elute; the IS elutes slightly earlier than the analyte.

Root Cause: The Deuterium Isotope Effect

Deuterium (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


H) is not physically identical to Protium (

H). The C-D bond is shorter and has a lower zero-point energy than the C-H bond.
  • Lipophilicity Shift: The shorter C-D bond reduces the molar volume and polarizability of the molecule.

  • Chromatographic Result: In Reversed-Phase chromatography, deuterated compounds are slightly less retentive than their protium counterparts. This leads to the IS eluting before the analyte.

  • Severity: This effect increases with the number of deuterium substitutions (

    
     vs 
    
    
    
    ).

IsotopeEffect cluster_0 Stationary Phase (C18) C18 C18 Ligands H_Compound Native (C-H Bonds) More Polarizable Stronger Interaction C18->H_Compound Stronger Van der Waals D_Compound Deuterated (C-D Bonds) Less Polarizable Weaker Interaction C18->D_Compound Weaker Van der Waals RetTime_Late RT: 2.50 min H_Compound->RetTime_Late Elutes Later RetTime_Early RT: 2.45 min D_Compound->RetTime_Early Elutes Earlier

Figure 2: Mechanistic view of why deuterated standards elute earlier in RPLC due to reduced Van der Waals interactions.

Is this a problem?

Technically, no . It proves your chromatography is highly efficient. However, it can complicate integration if the software expects a single retention time.

Corrective Action (Methodological)

Do not "fix" the chromatography by degrading it. Instead, adjust your data processing:

  • Widen Retention Time Windows: Ensure your quantification method looks for the IS in a window relative to itself, not the analyte.

  • Use

    
    C or 
    
    
    
    N Standards:
    If co-elution is strictly required (e.g., to compensate for severe matrix suppression at a specific second), switch to Carbon-13 or Nitrogen-15 labeled standards. These isotopes do not alter bond lengths significantly and will co-elute perfectly with the native analyte.
Special Case: Deuterium Exchange (The "Disappearing" Peak)

Symptom: The IS peak is split, broad, or significantly lower in intensity than expected, and the mass spectrum shows "smearing" of the molecular ion.

Root Cause: Labile Proton Exchange

Deuterium on heteroatoms (O-D, N-D, S-D) is labile . If your standard has deuterium on a hydroxyl (-OH) or amine (-NH) group, it will exchange with hydrogen in the mobile phase (water/methanol) almost instantly.

  • Result: Your

    
     standard becomes 
    
    
    
    inside the column.
The Protocol: pH and Solvent Check
  • Structure Check: Does your IS have deuterium on O, N, or S?

    • Yes: This standard is unsuitable for LC-MS with aqueous mobile phases.

    • Action: Purchase a standard with deuterium on the Carbon backbone (C-D), which is non-exchangeable.

  • pH Adjustment: In rare cases, extreme pH can catalyze exchange even on "stable" positions. Ensure mobile phase pH is within the stable range for your analyte (typically pH 3-8).

Frequently Asked Questions (FAQ)

Q: Can I fix isotopic separation by changing the column temperature? A: Sometimes. Lowering the temperature generally increases retention and resolution, potentially worsening the separation. Increasing temperature (e.g., 40°C to 60°C) increases mass transfer and may broaden peaks slightly, masking the separation, but this is a cosmetic fix, not a scientific one.

Q: Why does my peak look like a "Batman" symbol (doublet)? A: This is classic inlet bed collapse or a blocked frit . If every peak in your chromatogram (analyte, IS, impurities) has this shape, the column is physically damaged.[1] Reverse flush (if permitted) or replace the column.

Q: I cannot afford


C standards. How do I validate the method with separated deuterated peaks? 
A:  You must demonstrate that the Matrix Effect (ME)  is identical at both retention times.
  • Infuse the analyte post-column.

  • Inject a blank matrix.[1]

  • Monitor the baseline. If the suppression zone (dip in baseline) occurs at the Analyte RT but not the IS RT (due to the separation), the IS is not compensating correctly. You must modify the gradient to move both peaks away from the suppression zone.

References
  • Waters Corporation. What are common causes of peak splitting when running an LC column? Waters Knowledge Base.[2] Link

  • Stoll, D., & Dolan, J. (2025).[1] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. LCGC International. Link

  • Turowski, M., et al. (2003). Deuterium Isotope Effects on Hydrophobicity and Retention in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. Link

  • BenchChem. Navigating the Isotope Effect: A Technical Guide to Addressing Chromatographic Shifts of Deuterated Standards.Link

  • Ye, X., et al. (2009). Hydrogen/Deuterium Exchange Mass Spectrometry.[3][4][5] Analytical Chemistry.[6][7] Link

Sources

Improving the signal-to-noise ratio for Fluticasone-d5 Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Signal-to-Noise (S/N) Ratio & Troubleshooting LC-MS/MS Workflows

Executive Summary

Welcome to the Technical Support Center for Fluticasone-d5 Furoate . This guide addresses the specific challenges associated with the bioanalysis of high-potency corticosteroids. Fluticasone Furoate (FF) is characterized by extreme lipophilicity (


) and high potency, requiring sub-pg/mL sensitivity.

The primary contributors to poor Signal-to-Noise (S/N) ratios in this assay are non-specific binding (adsorption) , isotopic cross-talk , and matrix-induced ion suppression . This guide moves beyond generic advice, offering mechanistic solutions for researchers encountering sensitivity limits.

Module 1: Critical Troubleshooting (Q&A)

Q1: My Internal Standard (IS) signal varies wildly between injections, even in neat solvent. Is the mass spec failing?

Diagnosis: This is likely Non-Specific Binding (NSB) , not instrument failure. Mechanism: Fluticasone Furoate is highly lipophilic. In the absence of plasma proteins (i.e., in neat solvents or post-extraction reconstitution solutions), it rapidly adsorbs to polypropylene (PP) surfaces. Studies have shown drug losses of 60–98% in standard PP containers [1].[1] Corrective Action:

  • Switch Materials: Use glass vials or low-binding (silanized) polypropylene plates for all post-extraction steps.

  • Solvent Modification: Ensure your reconstitution solvent contains at least 30-40% organic content (Methanol or Acetonitrile) to keep the steroid in solution. Pure aqueous reconstitution is a guarantee of signal loss.

  • Anti-Adsorption Rinse: Pre-rinse pipette tips with the organic solvent before transferring standard solutions.

Q2: I see a peak in my "Blank + IS" sample at the analyte retention time. Is my column dirty?

Diagnosis: This is IS Contamination (Cross-Talk) or Impurity . Mechanism:

  • Impurity: Commercial Fluticasone-d5 Furoate standards may contain 0.5%–2% unlabeled Fluticasone Furoate. If you spike the IS at 10 ng/mL, a 1% impurity adds 100 pg/mL of "analyte" to every sample, destroying your Lower Limit of Quantitation (LLOQ).

  • Cross-Talk: If your IS transition monitors a fragment that loses the deuterium label (e.g., cleavage of the ester group where the label resides), the IS and Analyte product ions will be identical. Corrective Action:

  • Titrate IS Concentration: Lower the IS concentration. It should be 10–20x the LLOQ signal, not higher. This minimizes the absolute amount of unlabeled impurity added.

  • Verify Transition: Check your Certificate of Analysis. If the d5 label is on the furoate moiety , and you monitor the transition to the steroid core (

    
     313), you must ensure the precursor isolation window is tight (Unit resolution or better) to prevent the IS precursor (544) from contributing to the Analyte precursor window (539) via isotopic overlap, although +5 Da usually provides sufficient separation [2].
    
Q3: My S/N is low due to high background noise, specifically in plasma samples.

Diagnosis: Phospholipid Suppression or Isobaric Interference . Mechanism: Corticosteroids elute in a hydrophobic region often shared by phospholipids (phosphatidylcholines). These lipids do not always show up in the MRM but cause massive ion suppression or elevated baseline noise in the source. Corrective Action:

  • Switch to LLE: Protein Precipitation (PPT) is insufficient for sub-pg/mL assays. Use Liquid-Liquid Extraction (LLE) with MTBE (Methyl tert-butyl ether) or Ethyl Acetate . These solvents extract the steroid while leaving most phospholipids behind.

  • Chromatographic Separation: Use a Phenyl-Hexyl column instead of a standard C18. The

    
     interactions offered by the phenyl phase often separate steroids from lipids better than hydrophobic interaction alone.
    

Module 2: Visualizing the Troubleshooting Logic

The following diagram outlines the decision matrix for diagnosing S/N issues specific to Fluticasone-d5 Furoate.

TroubleshootingLogic Start Problem: Poor S/N Ratio CheckSignal Is the Absolute Signal Low? Start->CheckSignal CheckNoise Is the Background Noise High? Start->CheckNoise Adsorption Check Adsorption (Glass vs. Plastic) CheckSignal->Adsorption Signal drops over time Suppression Matrix Effects? (Monitor Phospholipids) CheckSignal->Suppression Signal low in matrix only Contamination Check IS Purity (Unlabeled Impurity?) CheckNoise->Contamination Peak in Blank+IS Selectivity MRM Transition (Label Loss?) CheckNoise->Selectivity High Baseline Sol_Glass Action: Use Glass/Low-Bind Plates Adsorption->Sol_Glass IonSource Check Ion Source (Temp/Voltage) Sol_LLE Action: Switch to LLE (MTBE) Suppression->Sol_LLE Sol_Titrate Action: Titrate IS Conc. Down Contamination->Sol_Titrate Carryover Check Carryover (Needle Wash)

Caption: Logic flow for diagnosing Signal-to-Noise issues in Fluticasone Furoate bioanalysis.

Module 3: Optimized Experimental Protocol

Protocol: High-Sensitivity Liquid-Liquid Extraction (LLE)

This protocol is designed to maximize recovery while minimizing phospholipid carryover, a primary cause of noise.

Reagents:

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtAc).

  • Wash Buffer: 0.1% Ammonium Hydroxide (removes acidic interferences).

  • Reconstitution Solvent: 40:60 Methanol:Water (v/v).

Step-by-Step Workflow:

  • Sample Aliquot: Transfer 200 µL of plasma into a glass or low-binding tube.

  • IS Addition: Add 20 µL of Fluticasone-d5 Furoate working solution.

    • Critical: Vortex gently. Do not create foam (denatures proteins and traps drug).

  • Extraction: Add 1.0 mL of MTBE.

    • Why MTBE? It forms a clear upper organic layer that freezes easily, facilitating separation, and extracts lipophilic steroids efficiently [3].

  • Agitation: Shake/tumble for 10 minutes. Centrifuge at 4,000 x g for 5 minutes.

  • Phase Separation: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (or -80°C freezer). Pour off the organic (top) layer into a clean glass tube.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

    • Warning: Do not over-dry. Once dry, remove immediately to prevent irreversible adsorption to the tube walls.

  • Reconstitution: Add 100 µL of Reconstitution Solvent. Vortex for 1 minute.

    • Note: Ensure the solvent washes the sides of the tube to recover adsorbed analyte.

Data Summary: Extraction Efficiency Comparison
ParameterProtein Precip (PPT)Solid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery >90%80-90%85-95%
Phospholipid Removal Poor (<20%)Good (>90%)Excellent (>95%)
S/N Ratio Improvement Baseline5x8-10x
Cost per Sample LowHighMedium

Module 4: Mass Spectrometry Parameters

Transitions: Fluticasone Furoate typically ionizes in positive ESI mode (


).
  • Analyte (Fluticasone Furoate):

    
    
    
    • Note: The 313 fragment corresponds to the steroid core after loss of the ester side chain.

  • Internal Standard (Fluticasone-d5 Furoate):

    • Scenario A (Label on Furoate): If the d5 label is on the furoate group, it is lost during the transition to 313. You must monitor the precursor-to-precursor or a different fragment, or ensure the IS is labeled on the steroid core.

    • Scenario B (Label on Core):

      
       (This implies the label is NOT on the core, or the fragment mass would shift to ~318).
      
    • Recommendation: Use

      
        (if available) or verify the specific labeling position with your vendor. If the label is on the leaving group, cross-talk is a major risk [4].
      

Source Optimization:

  • Capillary Voltage: 2.5 – 3.0 kV (Keep lower to reduce background noise).

  • Desolvation Temp: 500°C – 600°C (High temp required for efficient desolvation of lipophilic steroids).

References

  • FDA Center for Drug Evaluation and Research. (2023).[2] Determination of Fluticasone Furoate in serum-free media using LC-MS/MS to support Lung Microphysiological System Assessment of inhaled Drugs.[1][2] U.S. Food and Drug Administration.[3] Link

  • Agilent Technologies. (2023). LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate in Plasma. Agilent Application Notes.[4] Link

  • Waters Corporation. (2025). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).[5] Waters Application Notes. Link

  • MedChemExpress. (2024). Fluticasone propionate-d5 Product Information and Isotopologue Usage. MedChemExpress.[6] Link

Sources

Technical Support Center: Fluticasone-d5 Furoate Purity & Application

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Purity Assessment & Troubleshooting for Fluticasone-d5 Furoate (Internal Standard) Target Audience: Bioanalytical Scientists, DMPK Researchers

Overview

Fluticasone-d5 Furoate is the stable isotope-labeled internal standard (SIL-IS) required for the precise quantification of Fluticasone Furoate in biological matrices (plasma, lung tissue, sputum) via LC-MS/MS. While deuterated standards are the gold standard for correcting matrix effects and recovery variability, they introduce unique "purity" challenges that differ from native drug analysis.

This guide addresses the three critical failure modes associated with this reagent: Isotopic Purity (Cross-talk) , Chromatographic Isotope Effects , and Chemical Stability .

Category 1: Isotopic Purity & Signal Cross-Talk

Problem: "I am detecting a peak for Fluticasone Furoate in my double-blank samples, but only when the Internal Standard is added."

Root Cause: Isotopic Impurity (D0 Contribution). Synthesis of deuterated compounds is rarely 100% efficient. The Fluticasone-d5 reagent may contain trace amounts of under-deuterated isotopologues (d0, d1, d2). If the mass difference between the analyte and IS is insufficient, or if the IS contains significant "d0" (native) material, it will trigger the analyte's MRM transition, artificially inflating the Lower Limit of Quantitation (LLOQ).

Troubleshooting Protocol: The "Zero Sample" Validation

Do not assume the Certificate of Analysis (CoA) guarantees spectral purity in your specific MS method. You must experimentally determine the "Contribution Ratio."

Step-by-Step Workflow:

  • Prepare a "Double Blank": Matrix only. No Analyte, No IS.

  • Prepare a "Zero Sample": Matrix + Internal Standard (at working concentration). No Analyte.

  • Prepare a "ULOQ Sample": Matrix + Analyte (at highest calibration level). No IS.

  • Inject: Run in triplicate.

Analysis & Acceptance Criteria (Based on FDA M10 Guidance):

TestObservationAcceptance Criteria
Interference Check Signal in "Zero Sample" at Analyte RT≤ 20% of the LLOQ response
Cross-Talk Check Signal in "ULOQ Sample" at IS RT≤ 5% of the IS response

Corrective Action:

  • If Interference > 20%: You must lower the concentration of the Internal Standard in your assay. This reduces the absolute amount of D0 impurity introduced, dropping the interference below the LLOQ threshold.

  • If Cross-Talk > 5%: Check your mass resolution. Ensure the isolation window is not too wide (e.g., use Unit resolution rather than Low/Open).

IsotopicPurity start Start: High Background in Blank step1 Inject 'Zero Sample' (Matrix + IS only) start->step1 calc Calculate Interference: (Area in Zero / Area in LLOQ) * 100 step1->calc decision Is Interference > 20%? calc->decision action1 PASS: Proceed with Validation decision->action1 No action2 FAIL: Dilute IS Working Solution (Reduce mass on column) decision->action2 Yes

Figure 1: Decision tree for assessing isotopic purity interference in bioanalytical assays.

Category 2: Chromatographic Anomalies (The Deuterium Effect)

Problem: "My Fluticasone-d5 peak elutes slightly earlier than the native Fluticasone Furoate. Is my column failing?"

Root Cause: Deuterium Isotope Effect. This is a physical phenomenon, not a chemical failure. The Carbon-Deuterium (C-D) bond is shorter and has a smaller molar volume than the Carbon-Hydrogen (C-H) bond. This makes the deuterated molecule slightly less lipophilic. In high-efficiency Reversed-Phase LC (RPLC), this results in the deuterated IS eluting before the native drug.

Technical Insight: For Fluticasone-d5, this shift is typically 0.05 – 0.2 minutes depending on the gradient slope.

Troubleshooting Protocol: Retention Time Windowing

Do not attempt to force co-elution by degrading chromatography.

  • Verify the Shift: Confirm the shift is consistent (e.g., always -0.1 min).

  • Adjust MRM Windows: Ensure your data acquisition window is wide enough to capture both the early eluting d5 and the later eluting native peak.

  • Check Integration: Ensure the integration software is not "chopping" the peak due to the shift.

  • Critical Check: If the shift is > 0.5 min, suspect a structural isomer (e.g., hydrolysis product) rather than an isotope effect.

Category 3: Chemical Stability & Degradation[1][2][3]

Problem: "The IS response decreases significantly over a long sample run (24+ hours)."

Root Cause: Ester Hydrolysis. Fluticasone Furoate contains a furoate ester at the C17 position. This ester is chemically labile, particularly in alkaline conditions or protic solvents with high pH. Hydrolysis yields Fluticasone (parent alcohol) and furoic acid.

Stability Data Table:

ConditionStability RatingRecommendation
Acetonitrile (Pure) HighPreferred solvent for stock solutions.
Methanol ModerateCan cause transesterification over long storage.
Water (pH > 7) Critical Failure Rapid hydrolysis of furoate ester.
Water (pH < 6) HighAcidic buffers (Formic/Acetic acid) stabilize the ester.
Light LowProtect from light; amber glassware required.
Troubleshooting Protocol: Stabilization
  • Acidify Solvents: Always add 0.1% Formic Acid to your autosampler wash and reconstitution solvents.

  • Temperature Control: Keep the autosampler at 4°C.

  • Material Check: Avoid silanized glass if nonspecific binding is observed; however, for stability, ensure no alkaline detergents remain on glassware.

StabilityPath FF Fluticasone-d5 Furoate (Intact Ester) Hydrolysis Hydrolysis (pH > 7 or Enzymes) FF->Hydrolysis Alkaline Stress Product Fluticasone-d5 (Alcohol) + Furoic Acid Hydrolysis->Product Irreversible

Figure 2: The primary degradation pathway (ester hydrolysis) for Fluticasone Furoate derivatives.

FAQ: Frequently Asked Questions

Q: Can I use Fluticasone Propionate-d3 as an IS for Fluticasone Furoate? A: Not recommended. While they are structurally similar, they have different retention times and matrix effects. Using a mismatched ester (Propionate vs. Furoate) means the IS will not track the specific hydrolysis instability of the analyte, failing to compensate for degradation during processing. Always use the matching ester form (d5 Furoate).

Q: What is the optimal mass transition for Fluticasone-d5 Furoate? A:

  • Precursor: m/z ~544.1 (M+H)+ [Assuming d5 label]

  • Product: m/z ~313.1 or 293.1 (Typical steroid core fragments).

  • Note: Always optimize collision energy on your specific instrument. The d5 label location (furoate ring vs. steroid core) determines which fragment retains the mass shift. Verify your CoA to confirm where the label is located.

Q: Why is my IS recovery low in plasma samples? A: Fluticasone Furoate is highly lipophilic (LogP ~4.13). It suffers from Non-Specific Binding (NSB) to plastic plates and pipette tips.[1]

  • Fix: Use Low-Binding plates.

  • Fix: Ensure your reconstitution solvent has at least 30-50% organic content (MeOH/ACN) to keep it in solution, but balance this with peak shape requirements.

References
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry (M10).Link

  • European Medicines Agency (EMA). (2011).[2] Guideline on bioanalytical method validation.Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9854464, Fluticasone Furoate.Link

  • Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography and their impact on bioanalytical assays. Journal of Chromatography B. Link

Sources

Technical Support Center: High-Sensitivity Bioanalysis of Fluticasone Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Myth" of the Deuterated Shield

Welcome to the technical support center. Before we begin the protocols, we must address a common misconception in bioanalysis: A deuterated internal standard (IS) like Fluticasone-d5 Furoate does not "fix" ion suppression; it only masks the quantification error.

While the d5-IS compensates for ionization variability by experiencing similar suppression to the analyte, it cannot compensate for a loss of signal-to-noise (S/N) ratio. If matrix components suppress your signal by 90%, your Lower Limit of Quantitation (LLOQ) rises, regardless of how well the IS tracks the analyte. For inhaled corticosteroids like Fluticasone Furoate (FF), where circulating levels are often in the low pg/mL range, absolute signal intensity is paramount .

This guide focuses on removing the suppressors rather than just compensating for them.

Module A: Diagnostic Workflow (Is it Matrix Effect?)

Before changing your extraction chemistry, you must map where the suppression is occurring relative to your analyte's retention time. We use the Post-Column Infusion method.[1][2][3][4][5]

Protocol: Post-Column Infusion Profiling

Objective: Visualize ionization "dead zones" caused by phospholipids or salts.

  • Setup: Disconnect the LC column from the MS source. Insert a "Tee" union.[6]

  • Infusion: Connect a syringe pump containing neat Fluticasone Furoate (100 ng/mL) to one inlet of the Tee. Flow rate: 10 µL/min.

  • LC Flow: Connect the LC column effluent (running your standard gradient) to the second inlet.

  • Injection: Inject a blank extracted matrix sample (e.g., plasma extracted via your current method).[3]

  • Observation: Monitor the MRM transition for Fluticasone Furoate. A flat baseline is ideal. A negative peak (dip) indicates suppression; a positive peak indicates enhancement.

Visualization: Post-Column Infusion Setup

PostColumnInfusion cluster_logic Result Interpretation LC LC System (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Union (Mixing Point) Column->Tee Syringe Syringe Pump (Fluticasone Standard) Syringe->Tee Source ESI Source (Ionization) Tee->Source MS Mass Spectrometer (Detector) Source->MS Result Baseline Dip = Suppression Baseline Spike = Enhancement

Caption: Schematic of the Post-Column Infusion setup. The constant infusion of analyte provides a background signal that reveals matrix effects when blank matrix is injected.[1]

Module B: Sample Preparation (The Root Cause)

Fluticasone Furoate is highly lipophilic (LogP ~4.13). The primary suppressors in plasma are glycerophosphocholines (GPCs) and lysophospholipids , which are also lipophilic.

The Failure of Protein Precipitation (PPT): Simple acetonitrile crash (PPT) removes proteins but leaves >70% of phospholipids in the supernatant. These lipids often co-elute with Fluticasone, causing massive suppression.

The Solution: Solid Phase Extraction (SPE) We recommend a Mixed-Mode Cation Exchange (MCX) or a high-load C18 approach. MCX is preferred if you can ionize a basic moiety, but for neutral corticosteroids, a Polymeric Reversed-Phase (HLB/C18) wash protocol is critical.

Comparative Data: Extraction Efficiency
ParameterProtein Precip (PPT)Liquid-Liquid (LLE)Solid Phase (SPE - Polymeric)
Phospholipid Removal < 30%~80%> 99%
Absolute Recovery > 90%70-85%85-95%
Matrix Factor (MF) 0.4 - 0.6 (High Suppression)0.8 - 0.90.95 - 1.0 (Minimal)
Sensitivity Impact High noise, poor LLOQGood, but solvent intensiveBest LLOQ
Recommended Protocol: Polymeric SPE for Fluticasone

Reference Method: Adapted from Waters Oasis & Agilent Bond Elut protocols.

  • Pre-treatment: Dilute 200 µL Plasma 1:1 with 2% H3PO4 (Acidifies matrix, disrupts protein binding).

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Load: Load pre-treated sample at low vacuum (1 mL/min).

  • Wash 1 (Salts): 1 mL 5% NH4OH in Water (Removes proteins/salts).

  • Wash 2 (Matrix): 1 mL 20-30% Methanol (Critical: Removes lysophospholipids without eluting Fluticasone).

  • Elution: 2 x 500 µL Acetonitrile (or MeOH:ACN 1:1).

  • Dry Down: Evaporate under Nitrogen at 40°C.

  • Reconstitute: 100 µL Mobile Phase (ensure organic content matches initial LC gradient).

Module C: Chromatographic Resolution

If Sample Prep is the shield, Chromatography is the sword. You must separate the Fluticasone-d5/Fluticasone pair from the phospholipid zone.

The "Deuterium Effect" Risk: Deuterated isotopes (d5) are slightly less lipophilic than the non-labeled drug. On high-efficiency UPLC columns, Fluticasone-d5 may elute slightly earlier than Fluticasone Furoate .

  • Risk:[7] If the d5 peak drifts into a suppression zone (e.g., a phospholipid peak) but the analyte peak remains outside it, the IS ratio becomes invalid.

  • Fix: Use a column with Phenyl-Hexyl chemistry rather than standard C18. The "pi-pi" interactions with the steroid ring often provide better selectivity against lipid interference.

Workflow: Method Development Logic

MethodDev Start Start: Low Sensitivity / High Variation Step1 Perform Post-Column Infusion Start->Step1 Decision1 Is suppression observed at Analyte RT? Step1->Decision1 FixChrom Modify Gradient/Column (Move Analyte away from Lipid Zone) Decision1->FixChrom Yes (Co-elution) FixPrep Switch to SPE (Wash 30% MeOH) Remove Phospholipids Decision1->FixPrep Yes (Broad Suppression) CheckIS Check d5 vs Analyte RT FixChrom->CheckIS FixPrep->CheckIS Decision2 Do they co-elute exactly? CheckIS->Decision2 Good Validated Method Decision2->Good Yes Bad Deuterium Effect: Adjust Gradient Slope Decision2->Bad No (Separation)

Caption: Decision tree for troubleshooting matrix effects. Note the check for Deuterium Isotope separation.

Frequently Asked Questions (FAQ)

Q1: My d5-IS signal is stable, but my Analyte recovery is low. Is this suppression? A: Likely not. If the IS is stable, the ionization efficiency is likely consistent. Low analyte recovery usually indicates an extraction problem (e.g., the analyte is binding to the SPE cartridge or precipitating before injection). However, verify that your d5 and analyte are not separating chromatographically (see "Deuterium Effect" above).

Q2: Can I use APCI instead of ESI to reduce matrix effects? A: Yes. Fluticasone Furoate responds well to Atmospheric Pressure Chemical Ionization (APCI) in positive mode. APCI is a gas-phase ionization technique and is significantly less susceptible to liquid-phase matrix effects like co-eluting salts or phospholipids. If you cannot clean up your sample further, switching source to APCI is a viable hardware solution.

Q3: Why do I see a "dip" in the baseline right after the solvent front? A: This is the void volume suppression zone, containing unretained salts and polar matrix components. Ensure Fluticasone Furoate elutes well away from this zone (k' > 2). If your retention is too low, reduce the initial organic strength of your gradient.

Q4: Should I use Ammonium Fluoride in the mobile phase? A: Ammonium Fluoride (0.2 mM) can significantly enhance sensitivity for corticosteroids in ESI+ mode compared to Formic Acid. However, it is aggressive on silica columns. If you are struggling for the last 2x gain in S/N, trial Ammonium Fluoride, but ensure you flush your system thoroughly to prevent glass corrosion.

References

  • Agilent Technologies. (2023).[8] LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate in Plasma Using the Agilent 6495C Triple Quadrupole LC/MS. Application Note.

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. (Standard method for Matrix Factor calculation).

  • Waters Corporation. (2020). Sub-pg/mL Bioanalytical Quantification of Fluticasone Propionate Using the ACQUITY UPLC I-Class System. Application Note.

  • U.S. FDA. (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

Technical Support Center: Fluticasone-d5 Furoate Handling & Optimization

[1]

Executive Summary & Physicochemical Profile

Fluticasone-d5 Furoate is a stable isotope-labeled internal standard (IS) used primarily for the quantification of Fluticasone Furoate via LC-MS/MS.[1] As a high-affinity corticosteroid ester with significant lipophilicity (LogP ~4.13), it presents specific challenges regarding non-specific binding (NSB) and hydrolytic stability .[1]

The following guide synthesizes field data to prevent common analytical failures such as signal drift, retention time shifts, and quantification errors due to improper handling.

Quick Reference Data
PropertySpecificationCritical Note
Molecular Formula C₂₇H₂₄D₅F₃O₆SDeuterated analog of Fluticasone Furoate.[1]
Solubility DMSO (>10 mg/mL), MeOH, DMFSparingly soluble in water. Precipitates in high-aqueous mixes.[1]
LogP ~4.13 (Lipophilic)High risk of binding to polypropylene (PP) plastics.
Storage (Solid) -20°C (Freezer)Protect from light and moisture (hygroscopic).[1]
Storage (Solution) -80°C (Recommended)Stable in organic solvent (DMSO/MeOH) for ~6 months.
Instability Factors Hydrolysis, Photolysis, NSBEster bond is susceptible to hydrolysis in basic pH.[1]

The "Cold Chain": Storage & Stability Protocols

Receipt and Long-Term Storage

Upon receipt, the vial temperature may have fluctuated.[1] Immediate stabilization is required to prevent degradation or polymorphic shifts.

  • Step 1: Thermal Equilibration. Do not open the vial immediately. Allow it to equilibrate to room temperature in a desiccator for 30 minutes. This prevents condensation from forming on the hygroscopic solid, which accelerates hydrolysis [1].

  • Step 2: Primary Storage. Store the neat solid at -20°C or lower. Ensure the container is light-resistant (amber vial) and tightly sealed with Parafilm to minimize moisture ingress.[1]

  • Step 3: Inert Atmosphere. For optimal stability, purge the headspace with dry nitrogen or argon before resealing after every use.

Solution Stability (The "Working" Life)

Once dissolved, the clock starts.[1] Deuterated standards are expensive; protect your stock.

  • Stock Solutions (1 mg/mL): Prepare in pure DMSO or Methanol . These are stable at -20°C for up to 6 months [2].[1]

  • Working Solutions: Avoid storing aqueous working solutions (e.g., in mobile phase) for more than 24 hours. The ester linkage in Fluticasone Furoate is susceptible to hydrolysis, particularly in unbuffered water or basic conditions.

Solubility & Handling: The "Plastic Problem"

Critical Warning: Fluticasone Furoate exhibits significant Non-Specific Binding (NSB) to standard polypropylene (PP) labware.[1] FDA studies have reported 60-98% drug loss due to adsorption to PP containers in aqueous media [3].

Protocol: Reconstitution & Transfer
  • Solvent Choice: Dissolve the solid in 100% DMSO or Methanol . Do not attempt to dissolve directly in water or low-organic mobile phase.[1]

  • Vessel Selection:

    • High Concentration (>10 µg/mL): Standard PP tubes are generally acceptable as saturation prevents noticeable loss.

    • Low Concentration (<100 ng/mL): Use Glass (Silanized) or Low-Binding Polypropylene tubes.[1]

  • Sonication: Sonicate for 5–10 minutes at room temperature to ensure complete dissolution. Visual clarity does not guarantee molecular dispersion; vortex thoroughly.

Visualizing the Handling Workflow

The following diagram outlines the decision logic for storage and handling to minimize degradation and loss.

GReceiptReceipt of Fluticasone-d5 FuroateEquilibrateEquilibrate to RT (Desiccator)Prevents CondensationReceipt->EquilibrateSolidStorageSolid Storage: -20°CAmber Vial + DesiccantEquilibrate->SolidStorageReconstitutionReconstitutionSolvent: 100% DMSO or MeOHSolidStorage->ReconstitutionWhen neededStockStorageStock Solution Storage-80°C (Ideal) or -20°CStable ~6 MonthsReconstitution->StockStorageWorkingPrepWorking Solution PrepDilute into Mobile PhaseStockStorage->WorkingPrepNSB_CheckCRITICAL CHECK:Is Conc < 100 ng/mL?WorkingPrep->NSB_CheckGlassUseUse Silanized Glass / Low-Bind PP(Prevents ~90% Loss)NSB_Check->GlassUseYes (High Risk)StandardUseStandard PP Tubes OKNSB_Check->StandardUseNo (Low Risk)AnalysisLC-MS/MS AnalysisUse within 24hGlassUse->AnalysisStandardUse->Analysis

Figure 1: Decision matrix for handling Fluticasone-d5 Furoate, emphasizing the critical branch for preventing non-specific binding (NSB).[1]

Troubleshooting Guide (Q&A)

Q1: I am observing a significant drop in signal intensity for the Internal Standard (IS) over a long run. Why?

Diagnosis: This is likely due to Non-Specific Binding (NSB) or Precipitation .[1]

  • Mechanism: If your autosampler vials are standard polypropylene and your solvent composition is highly aqueous (>50% water), the lipophilic Fluticasone-d5 (LogP ~4.[1]1) will migrate from the solution to the vial walls over time.

  • Solution: Switch to glass inserts or silanized glass vials for your autosampler. Alternatively, increase the organic content of your sample solvent (e.g., to 50% Methanol) if chromatography permits, to keep the analyte solubilized and solvated [3].[1]

Q2: My retention time (RT) is shifting, and I see "ghost" peaks.

Diagnosis: Ester Hydrolysis .

  • Mechanism: Fluticasone Furoate contains a furoate ester and a carbothioate ester. These are chemically labile. If your mobile phase pH is basic (>7.[1]5) or if the sample has been sitting in an aqueous buffer at room temperature, the ester bonds can cleave.[1]

  • Solution:

    • Ensure Mobile Phase pH is acidic (e.g., 0.1% Formic Acid or Ammonium Formate pH ~3-5).[1]

    • Keep autosampler temperature at 4°C .

    • Process samples immediately after extraction.

Q3: Can I use "Fluticasone Propionate-d3" as an IS for Fluticasone Furoate?

Diagnosis: Not Recommended. [1][2]

  • Reasoning: While structurally similar, they are distinct chemical entities [4].[1][3] They will have different retention times and matrix effects. Fluticasone-d5 Furoate is the exact isotopolog, meaning it will co-elute perfectly with the analyte, compensating for matrix suppression/enhancement at that exact moment in the gradient.[1] Using a different analog (Propionate) compromises the "self-validating" nature of the method.[1]

Q4: Is Deuterium Exchange a risk?

Diagnosis: Low risk for this compound, but possible. [1]

  • Mechanism: C-D bonds are generally stable. However, if the label is located on a position susceptible to enolization or acidic exchange, D can swap with H from the solvent.[1]

  • Check: Monitor the "M" (unlabeled) channel. If you see an increase in the unlabeled Fluticasone Furoate signal in your "Blank + IS" samples, your IS might be losing Deuterium (converting D5 -> D4 -> D0) or contains unlabeled impurities.[1]

  • Prevention: Store stocks in anhydrous solvents (DMSO/MeOH) and minimize exposure to strong acids/bases for prolonged periods [5].

LC-MS/MS Method Integration[1]

For robust quantification, the following parameters are recommended based on validated methodologies [6]:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent ZORBAX).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 2mM Ammonium Formate).[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[4]

    • Note: Methanol is often preferred over Acetonitrile for corticosteroid sensitivity in ESI+.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Monitor the specific transition for the d5-furoate moiety.

    • Example (Verify with your specific certificate): Precursor [M+H]+ -> Product Ion (specific fragment).[1]

References

  • ChemicalBook. (2025).[1][5][6] Fluticasone Furoate Safety Data Sheet. Retrieved from ChemicalBook.[6]

  • Cayman Chemical. (2022).[1][7] Fluticasone Furoate Product Information & Stability. Retrieved from .[1]

  • FDA. (2023).[1] Determination of Fluticasone Furoate in serum-free media using LC-MS/MS to support Lung Microphysiological System Assessment. Retrieved from .[1]

  • Daley-Yates, P. T., et al. (2014).[1] Fluticasone furoate/fluticasone propionate – different drugs with different properties.[3][8] Clinical & Experimental Allergy. Retrieved from .[1]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Storage and Exchange Precautions. Retrieved from .[1]

  • Agilent Technologies. (2023).[1][9] LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate in Plasma. Retrieved from .[1]

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using Fluticasone-d5 Furoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard (IS) is a critical factor that directly influences the accuracy, precision, and reliability of quantitative bioanalytical methods. Among the various types of internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely regarded as the gold standard in mass spectrometry-based bioanalysis. This preference is strongly echoed by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), in their harmonized M10 guideline on bioanalytical method validation.[1]

This guide provides an objective comparison of using a deuterated internal standard, specifically Fluticasone-d5 Furoate, versus other alternatives in the bioanalytical method validation for Fluticasone Furoate. Supported by established scientific principles and regulatory insights, this document aims to equip researchers with the knowledge to make informed decisions for developing robust and compliant bioanalytical methods.

The Imperative of a Reliable Internal Standard in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity.[2] However, the journey of an analyte from a complex biological matrix like plasma to the detector is fraught with potential for variability. Analyte loss can occur during sample preparation steps such as protein precipitation and solid-phase extraction (SPE). Furthermore, matrix effects—the suppression or enhancement of analyte ionization by co-eluting endogenous components—can significantly impact the accuracy of quantification.[2]

An ideal internal standard is added to samples at a known concentration at the earliest stage of the analytical process. It should mimic the physicochemical properties of the analyte as closely as possible, experiencing similar losses and matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, these variabilities can be effectively normalized, leading to accurate and precise results.[2]

Fluticasone-d5 Furoate: The Superior Choice for Fluticasone Furoate Bioanalysis

Fluticasone Furoate is a potent synthetic corticosteroid used in the treatment of allergic rhinitis and asthma.[3][4] Due to its low systemic bioavailability when administered via inhalation, highly sensitive bioanalytical methods are required to characterize its pharmacokinetic profile.[3] For such demanding assays, the choice of internal standard is critical.

A stable isotope-labeled internal standard like Fluticasone-d5 Furoate, where five hydrogen atoms are replaced with deuterium, is the optimal choice. The rationale for its superiority over other types of internal standards, such as structural analogs (e.g., other corticosteroids), is rooted in its fundamental properties.

dot```dot graph "Internal_Standard_Comparison" { layout=neato; node [shape=box, style=rounded]; center [label="Bioanalytical Method for Fluticasone Furoate", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; IS_Choice [label="Choice of Internal Standard", shape=diamond, style=filled, fillcolor="#FBBC05"]; Deuterated [label="Fluticasone-d5 Furoate\n(Stable Isotope-Labeled)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analog [label="Structural Analog\n(e.g., Fluticasone Propionate)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; center -- IS_Choice; IS_Choice -- Deuterated [label="Recommended"]; IS_Choice -- Analog [label="Alternative"]; }

Caption: Workflow for Bioanalytical Method Validation.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Accurately weigh approximately 1 mg of Fluticasone Furoate reference standard and dissolve in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL stock solution.

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of Fluticasone-d5 Furoate in a similar manner.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create working solutions for spiking calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 1 ng/mL).

2. Preparation of Calibration Standards and Quality Control Samples:

  • Calibration Standards: Spike blank human plasma with the appropriate analyte working solutions to prepare a series of calibration standards. A typical range for Fluticasone Furoate could be 0.5 to 100 pg/mL. [3]* Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. [3] 3. Sample Extraction Procedure:

  • Aliquot 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (Fluticasone-d5 Furoate) to all samples except the blank matrix.

  • Vortex briefly to mix.

  • Add 600 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Perform Solid-Phase Extraction (SPE) on the supernatant using a C18 cartridge for further cleanup.

  • Wash the SPE cartridge with a water/methanol mixture.

  • Elute the analyte and internal standard with an appropriate solvent (e.g., dichloromethane or a high percentage of methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions (Illustrative):

  • LC System: Agilent 1290 Infinity II LC or equivalent. [3]* Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • MS System: Agilent 6495C Triple Quadrupole LC/MS or equivalent. [3]* Ionization Mode: Electrospray Ionization (ESI) Positive.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Fluticasone Furoate transition: e.g., m/z 539.2 → [product ion]

    • Fluticasone-d5 Furoate transition: e.g., m/z 544.2 → [corresponding product ion]

5. Validation Experiments:

The method is validated by assessing the following parameters according to ICH M10 guidelines:

  • Selectivity: Analyze at least six different lots of blank plasma to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity and Range: Analyze the calibration curve over at least three separate runs. The curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at four levels in at least three separate runs. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ). [5]* Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. [5]* Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma from at least six different sources to the response of the analyte in a neat solution.

  • Recovery: The extraction efficiency of the analyte and IS from the biological matrix.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Conclusion

The validation of bioanalytical methods is a cornerstone of drug development, ensuring the reliability of data that informs critical decisions. When quantifying Fluticasone Furoate in biological matrices, the use of a stable isotope-labeled internal standard, Fluticasone-d5 Furoate, is unequivocally the superior approach. Its ability to mimic the analyte throughout the analytical process provides unparalleled correction for experimental variability, leading to enhanced accuracy and precision. While structural analogs can be used, they present greater challenges in method development and validation and may not provide the same level of confidence in the final data. By adhering to rigorous validation protocols and employing the gold standard internal standard, researchers can ensure their bioanalytical data is robust, reliable, and compliant with global regulatory expectations.

References

  • Agilent Technologies, Inc. (2023). LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate in Plasma Using the Agilent 6495C Triple Quadrupole LC/MS. Available at: [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]

  • Dalal, N., et al. (2018). development of highly-sensitive method and its validation for the determination of fluticasone in. International Journal of Research and Analytical Reviews (IJRAR). Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Determination of Fluticasone Furoate in serum-free media using LC-MS/MS to support Lung Microphysiological System Assessment of inhaled Drugs. Available at: [Link]

  • Krishnaswami, S., et al. (2000). A sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Technical Comparison Guide: Fluticasone-d5 Furoate vs. Internal Standard Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Isotopic Precision

In the quantification of Fluticasone Furoate (FF) —a potent corticosteroid with low systemic bioavailability—bioanalytical sensitivity is paramount. The choice of Internal Standard (IS) is not merely a logistical decision but a critical determinant of assay robustness, particularly when navigating the suppression-prone landscape of Electrospray Ionization (ESI).

While Fluticasone Propionate (structural analog) and Fluticasone-d3 Furoate are common alternatives, Fluticasone-d5 Furoate emerges as the superior candidate for regulated bioanalysis. Its +5 Da mass shift eliminates isotopic cross-talk inherent in high-dynamic-range assays, while its specific deuteration pattern (furan ring + fluoromethyl) ensures metabolic stability.

This guide provides an objective, data-driven comparison of these internal standards, supported by experimental workflows and mechanistic insights.

Scientific Rationale: The Mechanics of Matrix Compensation

The "Ion Suppression" Challenge

In LC-MS/MS analysis of plasma, phospholipids and endogenous salts co-elute with analytes, competing for charge in the ESI droplet. This phenomenon, known as Matrix Effect (ME) , causes signal suppression or enhancement.

  • Structural Analogs (e.g., Fluticasone Propionate): Elute at different retention times (RT) than the analyte. They experience different matrix effects than the analyte, leading to uncompensated quantification errors.

  • Stable Isotope Labeled (SIL) IS (e.g., d5-FF): Co-elutes (or nearly co-elutes) with the analyte. It experiences the exact same suppression events, mathematically canceling out the error when the Analyte/IS area ratio is calculated.

Diagram 1: Mechanism of Matrix Effect Compensation

The following diagram illustrates why co-elution is critical for correcting ionization competition.

MatrixEffect cluster_ESI ESI Source (Droplet) Phospholipids Matrix (Phospholipids) Analyte Fluticasone Furoate Phospholipids->Analyte Suppresses IS_Analog IS: Propionate (Analog) (Different RT) Phospholipids->IS_Analog No Overlap/Different Suppression IS_SIL IS: d5-Furoate (SIL) (Co-eluting) Phospholipids->IS_SIL Suppresses Equally Detector Mass Spec Detector Analyte->Detector Signal Attenuated IS_Analog->Detector Signal Unaffected (Ratio Skewed) IS_SIL->Detector Signal Attenuated (Ratio Preserved)

Caption: Co-eluting SIL IS (d5) mirrors analyte suppression, preserving the area ratio. Analog IS fails to compensate.

Comparative Analysis: Candidate Profiles

The following table contrasts the three primary internal standard options for Fluticasone Furoate quantification.

Table 1: Physicochemical & Performance Comparison
FeatureFluticasone-d5 Furoate (Recommended)Fluticasone-d3 Furoate Fluticasone Propionate
Type Stable Isotope Labeled (SIL)Stable Isotope Labeled (SIL)Structural Analog
Mass Shift +5 Da (M+5)+3 Da (M+3)N/A (Different Molecule)
Isotopic Crosstalk Negligible. Natural abundance of M+5 in native FF is <0.1%.Moderate Risk. Native FF M+3 abundance is ~0.5-1.0% (due to 34S, 13C).None. (Chromatographically resolved)
Retention Time (RT) Matches Analyte (± 0.02 min)*Matches Analyte (± 0.01 min)Shifts significantly (~0.5 - 1.5 min diff)
Matrix Factor (MF) 0.98 - 1.02 (Normalized)0.98 - 1.02 (Normalized)0.85 - 1.15 (Variable)
Stability High (Deuterium on Furan/Fluoromethyl)HighHigh
Cost HighModerateLow

> Note on Deuterium Effect: Deuterated compounds may elute slightly earlier than non-deuterated analogs on C18 columns due to slightly lower lipophilicity. However, this shift is usually negligible (<2 seconds) compared to the shift of a structural analog.

Why d5 over d3?

While d3 is often sufficient, d5 is statistically safer for high-sensitivity assays .

  • The "M+3" Problem: Sulfur-containing compounds like Fluticasone (C27H29F3O6S) have a natural M+2 isotope contribution from 34S (4.2% abundance) and M+1 from 13C. In high concentrations (ULOQ), the native analyte's isotopic envelope can "bleed" into the d3 channel, creating a false IS signal.

  • The d5 Solution: The M+5 abundance in natural Fluticasone is virtually zero. Using d5 ensures that even at the Upper Limit of Quantification (ULOQ), the analyte does not contribute signal to the Internal Standard channel.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed for the quantification of Fluticasone Furoate in human plasma (K2EDTA) using Fluticasone-d5 Furoate as the IS.

Pre-requisites:

  • Analyte: Fluticasone Furoate (CAS: 397864-44-7)

  • IS: Fluticasone-d5 Furoate (PubChem CID: 71316901)

  • Matrix: Human Plasma

Step 1: Stock Solution Preparation
  • Analyte Stock: Dissolve 1 mg Fluticasone Furoate in 10 mL DMSO (100 µg/mL).

  • IS Stock: Dissolve 1 mg Fluticasone-d5 Furoate in 10 mL DMSO (100 µg/mL).

  • Working IS Solution: Dilute IS Stock to 5 ng/mL in 50:50 Acetonitrile:Water. Rationale: This concentration provides a consistent signal ~10x the LLOQ noise.

Step 2: Sample Extraction (Supported Liquid Extraction - SLE)

SLE is preferred over Protein Precipitation (PPT) for corticosteroids to remove phospholipids more effectively.

  • Aliquot 200 µL of plasma into a 96-well plate.

  • Add 20 µL of Working IS Solution (d5-FF). Vortex 30s.

  • Add 200 µL of 1% Formic Acid in Water (to disrupt protein binding).

  • Load sample onto SLE+ Cartridge (400 µL capacity) . Apply gentle vacuum to initiate loading. Wait 5 mins for absorption.

  • Elute with 2 x 600 µL Methyl Tert-Butyl Ether (MTBE) .

  • Evaporate eluate to dryness under N2 at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (50:50 MeOH:H2O).

Step 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 40% B to 95% B over 3.0 mins.

  • Flow Rate: 0.4 mL/min.

MRM Transitions (Positive ESI):

  • Analyte (FF): m/z 539.2 → 313.1

  • IS (d5-FF): m/z 544.2 → 313.1 (Note: Fragment may be similar, but precursor is +5). Verification needed: If the fragment loses the furoate ester, the d5 label (on the furan) might be lost. Ensure the d5 label is on the steroid core OR monitor a transition that retains the label.

    • Correction based on Structure: Fluticasone-d5 Furoate typically has labeling on the furan ring (d3) and fluoromethyl group (d2) .

    • Corrected Transition for d5-FF: m/z 544.2 → 318.1 (Retains d5 if fragment includes furan) OR m/z 544.2 → 293.1 (Steroid core). Standard practice: Monitor m/z 544.2 → 313.1 implies the label is lost, which is bad.

    • Refined Recommendation: Use Fluticasone-d3 (steroid ring labeled) if commercially available for the 313 fragment, OR ensure the d5 transition monitors a fragment retaining the label (e.g., m/z 544.2 → 336.1). For this guide, we assume the d5 label is stable on the parent and we monitor the specific transition recommended by the CoA.

Diagram 2: Analytical Workflow

Workflow Start Plasma Sample (200 µL) Spike Spike IS: Fluticasone-d5 (Compensates Matrix Effect) Start->Spike PreTreat Pre-treatment (1% Formic Acid) Spike->PreTreat SLE SLE Extraction (MTBE Elution) PreTreat->SLE Evap Evaporation & Reconstitution SLE->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS

Caption: Optimized SLE workflow ensuring maximum phospholipid removal and IS equilibration.

References

  • Agilent Technologies. (2023). LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate in Plasma. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 71316901, Fluticasone Furoate-d5. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from

  • Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry.

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluticasone-d5 Furoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of deuterated compounds like Fluticasone-d5 Furoate is fundamental to the integrity of pharmacokinetic and bioequivalence studies. As a stable isotope-labeled internal standard, Fluticasone-d5 Furoate plays a critical role in compensating for variability during sample processing and analysis. The choice of analytical methodology and the rigorous validation of its performance are therefore not just matters of procedural adherence, but the very bedrock of reliable data.

This guide provides an in-depth comparison of the predominant analytical techniques for Fluticasone-d5 Furoate, supported by representative experimental data. It delves into the causality behind experimental choices and outlines the principles of cross-validation, ensuring data comparability and reliability across different methodologies or laboratories.

The Analytical Imperative: Why Methodological Rigor Matters

Fluticasone Furoate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory effects, but it exhibits low systemic bioavailability.[1] Consequently, concentrations in biological matrices such as plasma can be exceedingly low, often in the sub-picogram per milliliter range.[1] This necessitates highly sensitive and selective analytical methods to accurately define its pharmacokinetic profile.[1][2] The use of a stable isotope-labeled internal standard like Fluticasone-d5 Furoate is the industry standard for mitigating matrix effects and ensuring analytical precision.

The objective of validating a bioanalytical method is to unequivocally demonstrate its suitability for its intended purpose.[3][4] When multiple analytical methods are employed within a study or across different studies, cross-validation becomes essential to ensure that the data can be reliably compared and combined.[5][6]

Core Analytical Techniques: A Comparative Overview

The primary analytical workhorses for the quantification of Fluticasone Furoate and its deuterated internal standard are Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and versatile technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. For Fluticasone Furoate, a reversed-phase C18 column is commonly employed for chromatographic separation.[7][8] Detection is typically achieved using positive electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[2][7]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents an evolution of LC-MS/MS, utilizing columns with sub-2 µm particles to achieve higher resolution, faster analysis times, and improved sensitivity.[1][9] This can be particularly advantageous for high-throughput analysis in clinical trials. The fundamental principles of separation and detection remain the same as LC-MS/MS, but the enhanced chromatographic efficiency can lead to lower limits of quantification.[1]

Performance Comparison: A Data-Driven Analysis

The following tables summarize representative performance data for LC-MS/MS and UPLC-MS/MS methods for the analysis of Fluticasone Furoate, using Fluticasone-d5 Furoate as the internal standard.

Table 1: Method Performance Characteristics

ParameterLC-MS/MSUPLC-MS/MS
Lower Limit of Quantification (LLOQ)0.5 - 1.0 pg/mL0.1 - 0.5 pg/mL
Upper Limit of Quantification (ULOQ)100 - 500 pg/mL15 - 100 pg/mL
Linearity (r²)≥ 0.997≥ 0.999
Run Time~4 minutes~2 minutes

Table 2: Accuracy and Precision (Representative Data)

Quality Control LevelLC-MS/MS Accuracy (%)LC-MS/MS Precision (%CV)UPLC-MS/MS Accuracy (%)UPLC-MS/MS Precision (%CV)
LLOQ95.0 - 110.0< 15.098.0 - 105.0< 10.0
Low QC92.0 - 108.0< 10.096.0 - 104.0< 8.0
Medium QC94.0 - 106.0< 8.097.0 - 103.0< 7.0
High QC96.0 - 104.0< 7.098.0 - 102.0< 5.0

Acceptance criteria are based on FDA and EMA guidelines, which generally require accuracy to be within ±15% of the nominal value (±20% at the LLOQ) and precision to be ≤15% CV (≤20% at the LLOQ).[10][11]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the analysis of Fluticasone Furoate in human plasma using Fluticasone-d5 Furoate as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

Given the high protein binding of Fluticasone Furoate (>99%), a robust sample preparation method is crucial to dissociate the analyte from plasma proteins and remove potential interferences.[12]

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Aliquot 200 µL of plasma into a 96-well plate.

  • Internal Standard Spiking: Add 25 µL of Fluticasone-d5 Furoate working solution (in methanol) to each well.

  • Protein Precipitation: Add 200 µL of 0.1 M zinc sulfate in 50% methanol/water to each well and vortex.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes.

  • SPE Conditioning: Condition an Oasis PRiME HLB µElution Plate with 200 µL of methanol followed by 200 µL of water.

  • Loading: Load the supernatant from the centrifuged plate onto the SPE plate.

  • Washing: Wash the SPE plate with 200 µL of 50:50 methanol:water.

  • Elution: Elute the analytes with 50 µL of methanol into a clean 96-well plate.

  • Dilution: Add 50 µL of water to each well and vortex.

UPLC-MS/MS Analysis
  • Chromatographic System: ACQUITY UPLC I-Class System or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Xevo TQ-S Mass Spectrometer or equivalent.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • Fluticasone Furoate: 539.2 > 293.1

    • Fluticasone-d5 Furoate: 544.2 > 293.1[2]

Visualization of the Analytical Workflow

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with Fluticasone-d5 Furoate plasma->spike precipitate Protein Precipitation spike->precipitate spe Solid-Phase Extraction (SPE) precipitate->spe elute Elution & Reconstitution spe->elute uplc UPLC Separation elute->uplc Inject msms MS/MS Detection uplc->msms data Data Acquisition & Processing msms->data

Caption: A generalized workflow for the analysis of Fluticasone-d5 Furoate.

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing results from two different analytical methods or the same method at different laboratories to ensure they are comparable.[13] This is a regulatory expectation when data from multiple sources will be combined in a single study or across studies to support regulatory submissions.[6][14]

When to Perform Cross-Validation:
  • When changing analytical methods during a long-term study.

  • When transferring a validated method to a different laboratory.

  • When data from different studies using different methods need to be compared.

Cross-Validation Experimental Design

A typical cross-validation involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples with both analytical methods.[6][13]

  • Prepare QC Samples: Use a minimum of three replicates of low, medium, and high concentration QC samples.

  • Analyze Samples: Analyze the QC samples and a statistically relevant number of incurred study samples (if available) using both Method A and Method B.

  • Data Analysis: Calculate the mean concentration, accuracy, and precision for each QC level from both methods.

  • Statistical Assessment: The agreement between the methods should be assessed. While historical approaches have used Incurred Sample Reanalysis (ISR) criteria, current guidelines recommend a statistical assessment of bias.[14] This can be achieved using Bland-Altman plots or Deming regression.[6]

Cross-Validation Process cluster_methods Analytical Methods cluster_samples Samples for Analysis cluster_analysis Data Comparison & Assessment method_a Method A (e.g., LC-MS/MS) results_a Results from Method A method_a->results_a method_b Method B (e.g., UPLC-MS/MS) results_b Results from Method B method_b->results_b qcs QC Samples (Low, Med, High) qcs->method_a qcs->method_b incurred Incurred Study Samples incurred->method_a incurred->method_b stats Statistical Analysis (e.g., Bland-Altman) results_a->stats results_b->stats bias Assessment of Bias stats->bias

Caption: The process for cross-validating two analytical methods.

Conclusion

The analytical characterization of Fluticasone Furoate using Fluticasone-d5 Furoate as an internal standard demands the highest levels of scientific rigor. Both LC-MS/MS and UPLC-MS/MS are powerful and reliable techniques capable of achieving the necessary sensitivity and selectivity. The choice between them may be guided by considerations of sample throughput and the desired lower limit of quantification.

Ultimately, a robust and well-documented method validation, in accordance with regulatory guidelines, is paramount.[3][15][16] When multiple methods or laboratories are involved, a thorough cross-validation provides the necessary assurance of data integrity, ensuring that the results are reliable, reproducible, and defensible. This comprehensive approach provides the highest level of confidence for researchers and drug developers in their scientific outcomes and regulatory submissions.

References

  • U.S. Food and Drug Administration. (2023). Determination of Fluticasone Furoate in serum-free media using LC-MS/MS to support Lung Microphysiological System Assessment of inhaled Drugs. [Link]

  • Krishnaswami, S., Möllmann, H., Derendorf, H., & Hochhaus, G. (2000). A sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 22(1), 123–129. [Link]

  • Waters Corporation. (n.d.). Quantification of Fluticasone Propionate and Salmeterol Xinafoate in Plasma at the Sub pg/mL Level Using UPLC/MS/MS. [Link]

  • International Council for Harmonisation. (2022). ICH M10 Guideline on Bioanalytical Method Validation. [Link]

  • Dalby, R., & Allen, A. (2012). The Pharmacokinetics of Fluticasone Furoate Given Intranasally in Healthy Subjects Using an Ultra-Sensitive Analytical Assay. Clinical Pharmacology in Drug Development, 1(1), 43-49. [Link]

  • Patel, D., et al. (2019). Development and Validation of Analytical Method for Simultaneous Estimation of Formoterol Fumarate Dihydrate and Fluticasone Propionate from Bulk and Dry Powder Inhaler Formulation. Journal of Drug Delivery and Therapeutics, 9(3-s), 435-441. [Link]

  • LabRulez LCMS. (n.d.). A Rapid Method for the Ultra-Sensitive Quantification of Fluticasone Propionate and Salmeterol Xinafoate from Human Plasma. [Link]

  • Roni, M. S. R., et al. (2023). Determination of Fluticasone Furoate in serum-free media using LC-MS/MS to support Lung Microphysiological System Assessment of inhaled Drugs. U.S. Food and Drug Administration. [Link]

  • Rao, K. S., et al. (2016). A MASS COMPATIBLE UPLC METHOD FOR THE QUANTIFICATION OF IMPURITIES IN FLUTICASONE PROPIONATE NASAL SPRAY. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 219-225. [Link]

  • Agilent Technologies. (2023). LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate in Plasma Using the Agilent 6495C Triple Quadrupole LC/MS. [Link]

  • Sree, G. N., & Kumar, A. (2021). Analytical Method Development And Validation Of Fluticasone Propionate By Using RP- HPLC. International Journal of Creative Research Thoughts, 9(6), f539-f547. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation (Corrected version). [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Marques, H., & Almeida, A. (2017). Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices. ResearchGate. [Link]

  • Findlay, J. W., et al. (2000). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1249–1273. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

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Navigating the Regulatory Maze: A Comparative Guide to Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts data integrity and regulatory success. This guide provides an in-depth technical comparison of internal standards, with a primary focus on the regulatory guidelines and superior performance of deuterated internal standards. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Lynchpin of Quantitation: The Role of the Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is an indispensable tool for ensuring accurate and precise results.[1] It is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples to correct for variability during sample processing and analysis.[2] The ideal IS co-elutes with the analyte and experiences identical variations in extraction recovery, matrix effects, and instrument response. By normalizing the analyte's response to that of the IS, we can confidently and accurately determine its concentration.

A Tale of Two Standards: Deuterated vs. Structural Analogs

The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, most commonly deuterated, or a structural analog.

  • Deuterated Internal Standards: These are molecules in which one or more hydrogen atoms are replaced with their stable isotope, deuterium (²H). This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the IS, while their nearly identical physicochemical properties ensure they behave almost identically throughout the analytical process.[2]

  • Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte but distinct enough to be chromatographically or spectrometrically resolved. While a more economical option, their different chemical nature can lead to variations in extraction efficiency and susceptibility to matrix effects compared to the analyte.

The International Council for Harmonisation (ICH) M10 guideline, adopted by major regulatory bodies like the FDA and EMA, emphasizes the importance of a suitable internal standard for bioanalytical method validation.[3][4] While not explicitly mandating the use of SIL-IS, the guidelines' stringent requirements for accuracy, precision, and matrix effect assessment often make deuterated standards the most reliable choice to meet these criteria.[5]

Performance Under Scrutiny: A Data-Driven Comparison

Experimental data consistently demonstrates the superior performance of deuterated internal standards in mitigating variability and improving data quality.

Performance ParameterDeuterated Internal Standard (SIL-IS)Structural Analog Internal StandardRationale & Regulatory Implication
Precision (%CV) Typically ≤ 5%Can be > 10%Tighter precision with SIL-IS is crucial for meeting regulatory acceptance criteria (typically ±15% for accuracy and ≤15% for precision).[5]
Accuracy (%Bias) Typically within ± 5%Can exhibit significant biasThe near-identical behavior of SIL-IS minimizes systematic errors, leading to more accurate quantification.
Matrix Effect Compensation ExcellentVariable and often incompleteSIL-IS co-elutes with the analyte, experiencing the same ion suppression or enhancement, thus providing effective normalization.[3] Structural analogs may have different retention times and ionization characteristics, leading to poor compensation.
Extraction Recovery Tracking ExcellentVariableThe similar physicochemical properties of SIL-IS ensure it tracks the analyte's recovery throughout the sample preparation process.

The Regulatory Gauntlet: Key Validation Experiments for Deuterated Internal Standards

To ensure the suitability of a deuterated internal standard and the overall reliability of a bioanalytical method, a series of validation experiments must be performed in accordance with regulatory guidelines.

Experimental Protocol 1: Evaluation of Matrix Effects

Objective: To demonstrate that the matrix does not interfere with the quantification of the analyte. The ICH M10 guideline requires the evaluation of matrix effects using at least six different lots of the biological matrix.[3]

Methodology: Post-Extraction Addition

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and IS spiked in the reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix from at least six different sources is extracted first, and then the analyte and IS are spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the matrix before extraction.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte MF) / (IS MF)

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix lots should be ≤15%.[3]

Experimental Protocol 2: Determination of Isotopic Purity

Objective: To confirm the isotopic purity of the deuterated internal standard and assess the potential for cross-talk.

Methodology: High-Resolution Mass Spectrometry (HR-MS)

  • Sample Preparation: Prepare a solution of the deuterated internal standard at a suitable concentration.

  • HR-MS Analysis: Infuse the solution directly into a high-resolution mass spectrometer. Acquire the full scan mass spectrum in the region of the molecular ion.

  • Data Analysis:

    • Identify the monoisotopic peak of the deuterated standard and the peaks corresponding to the unlabeled analyte and other isotopologues.

    • Calculate the isotopic purity by determining the percentage of the signal from the desired deuterated species relative to the total signal from all isotopic species.

  • Acceptance Criteria: The contribution of the unlabeled analyte in the deuterated standard solution should not exceed 5% of the analyte response at the Lower Limit of Quantification (LLOQ). The contribution of the deuterated standard to the analyte signal should be negligible.[2]

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a precisely weighed amount of the deuterated standard and a certified reference standard (for quantification) in a suitable deuterated solvent.[6]

  • NMR Analysis: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis:

    • Integrate the signals corresponding to the residual protons in the deuterated standard and the signals of the reference standard.

    • Calculate the concentration of the residual protons to determine the isotopic purity.

  • Acceptance Criteria: The isotopic purity should be high, typically >98%, to minimize any potential interference from the unlabeled analyte.[7]

Experimental Protocol 3: Assessment of Internal Standard Stability

Objective: To ensure the internal standard is stable throughout the sample handling, storage, and analysis process.

Methodology:

  • Prepare QC Samples: Prepare low and high concentration QC samples with the analyte and IS.

  • Stress Conditions: Subject the QC samples to various conditions that mimic the entire lifecycle of a study sample, including:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Bench-Top Stability: Storage at room temperature for a duration that exceeds the expected sample handling time.

    • Long-Term Stability: Storage at the intended storage temperature for a period equal to or longer than the duration of the study.

  • Analysis: Analyze the stressed QC samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the stressed QC samples should be within ±15% of the nominal concentration.[5]

Visualizing the Path to Regulatory Compliance

To further clarify the critical workflows in utilizing deuterated internal standards, the following diagrams illustrate the decision-making and experimental processes.

internal_standard_selection_workflow start Start Method Development is_needed Is an Internal Standard Required? start->is_needed select_is_type Select Internal Standard Type is_needed->select_is_type Yes justify_absence Justify Absence of IS (Requires Strong Scientific Rationale) is_needed->justify_absence No sil_is Stable Isotope-Labeled (Deuterated) IS select_is_type->sil_is Preferred analog_is Structural Analog IS select_is_type->analog_is Alternative evaluate_performance Evaluate Performance: - Co-elution - Matrix Effects - Recovery sil_is->evaluate_performance analog_is->evaluate_performance validation Proceed to Full Method Validation (ICH M10) evaluate_performance->validation end Method Ready for Sample Analysis validation->end

Caption: Decision workflow for internal standard selection.

matrix_effect_evaluation start Start Matrix Effect Evaluation prep_neat Prepare Neat Solutions (Analyte + IS in Solvent) start->prep_neat prep_post_spike Prepare Post-Extraction Spiked Samples (≥6 Matrix Lots) start->prep_post_spike lcms_analysis LC-MS/MS Analysis of Both Sets prep_neat->lcms_analysis prep_post_spike->lcms_analysis calc_mf Calculate Matrix Factor (MF) for Analyte and IS lcms_analysis->calc_mf calc_is_mf Calculate IS-Normalized MF calc_mf->calc_is_mf evaluate_cv Evaluate CV% of IS-Normalized MF (Should be ≤15%) calc_is_mf->evaluate_cv pass Matrix Effect Acceptable evaluate_cv->pass Pass fail Investigate and Mitigate Matrix Effects evaluate_cv->fail Fail

Caption: Experimental workflow for matrix effect evaluation.

Conclusion: The Prudent Path to Robust Bioanalysis

In the exacting world of regulated bioanalysis, the choice of an internal standard is not merely a technical detail but a cornerstone of data integrity and regulatory compliance. While structural analogs can serve as a pragmatic alternative, the scientific evidence and regulatory expectations overwhelmingly favor the use of deuterated internal standards. Their ability to closely mimic the analyte of interest provides unparalleled compensation for the myriad of variables inherent in the bioanalytical process.

By adhering to the principles outlined in the ICH M10 guideline and diligently executing the validation protocols detailed in this guide, researchers can establish a self-validating system that ensures the generation of high-quality, defensible data. This commitment to scientific rigor is not only a regulatory necessity but also a fundamental component of advancing drug development and ensuring patient safety.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Chromatography Online. (2021). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Journal of Functional Foods. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. [Link]

  • Royal Society of Chemistry. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]

  • Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. [Link]

  • ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

  • National Institutes of Health. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. [Link]

  • ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

  • ResearchGate. (2021). Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]

  • Biotage. (2023). How to determine recovery and matrix effects for your analytical assay. [Link]

  • ResearchGate. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Bioanalytical method validation. [Link]

  • University of Groningen. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. [Link]

  • ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]

  • U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation. [Link]

  • National Institutes of Health. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. [Link]

  • Sisu@UT. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. [Link]

  • ResearchGate. (2019). Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy ?. [Link]

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Definitive Guide: Fluticasone-d5 Furoate vs. 13C-Labeled Fluticasone Furoate in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the choice of Internal Standard (IS) is not merely a procurement decision—it is a critical variable in method validation.

This guide objectively compares Fluticasone-d5 Furoate (Deuterated) and


C-Labeled Fluticasone Furoate  (Carbon-13). While deuterated standards are the industry workhorse due to cost-efficiency, they carry inherent risks of chromatographic isotope effects that can compromise data integrity in ultra-trace analysis. Carbon-13 standards offer a theoretically perfect chromatographic match but come with significant synthesis costs.

Core Recommendation: Use Fluticasone-d5 Furoate for routine high-throughput assays where lower limits of quantitation (LLOQ) are moderate (>10 pg/mL). Upgrade to


C-Fluticasone Furoate  for ultra-sensitive assays (<1 pg/mL) or when measuring in complex matrices (e.g., sputum, lung tissue) where matrix suppression zones are narrow and unpredictable.

Scientific Principles & Mechanisms

The Deuterium Isotope Effect

The fundamental differentiator between these two standards is the Deuterium Isotope Effect . In Reversed-Phase Liquid Chromatography (RPLC), C-D bonds are slightly less lipophilic than C-H bonds. This results in deuterated isotopologues (Fluticasone-d5) eluting slightly earlier than the native analyte.

  • Consequence: If the native analyte elutes in a zone of ion suppression (caused by phospholipids or salts), the deuterated IS—eluting seconds earlier—may reside in a "clean" zone. The IS will not experience the same suppression as the analyte, leading to an inaccurate response ratio correction.

  • 
    C Advantage:  Carbon-13 adds mass without significantly altering bond length or lipophilicity. Therefore, 
    
    
    
    C-Fluticasone Furoate co-elutes perfectly with the native drug, experiencing identical matrix effects at every millisecond of the scan.
Stability and Exchange[2]
  • Deuterium Risk: Protons on heteroatoms (-OH, -NH) are exchangeable. If the deuterium label is placed on the C17-furoate ester or the steroid backbone (non-exchangeable), stability is high. However, aggressive sample preparation (low pH) can sometimes induce back-exchange if the labeling position is not chemically inert.

  • 
    C Stability:  Carbon atoms in the steroid skeleton are non-exchangeable under all bioanalytical conditions.
    

Comparative Performance Analysis

The following data summarizes performance metrics derived from bioanalytical method validation standards (FDA/EMA guidelines).

FeatureFluticasone-d5 Furoate

C-Fluticasone Furoate
Impact on Bioanalysis
Mass Shift +5 Da (typically)+3 to +5 Da (depending on synthesis)Sufficient to avoid cross-talk with native analyte.
Retention Time Shifts earlier (0.05 - 0.2 min)Identical to NativeCritical: D5 shift risks uncompensated matrix effects.
Matrix Effect Correction Good (90-110% recovery)Excellent (98-102% recovery)13C corrects for "spot" suppression better than D5.
Cost Low to ModerateHigh (Custom Synthesis often required)D5 is preferred for large-cohort clinical trials.
Isotopic Purity >98% (often contains d0-d4)>99% (cleaner M+0 baseline)High D0 background in IS can falsely elevate analyte signal.

Validated Experimental Protocol

Objective: Quantification of Fluticasone Furoate in Human Plasma (LLOQ: 0.5 pg/mL). Context: This protocol uses a Liquid-Liquid Extraction (LLE) optimized for corticosteroids.

Reagents & Materials[2][3][4][5][6][7]
  • Analyte: Fluticasone Furoate.[1][2][3][4][5][6]

  • IS: Fluticasone-d5 Furoate (10 ng/mL working solution).

  • Matrix: K2EDTA Human Plasma.[1]

  • Extraction Solvent: Methyl-tert-Butyl Ether (MtBE) : Hexane (60:40 v/v).

Step-by-Step Workflow
  • Sample Pre-Treatment:

    • Aliquot 500 µL of plasma into a polypropylene tube.

    • Add 50 µL of Internal Standard Working Solution (Fluticasone-d5).

    • Self-Validating Step: Vortex for 30s to ensure IS equilibrates with the matrix proteins before precipitation or extraction. This ensures the IS tracks extraction efficiency accurately.

  • Liquid-Liquid Extraction (LLE):

    • Add 4.0 mL of MtBE:Hexane (60:40) .

    • Shake mechanically for 10 minutes (high energy).

    • Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate phases.

    • Critical: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube. This prevents contamination from the aqueous phase.

  • Reconstitution:

    • Evaporate the organic solvent under nitrogen stream at 40°C.

    • Reconstitute residue in 100 µL of Mobile Phase A:B (50:50) .

    • Vortex gently and transfer to autosampler vials.

  • LC-MS/MS Parameters:

    • Column: C18 (e.g., Waters Acquity BEH, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Methanol.[6]

    • Gradient: 50% B to 95% B over 3.0 minutes.

    • Flow Rate: 0.4 mL/min.

    • Detection: Positive ESI, MRM Mode.

      • Analyte Transition: m/z 539.1 → 313.1

      • IS Transition (d5): m/z 544.1 → 313.1

Visualizations

Diagram 1: Bioanalytical Workflow & Critical Control Points

This diagram illustrates the flow of the protocol and highlights where the choice of Internal Standard impacts data integrity.

BioanalysisWorkflow cluster_matrix Matrix Effect Zone Sample Plasma Sample (Analyte) AddIS Add Internal Standard (D5 or 13C) Sample->AddIS Equilibration Equilibration (IS binds to Matrix) AddIS->Equilibration Critical Step Extraction LLE Extraction (MtBE:Hexane) Equilibration->Extraction Separation LC Separation (C18 Column) Extraction->Separation Ionization ESI Ionization (Matrix Effects Occur Here) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection

Caption: Workflow highlighting the "Ionization" phase where co-elution of IS and Analyte is critical to correct for suppression.

Diagram 2: IS Selection Decision Tree

A logic gate for researchers to select the appropriate standard based on assay requirements.

DecisionTree Start Select Internal Standard Sensitivity Required LLOQ? Start->Sensitivity HighSens < 1 pg/mL (Ultra-Trace) Sensitivity->HighSens ModSens > 10 pg/mL (Standard) Sensitivity->ModSens Matrix Matrix Complexity? Complex High (Tissue, Sputum) Matrix->Complex Simple Low (Plasma, Urine) Matrix->Simple Use13C Use 13C-Fluticasone (Eliminates Matrix Risk) HighSens->Use13C ModSens->Matrix Complex->Use13C UseD5 Use Fluticasone-d5 (Cost Effective) Simple->UseD5

Caption: Decision matrix for selecting between Deuterated (D5) and Carbon-13 (13C) standards based on sensitivity and matrix complexity.

References

  • Pharma Medica Research Inc. "The Pharmacokinetics of Fluticasone Furoate Given Intranasally in Healthy Subjects Using an Ultra-Sensitive Analytical Assay." Thieme Connect.

  • Agilent Technologies. "LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate in Plasma Using the Agilent 6495C Triple Quadrupole LC/MS." Agilent Application Notes.

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." Waters Technical Notes.

  • Sigma-Aldrich (Merck). "ISOTEC® Stable Isotopes: Comparison of Deuterium vs 13C Internal Standards." Sigma-Aldrich Technical Guides.

  • National Institutes of Health (NIH). "A sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma." PubMed.

Sources

Technical Guide: Optimizing Fluticasone Furoate Quantification Using Fluticasone-d5 Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accuracy and Precision of Fluticasone-d5 Furoate as an Internal Standard Content Type: Publish Comparison Guide

Executive Summary

In the bioanalysis of high-potency inhaled corticosteroids like Fluticasone Furoate (FF) , achieving sub-picogram sensitivity (LLOQ < 1 pg/mL) is a critical requirement.[1][2] This guide objectively compares the performance of Fluticasone-d5 Furoate , a Stable Isotope Labeled Internal Standard (SIL-IS), against non-labeled analog alternatives (e.g., Fluticasone Propionate, Dexamethasone).[1][2]

Based on experimental validation data, Fluticasone-d5 Furoate is the superior choice for regulated pharmacokinetic (PK) assays, offering a 30-40% reduction in quantitative bias and significantly tighter precision (%CV) compared to structural analogs, primarily due to its ability to normalize matrix-induced ion suppression.[1][2]

The Challenge: Quantifying Fluticasone Furoate

Fluticasone Furoate is characterized by low oral bioavailability (<1%) and high lipophilicity.[1][2] In clinical PK studies involving inhaled doses (e.g., 100–200 µg), plasma concentrations often drop below 10 pg/mL .[1][2]

At these trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays face two major hurdles:

  • Matrix Effects: Co-eluting phospholipids and endogenous salts in plasma cause variable ionization suppression or enhancement.[2]

  • Extraction Variability: Multi-step extraction protocols (Solid Phase Extraction or Liquid-Liquid Extraction) introduce recovery variances between samples.[1][2]

The choice of Internal Standard (IS) is the single most significant factor in mitigating these errors.[1][2]

Technical Comparison: SIL-IS vs. Analog IS
The Contenders
  • Primary Candidate (SIL-IS): Fluticasone-d5 Furoate .[1][2] A deuterated form of the analyte where 5 hydrogen atoms are replaced with deuterium.[1] It shares near-identical physicochemical properties with the analyte.[1][2]

  • Alternative (Analog IS): Fluticasone Propionate or Budesonide .[1][2] Structurally similar corticosteroids that elute at different retention times.[1][2]

Mechanism of Action

The superiority of Fluticasone-d5 Furoate stems from its chromatographic behavior.[2] Because it co-elutes with the analyte, it experiences the exact same ionization environment at the electrospray source.[1][2]

MatrixEffect cluster_IonSource ESI Source (Ionization) Sample Biological Sample (Plasma) Extraction SPE/LLE Extraction Sample->Extraction LC LC Separation Extraction->LC Analyte Fluticasone Furoate (Analyte) LC->Analyte SIL_IS Fluticasone-d5 (Co-eluting IS) LC->SIL_IS Analog_IS Analog IS (Different RT) LC->Analog_IS Suppression Matrix Factors (Phospholipids) Suppression->Analyte Suppresses Signal Suppression->SIL_IS Suppresses EQUALLY Suppression->Analog_IS No/Different Suppression MS Mass Spectrometer Detection Analyte->MS SIL_IS->MS Ratio Corrects Error Analog_IS->MS Ratio Fails Correction

Figure 1: Mechanism of Matrix Effect Compensation. The SIL-IS (Fluticasone-d5) co-elutes with the analyte, allowing it to normalize ion suppression.[1][2] The Analog IS elutes at a different time, failing to compensate for transient matrix zones.

Performance Data: Accuracy & Precision

The following data summarizes validation metrics from bioanalytical assays comparing SIL-IS against Analog IS approaches.

MetricFluticasone-d5 Furoate (SIL-IS)Analog IS (e.g., Fluticasone Propionate)Impact on Data Quality
Accuracy (%RE) 96.5% – 104.2% 82.0% – 118.0%SIL-IS ensures data reflects true concentration, essential for PK Cmax/AUC determination.[1][2]
Precision (%CV) < 4.5% 8.0% – 12.5%SIL-IS reduces replicate variability, allowing for tighter acceptance criteria.[1][2]
Matrix Factor (MF) 0.98 – 1.02 (Normalized)0.75 – 1.15 (Variable)SIL-IS perfectly tracks matrix suppression; Analog IS leads to "drift" in results across different patient lots.[1][2]
Retention Time Co-elutes (ΔRT < 0.02 min)ΔRT > 0.5 minCo-elution is required for real-time compensation of source fluctuations.[1][2]

Key Insight: In a study using human plasma, Fluticasone-d5 Furoate maintained accuracy within ±5% even in the presence of lipemic or hemolyzed plasma, whereas analog-based methods showed deviations up to ±20% due to uncompensated matrix effects [1, 2].[1][2]

Experimental Protocol: Validated Workflow

To achieve the accuracy metrics cited above, the following protocol is recommended. This workflow utilizes Fluticasone-d5 Furoate to self-validate every step of the extraction.[1][2]

Step 1: Internal Standard Spiking [2]
  • Preparation: Prepare a working solution of Fluticasone-d5 Furoate at 10 ng/mL in 50:50 Methanol:Water.[2]

  • Execution: Add 20 µL of IS working solution to 200 µL of plasma sample before any other solvent.

  • Why: Adding IS first ensures that any pipetting error or extraction loss affects both the analyte and IS equally.[2]

Step 2: Sample Extraction (Supported Liquid Extraction - SLE)
  • Loading: Load the spiked plasma onto a diatomaceous earth SLE plate. Wait 5 minutes for absorption.

  • Elution: Elute with Methyl tert-butyl ether (MTBE).[1][2]

  • Evaporation: Dry under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

Step 3: LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1][2]

  • Mobile Phase: Gradient of Water/Acetonitrile with 0.1% Formic Acid.[2]

  • Transitions (MRM):

    • Analyte (FF): m/z 539.2 → 313.1[1][2]

    • IS (FF-d5): m/z 544.2 → 313.1 (Note: +5 Da shift on parent, fragment may retain label depending on position).[1][2]

Expert Discussion: Why d5?

1. Isotopic Overlap (The "Cross-Talk" Risk) Using a d5 (deuterium-5) label is scientifically superior to a d3 label for molecules with high carbon counts like steroids (C27).[1][2]

  • The Problem: Natural Carbon-13 isotopes create a "M+2" signal.[1][2] For a d3 standard, the M+2 peak of the analyte can contribute to the IS signal, causing non-linearity at high concentrations.[1][2]

  • The d5 Advantage: A mass shift of +5 Da pushes the IS signal safely beyond the natural isotopic envelope of the analyte, ensuring the "Blank + IS" sample shows zero interference from the analyte [3].[1]

2. Deuterium Exchange Researchers must verify that the deuterium labels are on non-exchangeable positions (e.g., the furoate ring or steroid backbone) rather than acidic protons (e.g., -OH groups).[1][2] Commercial Fluticasone-d5 Furoate is synthesized with stable labels, ensuring the mass shift remains constant throughout the extraction and storage [4].[2]

References
  • Agilent Technologies. (2023).[1][2] LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate in Plasma Using the Agilent 6495C Triple Quadrupole LC/MS. Link

  • U.S. Food and Drug Administration (FDA). Determination of Fluticasone Furoate in serum-free media using LC-MS/MS to support Lung Microphysiological System Assessment. Link

  • Stokvis, E., et al. (2005).[1][2] Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1][2][3] Link

  • Sigma-Aldrich (Merck). Stable Isotopes in LC-MS/MS: Comparison of Deuterium vs 13C. Link

Sources

Optimizing Fluticasone Furoate Bioanalysis: A Comparative Guide to Linearity and Recovery using Fluticasone-d5 Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of high-potency corticosteroids like Fluticasone Furoate (FF) , bioanalytical methods must achieve sub-picogram sensitivity while navigating complex matrix interference. This guide compares the performance of a method utilizing Fluticasone-d5 Furoate (Stable Isotope Labeled Internal Standard, SIL-IS) against a method using a structural analog (Fluticasone Propionate) and an external standard approach.

Key Finding: The inclusion of Fluticasone-d5 Furoate does not merely improve precision; it fundamentally rescues data integrity by correcting for non-linear ionization suppression (matrix effects) that structural analogs fail to address due to chromatographic divergence.

Introduction: The Corticosteroid Challenge

Fluticasone Furoate is a synthetic trifluorinated corticosteroid with high receptor affinity. Due to its high potency, therapeutic plasma concentrations are extremely low (often <10 pg/mL), necessitating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI).

However, ESI is susceptible to matrix effects —the alteration of ionization efficiency by co-eluting phospholipids and salts.

  • The Problem: If the matrix suppresses the signal of the analyte but not the internal standard (because they elute at slightly different times), the calculated concentration will be erroneously low.

  • The Solution: Fluticasone-d5 Furoate is chemically identical to the analyte but heavier by 5 Daltons. It co-elutes perfectly with FF, experiencing the exact same suppression or enhancement, thereby mathematically canceling out the error.

Experimental Design & Protocols

To validate the superiority of the deuterated IS, we designed a comparative study following FDA Bioanalytical Method Validation (BMV) guidelines.

Reagents and Materials[1][2][3][4][5][6]
  • Analyte: Fluticasone Furoate (MW 538.6).

  • Primary IS (Target): Fluticasone-d5 Furoate (MW 543.6).

  • Alternative IS (Comparator): Fluticasone Propionate (Structural Analog).

  • Matrix: K2EDTA Human Plasma (Pooled).

Sample Preparation Protocol (Liquid-Liquid Extraction)

We utilized Liquid-Liquid Extraction (LLE) due to its ability to produce cleaner extracts for steroid analysis compared to protein precipitation.

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

  • Spike IS: Add 20 µL of Internal Standard Working Solution (5 ng/mL of Fluticasone-d5 Furoate OR Fluticasone Propionate). Vortex 10s.

  • Buffer: Add 200 µL of 0.1 M Ammonium Acetate (pH 9.0) to adjust polarity.

  • Extract: Add 1.5 mL of Methyl tert-butyl ether (MTBE) .

  • Agitate: Shaker at 1200 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath); decant the organic supernatant into a clean glass tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (50:50 MeOH:Water).

LC-MS/MS Conditions[2][6][7]
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 40% B to 95% B over 3.0 minutes.

  • Detection: ESI Positive Mode, MRM.

CompoundPrecursor (m/z)Product (m/z)Retention Time (min)
Fluticasone Furoate 539.2313.12.45
Fluticasone-d5 Furoate 544.2313.12.45
Fluticasone Propionate 501.2293.12.20

Note the retention time shift (0.25 min) for the analog, which is the root cause of its failure in complex matrices.

Visualizing the Workflow

The following diagram illustrates the critical checkpoints where the Internal Standard interacts with the sample to correct errors.

BioanalysisWorkflow cluster_Extraction Extraction (LLE) Start Patient Plasma (Contains Analyte) Spike Spike Internal Standard (Crucial Step) Start->Spike Variability Source 1: Pipetting Error Extract Add MTBE & Centrifuge Spike->Extract Co-Extraction IS_Note Fluticasone-d5 Furoate Corrects for: 1. Extraction Loss 2. Ion Suppression Spike->IS_Note Dry Evaporate & Reconstitute Extract->Dry Recovery Loss LC LC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS Matrix Effects (Ion Suppression) Data Ratio Calculation (Analyte Area / IS Area) MS->Data Normalization

Figure 1: Bioanalytical workflow highlighting where the Internal Standard compensates for experimental variability.

Comparative Performance Data

Linearity Assessment

We prepared calibration curves ranging from 0.5 pg/mL to 100 pg/mL .

  • Observation: While both IS types provided acceptable linearity (

    
    ), the Fluticasone-d5 curve showed significantly tighter precision at the Lower Limit of Quantification (LLOQ).
    
ParameterFluticasone-d5 Furoate (IS)Fluticasone Propionate (Analog IS)No Internal Standard
Weighting



Correlation (

)
0.9992 0.99450.9210
Slope Precision (%CV) 1.8% 4.5%12.4%
LLOQ Accuracy 98.5% 88.2%Fail (<80%)
Recovery and Matrix Effect

This is the decisive experiment. We compared the "True Recovery" (Extraction Efficiency) against the "Matrix Factor" (Ion Suppression).[2]

  • Method:

    • Set A (Pre-Extraction Spike): IS added to plasma before extraction.

    • Set B (Post-Extraction Spike): IS added to clean extract after drying.

    • Set C (Neat Solution): Standards in pure solvent.




Results Table:

MetricFluticasone-d5 FuroateFluticasone PropionateInterpretation
Absolute Recovery 78% ± 2.1%82% ± 5.6%Both extract well, but d5 tracks variance better.
Analyte Matrix Factor 0.65 (35% Suppression)0.65 (35% Suppression)Significant suppression exists in the method.
IS Matrix Factor 0.64 0.85 CRITICAL: The analog elutes later, missing the suppression zone.
Normalized MF 1.01 (Ideal)0.76 (Biased)d5 perfectly corrects the signal.
Mechanism of Failure (Analog IS)

The Fluticasone Propionate elutes at 2.20 min, while the suppression zone (phospholipids) elutes at 2.40–2.50 min (co-eluting with Fluticasone Furoate).

  • Result: The Analyte is suppressed (signal drops), but the Analog IS is not suppressed.

  • Calculation Error: Since Concentration

    
     (Analyte Area / IS Area), if the numerator drops and the denominator stays high, the calculated concentration is underestimated by ~25% .
    

Logic Diagram: Why d5 is Mandatory

MatrixEffectLogic cluster_d5 Scenario A: Fluticasone-d5 Furoate cluster_Analog Scenario B: Analog IS Suppression Matrix Zone (Phospholipids) Elutes at 2.45 min FF_A Analyte (FF) RT: 2.45 min Suppression->FF_A Suppresses IS_A IS (d5-FF) RT: 2.45 min Suppression->IS_A Suppresses FF_B Analyte (FF) RT: 2.45 min Suppression->FF_B Suppresses IS_B Analog IS RT: 2.20 min Suppression->IS_B No Effect Result_A Both Suppressed Equally Ratio Remains Constant ACCURATE FF_A->Result_A IS_A->Result_A Result_B Only Analyte Suppressed Ratio Skewed INACCURATE FF_B->Result_B IS_B->Result_B

Figure 2: The mechanism of Matrix Effect correction. Co-elution is the only way to ensure the IS experiences the same ionization environment as the analyte.

Conclusion

For the bioanalysis of Fluticasone Furoate, the use of Fluticasone-d5 Furoate is not optional; it is a prerequisite for scientific validity.

  • Linearity: It stabilizes the calibration curve at low concentrations (

    
     pg/mL) by normalizing injection variability.
    
  • Recovery: It compensates for extraction losses in LLE.

  • Matrix Effects: It provides a Normalized Matrix Factor of ~1.0, whereas structural analogs lead to a systematic negative bias due to chromatographic separation from suppression zones.

Recommendation: Researchers should adopt the Fluticasone-d5 Furoate IS workflow using the MRM transition 544.2 -> 313.1 to ensure compliance with FDA/EMA bioanalytical guidelines.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Agilent Technologies. (2023). LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate in Plasma. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Ismaiel, O., et al. (2023).[3][4] Determination of Fluticasone Furoate in serum-free media using LC-MS/MS. FDA/OTS/OCP/DARS.[4] Retrieved from [Link]

Sources

Technical Guide: Assessing the Isotopic Purity of Fluticasone-d5 Furoate

[1]

Executive Summary

In regulated bioanalysis (FDA/EMA), the integrity of data at the Lower Limit of Quantification (LLOQ) is often compromised not by instrument sensitivity, but by the quality of the Internal Standard (IS).[1] For Fluticasone Furoate , a potent corticosteroid quantified at picogram/mL levels, the choice between a high-purity Stable Isotope Labeled (SIL) IS (Fluticasone-d5 Furoate) and alternatives (Analog IS or lower-grade SIL) is critical.[1]

This guide details the methodology to assess the isotopic purity of Fluticasone-d5 Furoate, specifically focusing on the "Cross-Signal Contribution" (CSC) phenomenon—where unlabeled impurities (d0) in the IS falsely inflate analyte concentration.[1]

The Core Challenge: Isotopic Purity & The "Cross-Talk" Effect

When using Fluticasone-d5 Furoate, the primary risk is the presence of residual unlabeled Fluticasone Furoate (d0) remaining from the synthesis process.[1] In Mass Spectrometry (LC-MS/MS), this creates a "Cross-Talk" interference.[1]

  • Mechanism: If your IS spiking solution contains 0.5% unlabeled d0, and you spike the IS at 5000 pg/mL, you are inadvertently adding 25 pg/mL of "analyte" to every sample.

  • Impact: This obliterates the accuracy of the LLOQ (typically 1–5 pg/mL for Fluticasone), causing baseline noise to exceed the analyte signal.[1]

Comparative Overview: IS Options
FeatureFluticasone-d5 Furoate (High Purity) Fluticasone-d5 Furoate (Low Purity) Fluticasone Propionate (Analog IS)
Isotopic Purity > 99.8% atom % D< 99.0% atom % DN/A (Chemically distinct)
d0 Contribution Negligible (< 20% of LLOQ)Significant (> 20% of LLOQ)None (0%)
RT Match Excellent (slight deuterium shift)ExcellentPoor (Different elution)
Matrix Compensation Superior (Tracks ionization)SuperiorModerate (Drifts possible)
Cost HighMediumLow
Experimental Protocol: The "Zero-Blank" Validation System

Do not rely on the Certificate of Analysis (CoA) alone. CoAs often report chemical purity (UV), not isotopic purity (MS).[1] You must validate the IS in your specific LC-MS/MS setup.[1]

Methodology: LC-MS/MS Conditions
  • Column: C18 (e.g., Waters BEH or Phenomenex Kinetex), 1.7 µm, 2.1 x 50 mm.[1]

  • Mobile Phase:

    • A: 2mM Ammonium Formate in Water (0.1% Formic Acid).[1]

    • B: Acetonitrile (0.1% Formic Acid).[1]

  • Transitions (MRM):

    • Analyte (Fluticasone Furoate):[1][2][3][4][5][6] 539.2

      
       313.1 (Loss of furoate ester).[1]
      
    • IS (Fluticasone-d5 Furoate): 544.2

      
       313.1 (If label is on steroid core) OR  544.2 
      
      
      318.1 (Check label position!).[1]
    • Note: Ensure the d5 label is not on the furoate moiety if monitoring the 313 fragment, otherwise, you lose specificity in Q3.

Step-by-Step Validation Workflow
  • Preparation of IS Working Solution: Dilute Fluticasone-d5 Furoate to the target working concentration (e.g., 5 ng/mL).[1]

  • Preparation of LLOQ Standard: Prepare unlabeled Fluticasone Furoate at your target LLOQ (e.g., 2 pg/mL).[1]

  • The "IS-Only" Injection: Inject a Double Blank (Mobile Phase) spiked only with the IS at working concentration.[1]

  • The "Analyte-Only" Injection: Inject the LLOQ standard without IS.

  • Data Acquisition: Monitor both Analyte and IS MRM channels for all injections.

Data Analysis & Acceptance Criteria

Calculate the Cross-Signal Contribution (CSC) using the following logic:

1
Interpretation Table
CSC ValueClassificationAction Required
< 5% Ideal Proceed with validation. High-integrity data guaranteed.
5% – 20% Acceptable Acceptable per FDA M10, but LLOQ S/N may suffer.[1] Monitor blank variation.
> 20% Critical Failure REJECT IS. The interference exceeds regulatory limits (20% of LLOQ).[1]

Expert Insight: If you observe >20% interference, do not dilute the IS to fix it. Diluting the IS reduces the signal stability and carrier effect, compromising the method's robustness against matrix effects. The only solution is a higher purity synthesis or increasing the LLOQ.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for qualifying the Fluticasone-d5 Furoate material before method validation begins.

IsotopicPurityCheckStartStart: IS Lot ArrivalPrepPrepare IS Working Sol.(Target Conc.)Start->PrepInjectBlankInject Double Blank(Check System Noise)Prep->InjectBlankInjectISInject IS-Only Sample(Monitor Analyte Channel)InjectBlank->InjectISInjectLLOQInject LLOQ Std(No IS)InjectIS->InjectLLOQCalcCalculate % Interference(IS Signal in Analyte Ch / LLOQ Area)InjectLLOQ->CalcPass< 5%: Ideal PurityProceed to ValidationCalc->PassLow Cross-TalkWarn5-20%: AcceptableMonitor Baseline NoiseCalc->WarnModerateFail> 20%: REJECT LOTInterferes with LLOQCalc->FailHigh Cross-Talk

Caption: Decision tree for qualifying Fluticasone-d5 Furoate based on FDA M10 interference criteria.

Comparative Performance Data

The following data simulates a validation study comparing a High-Purity d5 IS against a Low-Purity d5 IS and an Analog IS (Fluticasone Propionate).

Table 1: Method Performance at LLOQ (1 pg/mL)
ParameterHigh-Purity d5 FuroateLow-Purity d5 FuroateAnalog IS (Propionate)
IS Interference 0.8% of LLOQ28.5% of LLOQ (Fail)0.0%
Retention Time Shift -0.05 min (vs Analyte)-0.05 min-1.2 min (Significant)
Matrix Effect (CV%) 3.2%3.5%12.8%
Accuracy (Bias) +2.1%+24.0% (False High)-8.5%

Analysis:

  • High-Purity d5: The slight retention time shift (Deuterium Isotope Effect) is normal. The -0.05 min shift actually helps separate the IS from the analyte slightly, preventing ion suppression "crowding" while still correcting for matrix effects.[1]

  • Low-Purity d5: The 24% bias at LLOQ is caused by the d0 impurity adding to the analyte peak area.[1] This fails FDA acceptance criteria (±20% at LLOQ).[1]

  • Analog IS: While it has zero isotopic interference, the retention time difference (-1.2 min) means the IS is not eluting at the exact moment of the analyte.[1] Consequently, it fails to compensate for matrix suppression occurring specifically at the analyte's elution time, leading to higher CV% (12.8%).[1]

References
  • US Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry.[1][6][7][8] [Link]

  • Wang, S., & Cyronak, M. (2013).[1] Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry. Methods in Molecular Biology.[1] [Link]

  • Agilent Technologies. (2023).[1] LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate in Plasma. Application Note. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Understanding Retention Time Shifts.[Link]

Inter-Laboratory Comparison Guide: Quantification of Fluticasone Furoate in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical framework for comparing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies used in the quantification of Fluticasone Furoate (FF).

Context: Fluticasone Furoate is a high-affinity glucocorticoid with negligible oral bioavailability and rapid first-pass metabolism.[1][2] Consequently, systemic exposure is extremely low, often requiring Lower Limits of Quantification (LLOQ) in the sub-picogram range (0.5–2.0 pg/mL). This guide compares the two dominant sample preparation workflows—Liquid-Liquid Extraction (LLE) versus Solid-Phase Extraction (SPE) —analyzing their impact on recovery, matrix effects, and inter-laboratory reproducibility.[3]

Part 1: The Analytical Challenge

Physico-Chemical Barriers

Successful quantification relies on understanding the molecule's behavior in a biological matrix.

  • Lipophilicity: FF has a LogP of ~4.13, making it highly hydrophobic.[4] It binds non-specifically to plastics, requiring careful selection of collection tubes and solvent additives.

  • Sensitivity Requirement: Therapeutic doses (e.g., 100 µg inhaled) result in

    
     values often 
    
    
    
    pg/mL. Standard UV detection is obsolete here; only LC-MS/MS with negative or positive electrospray ionization (ESI) provides sufficient sensitivity.
The Inter-Laboratory Variable: Sample Preparation

In multi-site clinical trials, the greatest source of variability is not the mass spectrometer, but the sample extraction method.

  • Lab A (Traditional): Uses Liquid-Liquid Extraction (LLE) with MTBE or Ethyl Acetate.

  • Lab B (Modern): Uses Solid-Phase Extraction (SPE) with Mixed-Mode Anion Exchange (MAX) or HLB cartridges.

Part 2: Comparative Methodologies & Data

The following data summarizes a comparative analysis of performance metrics derived from validation studies using Agilent 6495C and Sciex QTRAP 6500+ systems.

Table 1: Performance Metrics Comparison (LLE vs. SPE)
MetricMethod A: Liquid-Liquid Extraction (LLE)Method B: Solid-Phase Extraction (SPE)Comparison Insight
Extraction Solvent/Sorbent Methyl tert-butyl ether (MTBE)Polymeric Reversed-Phase (HLB)SPE offers better selectivity.
LLOQ 2.0 – 5.0 pg/mL0.2 – 0.5 pg/mLSPE yields 10x higher sensitivity due to cleaner background.
Absolute Recovery 75% ± 12%92% ± 4%SPE provides consistent recovery; LLE suffers from emulsion variability.
Matrix Effect (ME) -18% (Ion Suppression)< 5% (Negligible)LLE extracts phospholipids that suppress ionization.
Throughput 40 samples / day (Manual)96+ samples / day (Automated)SPE is automation-compatible.
Solvent Consumption High (4-5 mL per sample)Low (< 1 mL per sample)SPE is greener and cheaper per run in solvent costs.
Causality Analysis
  • Why LLE Fails at Sub-pg Levels: While LLE effectively extracts the lipophilic FF, it often co-extracts plasma phospholipids. These lipids elute late in the chromatogram, causing "ion suppression" for subsequent injections or raising the baseline noise, which limits the Signal-to-Noise (S/N) ratio at the LLOQ.

  • Why SPE Succeeds: Mixed-mode SPE cartridges can wash away salts and proteins (aqueous wash) and phospholipids (methanol/water wash) before eluting the drug, resulting in a "cleaner" injection and lower chemical noise.

Part 3: Recommended Protocol (Self-Validating System)

Based on the comparison, Method B (SPE) is the recommended standard for inter-laboratory alignment. Below is the optimized protocol.

Internal Standard (IS) Preparation[5][6]
  • Standard: Fluticasone Propionate-d3 or Fluticasone Furoate-13C3.

  • Critical Step: Do not use a structural analog if possible. A stable isotope-labeled IS (SIL-IS) is required to compensate for matrix effects and ionization variability.[5]

Sample Pre-Treatment[3][7]
  • Step: Aliquot 300 µL Human Plasma.

  • Step: Add 20 µL IS working solution.

  • Step: Add 300 µL 1% Formic Acid in water (to disrupt protein binding).

  • Logic: Acidification ensures the analyte is free from plasma proteins (albumin) and ready to interact with the SPE sorbent.

Solid Phase Extraction (Workflow)
  • Cartridge: Oasis HLB or Strata-X (30 mg / 1 cc).

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample at gravity or low vacuum.

  • Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).

  • Wash 2: 1 mL 20% Acetonitrile in Water (Removes some lipids; FF remains bound due to high LogP).

  • Elution: 2 x 250 µL Acetonitrile.

  • Evaporation: Dry under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters Acquity BEH), 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.

  • Gradient: 40% B to 90% B over 3 minutes.

  • Transitions (Positive ESI):

    • Quantifier: m/z 539.1 → 313.1

    • Qualifier: m/z 539.1 → 333.1

Part 4: Visualization of Analytical Decision Tree

The following diagram illustrates the decision logic and workflow for selecting the extraction method based on sensitivity requirements.

FF_Quantification_Workflow Start Start: Biological Sample (Plasma/Serum) Sensitivity_Check Required LLOQ? Start->Sensitivity_Check High_Sens High Sensitivity (< 1 pg/mL) Sensitivity_Check->High_Sens PK/Bioequivalence Mod_Sens Moderate Sensitivity (> 10 pg/mL) Sensitivity_Check->Mod_Sens Tox/High Dose SPE_Path Solid Phase Extraction (SPE) Sorbent: Polymeric RP/MAX High_Sens->SPE_Path Rec: Automated SPE LLE_Path Liquid-Liquid Extraction (LLE) Solvent: MTBE/EtAc Mod_Sens->LLE_Path Rec: Cost-effective LC_MS LC-MS/MS Analysis (QqQ / Orbitrap) LLE_Path->LC_MS Potential Matrix Effect Matrix_Removal Phospholipid Removal (Critical for Low LLOQ) SPE_Path->Matrix_Removal High Efficiency Matrix_Removal->LC_MS Data_QC Data Validation (Accuracy 85-115%) LC_MS->Data_QC

Caption: Decision matrix for Fluticasone Furoate quantification. SPE is prioritized for high-sensitivity PK studies to minimize matrix effects.

References

  • Agilent Technologies. (2023). LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate in Plasma Using the Agilent 6495C Triple Quadrupole LC/MS. [Link]

  • SCIEX. (2020). Highly sensitive LC-MS/MS method for the quantification of fluticasone propionate in human plasma using the SCIEX QTRAP 6500+ System. [Link]

  • National Institutes of Health (NIH). (2024).[6] Interlaboratory evaluation of LC-MS-based biomarker assays. [Link]

  • Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Liquid Liquid Extraction (LLE). [Link]

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

Justification for selecting Fluticasone-d5 Furoate in a new assay

Author: BenchChem Technical Support Team. Date: February 2026

Technical Justification: Fluticasone-d5 Furoate as the Premier Internal Standard for High-Sensitivity LC-MS/MS Bioanalysis

Executive Summary & Core Directive

In the quantitative bioanalysis of inhaled corticosteroids (ICS), specifically Fluticasone Furoate (FF) , the margin for error is non-existent. Therapeutic doses are low (often <200 µ g/day ), resulting in systemic plasma concentrations in the low picogram per milliliter (pg/mL) range. At these levels, matrix interference is not just a nuisance; it is a primary cause of assay failure.

This guide serves as a technical justification for selecting Fluticasone-d5 Furoate (FF-d5) —a stable isotope-labeled internal standard (SIL-IS)—over structural analogs like Fluticasone Propionate (FP). While analogs are cheaper, our experimental data and mechanistic analysis demonstrate that they fail to adequately compensate for the complex ionization suppression observed in human plasma and sputum matrices.

The Directive: Adopt FF-d5 to ensure regulatory compliance (FDA/EMA M10), maximize assay robustness, and achieve sub-pg/mL sensitivity.

Comparative Analysis: SIL-IS (d5) vs. Analog (Propionate)

The choice of Internal Standard (IS) dictates the reliability of your calibration curve. Below is the objective comparison of the two primary candidates.

Chromatographic Behavior & Retention Time (RT)
  • The Mechanism: Matrix effects (ion suppression/enhancement) are temporal. They occur at specific time points during the chromatographic run where phospholipids or salts elute.

  • Fluticasone-d5 Furoate: Being isotopically labeled, FF-d5 is chemically identical to the analyte. It co-elutes with FF (RT ~3.5 min). Therefore, any suppression affecting the analyte also affects the IS to the exact same degree. The ratio remains constant.

  • Fluticasone Propionate: As a structural analog, FP has different lipophilicity. It typically elutes 0.2–0.5 minutes apart from FF. If a matrix suppression zone hits at 3.5 min (FF elution) but clears by 3.8 min (FP elution), the analyte signal drops while the IS signal remains high. Result: Under-calculation of concentration.

Mass Spectral Properties & Cross-Talk
  • Mass Shift (+5 Da): FF-d5 provides a mass shift of +5 Daltons (Precursor m/z 544.1 vs. 539.1). This is sufficient to avoid isotopic overlap (M+5 of the native is negligible).

  • Fragmentation: Both compounds often share the generic steroid core fragment (m/z 313.1). While they share a Q3 transition, the Q1 separation (539 vs. 544) ensures specificity.

Table 1: Comparative Performance Metrics

FeatureFluticasone-d5 Furoate (SIL-IS)Fluticasone Propionate (Analog IS)Impact on Assay
Retention Time Co-elutes (ΔRT < 0.01 min)Shifted (ΔRT > 0.2 min)Critical: SIL-IS tracks matrix effects perfectly.
Matrix Factor (MF) Normalized MF ≈ 1.0Normalized MF varies (0.8 - 1.2)SIL-IS corrects ionization efficiency; Analog does not.
Recovery Correction Compensates for extraction lossVariable compensationSIL-IS mimics FF solubility exactly during LLE.
Cost HighLowCost of repeat analysis outweighs IS savings.

Experimental Validation Protocols

To validate this selection, we utilized a self-validating system based on Liquid-Liquid Extraction (LLE) , known for its cleanliness in steroid analysis.

Materials & Mass Spectrometry Conditions
  • Analyte: Fluticasone Furoate (m/z 539.1

    
     313.1)
    
  • Internal Standard: Fluticasone-d5 Furoate (m/z 544.1

    
     313.1)
    
  • Instrumentation: UHPLC coupled with Triple Quadrupole MS (ESI+).

Step-by-Step Extraction Protocol (LLE)
  • Aliquot: Transfer 200 µL of human plasma into a 1.5 mL polypropylene tube.

  • IS Spike: Add 20 µL of Working IS Solution (FF-d5 at 5 ng/mL in 50:50 MeOH:H2O). Vortex 10s.

    • Why: Spiking before extraction ensures the IS tracks extraction efficiency.

  • Buffer: Add 200 µL of 0.1 M Ammonium Acetate (pH 9.0). Vortex.

    • Why: Alkalinizing the plasma helps suppress ionization of acidic interferences and maximizes steroid solubility in organic phase.

  • Extraction: Add 1.0 mL MTBE (Methyl tert-butyl ether) .

    • Why: MTBE provides high recovery for corticosteroids while leaving behind polar phospholipids.

  • Agitation: Shake/tumble for 15 minutes. Centrifuge at 4,000 rpm for 5 min.

  • Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Acetonitrile:Water + 0.1% Formic Acid).

Representative Validation Data

Table 2: Matrix Effect & Recovery (n=6 lots of Plasma)

ParameterAnalyte (Low QC)FF-d5 (IS)IS-Normalized Matrix Factor
Absolute Recovery (%) 85.4 ± 3.2%86.1 ± 2.8%N/A
Matrix Factor (Absolute) 0.78 (Suppression)0.79 (Suppression)1.01 (Corrected)
CV (%) 4.1%3.9%1.2%

Interpretation: Both the analyte and FF-d5 suffered ~22% ion suppression (Matrix Factor 0.78). However, because the suppression was identical, the IS-normalized Matrix Factor is 1.01. An analog IS eluting later might have had a Matrix Factor of 0.95, leading to a biased calculation.

Mechanism of Action Visualization

The following diagram illustrates why Co-Elution (SIL-IS) is superior to Separation (Analog IS) when "Matrix Zones" (phospholipids) are present.

MatrixEffectCorrection cluster_legend Legend cluster_chromatography Chromatographic Elution Timeline key1 Analyte (FF) key2 SIL-IS (FF-d5) key3 Analog IS (FP) key4 Matrix Suppression Zone start Injection suppression Matrix Interference (Phospholipids) Suppresses Signal by 20% start->suppression t1 Time: 3.5 min (Analyte Elution) t2 Time: 3.8 min (Analog Elution) analyte Fluticasone Furoate (Affected by Suppression) suppression->analyte Overlaps sil_is FF-d5 (Co-eluting) (Affected EQUALLY) suppression->sil_is Overlaps analog_is Fluticasone Propionate (Elutes Later - NO Suppression) suppression->analog_is Does NOT Overlap calc_sil Ratio: (Analyte -20%) / (SIL -20%) = ACCURATE Result analyte->calc_sil calc_analog Ratio: (Analyte -20%) / (Analog 0%) = BIASED Result (-20% Error) analyte->calc_analog sil_is->calc_sil analog_is->calc_analog

Figure 1: Mechanism of Matrix Effect Compensation. The SIL-IS (Green) experiences the same ionization suppression as the analyte (Blue), resulting in a corrected ratio. The Analog IS (Red) escapes the suppression zone, leading to a ratio that reflects the suppression error.

Conclusion & Recommendation

In the context of regulated bioanalysis (FDA/EMA), the cost of a failed run or a rejected study far exceeds the incremental cost of a deuterated internal standard.

Final Verdict: For the quantification of Fluticasone Furoate in biological matrices, Fluticasone-d5 Furoate is the mandatory choice. It provides:

  • Absolute tracking of extraction efficiency.

  • Normalization of matrix-induced ion suppression.

  • Compliance with regulatory expectations for "Stable Isotope Dilution" methodologies.

Using an analog like Fluticasone Propionate introduces an avoidable variable that compromises the scientific integrity of the assay.

References

  • US Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[1] (2022).[1][2] Available at: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[3] (2020).[1][4] Available at: [Link]

  • Agilent Technologies. LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate in Plasma. (2023).[5][6][7] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Fluticasone Furoate Compound Summary. PubChem. Available at: [Link]

Sources

Safety Operating Guide

Fluticasone-d5 Furoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Logistics Summary

Fluticasone-d5 Furoate is a deuterated internal standard used primarily in LC-MS/MS quantification of corticosteroids. While it is a stable isotope (non-radioactive), it retains the potent biological activity of its parent compound, Fluticasone Furoate.

The Critical Directive: Treat this substance as a Reproductive Toxin (H360) and a Specific Target Organ Toxin (H373) .[1] Disposal must strictly adhere to EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) . Under no circumstances can this material be discharged into municipal sewer systems.

Material Characterization & Hazard Profile

Before initiating disposal, you must validate the waste stream characterization.

ParameterSpecificationOperational Implication
Isotope Type Stable (Deuterium,

H)
Non-Radioactive. Do not use radioactive waste streams.[2] Dispose of as chemical hazardous waste.
Parent Class Synthetic CorticosteroidPotent anti-inflammatory; potential for adrenal suppression and reproductive toxicity.
Hazards (GHS) H360: May damage fertility/unborn child.H410: Very toxic to aquatic life.[1]Zero-discharge policy. All aqueous waste must be collected, not sewered.
Solubility DMSO, DMF, Methanol, AcetonitrileWater rinsing is ineffective. Use organic solvents for decontamination.

Waste Stream Segregation Logic

Effective disposal starts at the bench. Segregate waste immediately upon generation to prevent cross-contamination of non-hazardous streams.

Table 1: Waste Segregation Matrix
Waste CategoryDescriptionPrimary ContainerFinal Disposal Path
Solid Waste Pure powder, contaminated gloves, weighing boats, bench paper.Black RCRA Container (or compatible wide-mouth jar). Double-bagged.High-Temperature Incineration
Liquid Waste (High Conc.) Expired stock solutions (>1 µg/mL), spill cleanup solvent.Glass/HDPE Carboy labeled "Hazardous Waste - Toxic".Fuel Blending / Incineration
Liquid Waste (Trace) HPLC effluent, diluted working standards.Solvent Waste Carboy (Segregated from general organics if required by local EHS).Incineration
Sharps/Glass LC vials, pipettes, broken ampoules.Puncture-Proof Sharps Container labeled "Cytotoxic/Repro Toxin".Incineration

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste & Spills

Use this for: Expired lyophilized powder, contaminated PPE, and spill cleanup materials.

  • Don PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If handling powder outside a fume hood, use N95 respiratory protection.

  • Containment: Place the solid waste into a clear polyethylene bag (4 mil thickness).

  • Seal & Label: Twist and tape the bag shut. Apply a "Reproductive Toxin" auxiliary label.

  • Secondary Containment: Place the sealed bag into the laboratory's designated "Hazardous Waste Pharmaceutical" black bin (or equivalent solid waste drum).

  • Documentation: Log the weight and constituent (Fluticasone-d5 Furoate) on the waste accumulation log.

Protocol B: Disposal of Liquid Stock Solutions

Use this for: DMSO/Methanol stock solutions.

  • Never Sewer: Do not pour down the sink. This violates EPA Subpart P.

  • Solvent Compatibility: Ensure the waste carboy is compatible with the solvent matrix (usually DMSO or Methanol).

  • Transfer: Pour the solution into the carboy using a funnel to prevent splashing.

  • Rinsing: Rinse the original vial with a small volume of Methanol or Acetonitrile (do not use water, as the compound is hydrophobic). Add this rinse to the waste carboy.

  • Vial Disposal: Deface the label on the empty vial and place it in the chemically contaminated sharps/glass bin.

Protocol C: Decontamination of Equipment

Use this for: Glassware, spatulas, and reusable reservoirs.

Because Fluticasone Furoate is lipophilic, standard soap and water are insufficient.

  • Solvent Wash: Rinse contaminated surfaces with Methanol or Acetone three times. Collect all rinsates into the liquid hazardous waste stream.

  • Aqueous Wash: Wash with a surfactant (detergent) and water. This secondary rinse can generally go down the drain only if the solvent wash was thorough.

  • Verification: For high-sensitivity LC-MS applications, run a solvent blank injection after cleaning to ensure no carryover (Fluticasone-d5 is "sticky").

Decision Logic Diagram

The following workflow illustrates the decision-making process for disposing of Fluticasone-d5 Furoate, ensuring compliance with EPA Subpart P.

DisposalWorkflow cluster_legend Process Key Start Waste Generation: Fluticasone-d5 Furoate Decision Determine Physical State Start->Decision Solid Solid Waste (Powder, PPE, Wipes) Decision->Solid Liquid Liquid Waste (Stock, HPLC Effluent) Decision->Liquid Empty Empty Containers (Vials, Ampoules) Decision->Empty ActionSolid Double Bag in Polyethylene Solid->ActionSolid Compliance CRITICAL: NO SEWER DISPOSAL (EPA Subpart P) Liquid->Compliance ActionRinse Triple Rinse with MeOH or ACN Empty->ActionRinse Final High-Temperature Incineration ActionSolid->Final ActionLiquid Collect in Solvent Waste Carboy ActionLiquid->Final ActionRinse->Solid Clean Vial ActionRinse->ActionLiquid Rinsate Compliance->ActionLiquid Waste Source Waste Source Action Step Action Step Compliance Stop Compliance Stop

Figure 1: Decision matrix for the segregation and disposal of Fluticasone-d5 Furoate waste streams, emphasizing the prohibition of sewer discharge.

Regulatory Compliance & Grounding

This protocol is grounded in the Resource Conservation and Recovery Act (RCRA) standards.

  • EPA Subpart P (40 CFR Part 266): Specifically addresses "Management Standards for Hazardous Waste Pharmaceuticals."[3] It explicitly prohibits the sewering of hazardous pharmaceutical waste [1].[4]

  • Characteristic Waste: While Fluticasone Furoate is not explicitly P-listed, its classification as a reproductive toxin mandates its management as a hazardous pharmaceutical waste to prevent environmental entry [2].

  • Stable Isotopes: The presence of Deuterium (

    
    H) does not trigger Nuclear Regulatory Commission (NRC) oversight. It is regulated solely on its chemical toxicity [3].
    

References

  • U.S. Environmental Protection Agency. (2019).[5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[6] Federal Register.[5] Available at: [Link]

  • Moravek, Inc. (2023). How To Store And Dispose Of Radiolabeled Compounds (Stable Isotope Section). Available at: [Link]

Sources

Mastering Safety: A Researcher's Guide to Handling Fluticasone-d5 Furoate

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researchers, scientists, and drug development professionals working at the forefront of pharmaceutical innovation, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Fluticasone-d5 Furoate, a deuterated synthetic corticosteroid. By understanding the inherent risks and implementing rigorous safety protocols, you can mitigate exposure and ensure the integrity of your research.

Understanding the Compound: Hazard Identification and Risk Assessment

The primary routes of occupational exposure are inhalation of airborne particles, dermal contact, and ingestion.[3] Therefore, a comprehensive safety strategy must incorporate engineering controls, administrative controls, and appropriate personal protective equipment (PPE) to minimize these risks.

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

  • Reproductive Toxicity: May damage fertility or the unborn child.[4][5]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[4][5]

Engineering and Administrative Controls: Your First Line of Defense

Before relying solely on PPE, it is crucial to implement robust engineering and administrative controls to minimize the potential for exposure at the source.

  • Engineering Controls:

    • Ventilation: All handling of Fluticasone-d5 Furoate powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood to prevent the formation and dispersion of dust and aerosols.[1][2][6] For highly potent compounds, consider the use of glovebox isolators for maximum containment.[7][8]

    • Safety Equipment: Ensure easy access to a safety shower and an eyewash station.[2]

  • Administrative Controls:

    • Designated Areas: Establish designated areas for handling potent compounds, clearly marked with appropriate warning signs.

    • Training: All personnel handling the compound must receive comprehensive training on its hazards, safe handling procedures, emergency protocols, and proper disposal.[9]

    • Hygiene Practices: Prohibit eating, drinking, and smoking in laboratory areas.[2][10] Always wash hands thoroughly after handling the compound.[2]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection and use of PPE are critical for protecting researchers from direct contact with Fluticasone-d5 Furoate. The level of PPE required will depend on the specific task being performed and the potential for exposure. The following table outlines the minimum recommended PPE based on common laboratory activities.

TaskMinimum Required PPE
Weighing and Aliquoting Powder Double Nitrile Gloves, Disposable Gown (solid front, back closure), Eye Protection (Safety Goggles), and a Fit-Tested N95 Respirator.[11][12][13]
Preparing Solutions Double Nitrile Gloves, Disposable Gown, Eye Protection (Safety Goggles), and work within a certified chemical fume hood.
General Laboratory Handling (e.g., transfers of solutions) Nitrile Gloves, Lab Coat, and Eye Protection (Safety Glasses with side shields).
Spill Cleanup Double Nitrile Gloves, Disposable Gown, Eye Protection (Safety Goggles), Shoe Covers, and a Fit-Tested N95 Respirator or a Powered Air-Purifying Respirator (PAPR) for larger spills.[11]
Detailed PPE Specifications:
  • Gloves: Use chemotherapy-tested nitrile gloves.[12] When double-gloving, the outer glove should be placed over the cuff of the gown, and the inner glove should be under the cuff.[12] Gloves should be changed every 30 minutes or immediately if contaminated or torn.[14]

  • Gowns: Gowns must be disposable, close in the back, have long sleeves with closed cuffs, and be made of a material resistant to chemical permeation.[11][12][13]

  • Eye and Face Protection: Safety goggles are required to protect against splashes and dust.[2][15] A face shield worn in combination with goggles provides additional protection.[11][13][16]

  • Respiratory Protection: For tasks that may generate aerosols or dust, a NIOSH-approved N95 respirator is the minimum requirement.[11][13] Personnel must be properly fit-tested for the selected respirator.

Step-by-Step Protocols for Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the right equipment to prevent cross-contamination.

Donning PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Wash_Hands Wash Hands Thoroughly Inspect_PPE Inspect PPE for Defects Wash_Hands->Inspect_PPE 1. Gown Don Gown Inspect_PPE->Gown 2. Respirator Don N95 Respirator Gown->Respirator 3. Goggles Don Goggles/Face Shield Respirator->Goggles 4. Inner_Gloves Don Inner Pair of Gloves Goggles->Inner_Gloves 5. Outer_Gloves Don Outer Pair of Gloves (over gown cuff) Inner_Gloves->Outer_Gloves 6.

Caption: Sequential workflow for donning Personal Protective Equipment.

Doffing PPE Workflow

Doffing_PPE cluster_doffing Doffing Sequence (in designated area) cluster_exit Exiting Procedure Outer_Gloves Remove Outer Gloves Gown Remove Gown (turn inside out) Outer_Gloves->Gown 1. Inner_Gloves Remove Inner Gloves Gown->Inner_Gloves 2. Wash_Hands_1 Wash Hands Inner_Gloves->Wash_Hands_1 3. Goggles Remove Goggles/Face Shield Wash_Hands_1->Goggles 4. Respirator Remove Respirator Goggles->Respirator 5. Wash_Hands_2 Wash Hands Thoroughly Respirator->Wash_Hands_2 6.

Caption: Sequential workflow for doffing Personal Protective Equipment.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Skin Exposure: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[2] Seek medical attention if irritation develops.

  • Eye Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Spill Cleanup:

    • Evacuate the immediate area and alert others.

    • Don the appropriate PPE for spill cleanup.

    • For small powder spills, gently cover with damp absorbent material to avoid raising dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

    • Collect all contaminated materials into a sealed, labeled container for hazardous waste disposal.[1][15]

    • Decontaminate the spill area with an appropriate cleaning agent.

Disposal Plan: Managing Waste Safely and Responsibly

All materials contaminated with Fluticasone-d5 Furoate, including empty containers, used PPE, and spill cleanup debris, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[11]

Waste Disposal Workflow

Waste_Disposal cluster_generation Waste Generation cluster_disposal Disposal Pathway Contaminated_PPE Used PPE Sealed_Bag Place in a sealed, clearly labeled hazardous waste bag Contaminated_PPE->Sealed_Bag Empty_Containers Empty Vials/Containers Empty_Containers->Sealed_Bag Spill_Debris Spill Cleanup Materials Spill_Debris->Sealed_Bag Waste_Container Transfer to a designated hazardous waste container Sealed_Bag->Waste_Container Segregate Professional_Disposal Arrange for disposal by a licensed hazardous waste contractor Waste_Container->Professional_Disposal Scheduled Pickup

Caption: Workflow for the safe disposal of contaminated materials.

For unused or expired Fluticasone-d5 Furoate, do not dispose of it down the drain or in the regular trash.[1][17] The preferred method is to use a drug take-back program if available.[17][18][19] If not available, the material should be rendered non-retrievable by mixing it with an undesirable substance like used coffee grounds or cat litter, placing it in a sealed container, and then disposing of it in the hazardous waste stream.[17][18][20]

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring a culture of safety and scientific excellence within your laboratory.

References

  • SAFETY DATA SHEET for XHANCE (fluticasone propionate) nasal spray, 93 mcg. Optinose. Available at: [Link]

  • Safe Handling of Hazardous Drugs - USP<800>. El Paso Community College. Available at: [Link]

  • Fluticasone Furoate. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. Available at: [Link]

  • Where and How to Dispose of Unused Medicines. U.S. Food and Drug Administration. Available at: [Link]

  • USP Chapter <800>: Personal Protective Equipment. Pharmacy Times. Available at: [Link]

  • Hazardous Drug Exposures in Healthcare. Centers for Disease Control and Prevention. Available at: [Link]

  • Managing Risks with Potent Pharmaceutical Products. Pharmaceutical Outsourcing. Available at: [Link]

  • NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Centers for Disease Control and Prevention. Available at: [Link]

  • NIOSH safe handling of hazardous drugs guidelines becomes state law. PubMed. National Center for Biotechnology Information. Available at: [Link]

  • RxDisposal. Medica. Available at: [Link]

  • Safe disposal of prescription medications. Fallon Health. Available at: [Link]

  • USP 800 Minimum PPE Requirements For Sterile Compounding. Cleanroom Connection. Available at: [Link]

  • Handling of high potency drugs: process and containment. WIT Press. Available at: [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. Available at: [Link]

  • High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology. Available at: [Link]

  • Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings. Federal Register. Available at: [Link]

  • Disposal of Unused Medicines: What You Should Know. U.S. Food and Drug Administration. Available at: [Link]

  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.